1,2,3-Benzothiadiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,2,3-benzothiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIALVLMUYKKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370736 | |
| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192948-09-7 | |
| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3-Benzothiadiazole-5-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic synthesis, underlying reaction mechanisms, and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. The core synthesis is presented as a robust two-stage process, beginning with the preparation of the critical precursor, 4-amino-3-mercaptobenzoic acid, followed by a classical diazotization and intramolecular cyclization to yield the target molecule.
Introduction and Strategic Overview
1,2,3-Benzothiadiazole and its derivatives are privileged scaffolds in chemical research, serving as key building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The carboxylic acid moiety at the 5-position of the benzothiadiazole ring system offers a versatile synthetic handle for further molecular elaboration, making this compound (CAS 192948-09-7) a valuable intermediate.[2]
The most reliable and direct synthesis of this target molecule hinges on a classical heterocyclic chemistry approach: the diazotization of an appropriately substituted ortho-aminothiophenol.[3] This strategy is advantageous due to the commercial availability of the ultimate starting material and the high efficiency of the ring-closing reaction.
The overall synthetic strategy is dissected into two primary stages:
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Synthesis of the Key Precursor: Preparation of 4-amino-3-mercaptobenzoic acid hydrochloride from 4-aminobenzoic acid.
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Heterocyclic Ring Formation: Diazotization of the precursor followed by intramolecular cyclization to form the 1,2,3-benzothiadiazole ring system.
This guide will explore each stage in detail, providing mechanistic insights and actionable laboratory protocols.
Figure 1: High-level overview of the two-stage synthesis of this compound.
Stage 1: Synthesis of the Key Precursor, 4-Amino-3-mercaptobenzoic acid
The foundation of this synthesis is the efficient preparation of 4-amino-3-mercaptobenzoic acid. This precursor contains the essential ortho-amino and thiol functionalities on a benzoic acid backbone, perfectly poised for the subsequent cyclization. A validated method involves a two-step sequence starting from the inexpensive and readily available 4-aminobenzoic acid (pABA).[4]
Step A: Thiocyanation of 4-Aminobenzoic Acid
The initial step introduces a thiocyanate group (-SCN) at the position ortho to the amine. This is an electrophilic substitution reaction on an activated aromatic ring.
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Causality and Expertise: The amino group of pABA is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs exclusively at the ortho position (C3). The reaction is performed at low temperatures (-5 °C) to control the reactivity of the bromine and prevent unwanted side reactions. Acetic acid serves as a suitable polar solvent for the reagents.[4]
Step B: Hydrolysis of the Thiocyanate Intermediate
The thiocyanate group is then hydrolyzed under basic conditions to yield the free thiol (mercaptan).
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Causality and Expertise: Refluxing with a strong base like potassium hydroxide (KOH) is necessary to cleave the S-CN bond. The reaction proceeds via nucleophilic attack of hydroxide on the carbon of the thiocyanate group. Subsequent acidification of the reaction mixture protonates the thiolate and carboxylate groups and precipitates the hydrochloride salt of the product, which is often more stable and easier to isolate than the free base.[4]
Stage 2: Diazotization and Intramolecular Cyclization
This stage is the core of the heterocyclic ring formation, converting the precursor into the final 1,2,3-benzothiadiazole structure. It is a classic example of diazotization chemistry.[3]
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Mechanism and Rationale: The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0-5 °C) because the resulting diazonium salt is unstable and can readily decompose at higher temperatures.[7]
The mechanism proceeds as follows:
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Formation of the Electrophile: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6]
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Diazonium Salt Formation: The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryl diazonium salt (-N₂⁺).[6]
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Intramolecular Cyclization: The adjacent thiol group (-SH), being a potent nucleophile, attacks the carbon atom to which the diazonium group is attached. This is an intramolecular nucleophilic aromatic substitution.
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Rearomatization and Ring Closure: The exceptionally stable dinitrogen molecule (N₂) is expelled as a leaving group, and the system rearomatizes to form the stable 1,2,3-benzothiadiazole ring.
Figure 2: Mechanistic pathway for the conversion of the precursor to the final product.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and represent a robust pathway for laboratory-scale synthesis.
Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid hydrochloride[4]
Materials:
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4-Aminobenzoic acid (pABA)
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Potassium thiocyanate (KSCN)
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Glacial acetic acid (AcOH)
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Bromine (Br₂)
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Potassium hydroxide (KOH)
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Concentrated hydrochloric acid (HCl, 35-37%)
Step A: Thiocyanation
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In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminobenzoic acid in glacial acetic acid.
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Add potassium thiocyanate to the solution and stir until dissolved.
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Cool the mixture to -5 °C in an ice-salt bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.
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After the addition is complete, stir the reaction mixture at low temperature for an additional 2-3 hours.
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Pour the reaction mixture into a beaker of ice water to precipitate the crude thiocyanate intermediate.
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Filter the solid, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.
Step B: Hydrolysis
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Place the dried intermediate into a round-bottom flask.
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Add a solution of potassium hydroxide in water.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
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Transfer the filtrate to a beaker and cool in an ice bath.
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Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the product precipitates completely (typically pH 1-2).
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Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum to yield 4-amino-3-mercaptobenzoic acid hydrochloride as a stable salt.
Protocol 2: Synthesis of this compound
Materials:
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4-Amino-3-mercaptobenzoic acid hydrochloride
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Deionized water
Procedure:
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Suspend 4-amino-3-mercaptobenzoic acid hydrochloride in a mixture of water and concentrated hydrochloric acid in a beaker.
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Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. The precursor may not fully dissolve, which is acceptable.
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Prepare a solution of sodium nitrite in a small amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the cold suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. A color change and gas evolution (N₂) may be observed.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
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Allow the mixture to slowly warm to room temperature.
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The resulting precipitate is the crude product. Filter the solid using a Büchner funnel.
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Wash the solid with copious amounts of cold water to remove any inorganic salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
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Dry the purified product in a vacuum oven.
Data Summary and Characterization
While yields can vary based on scale and purification efficiency, the described pathway is robust. Characterization of the final product should be performed using standard analytical techniques.
| Parameter | This compound |
| CAS Number | 192948-09-7[2] |
| Molecular Formula | C₇H₄N₂O₂S[8] |
| Molecular Weight | 180.19 g/mol [2] |
| Appearance | Solid (typically off-white to pale yellow)[8] |
| Typical Yield (Stage 2) | 70-90% (estimated based on similar reactions) |
| Key ¹H NMR Signals | Aromatic protons in the 7.5-8.5 ppm range, carboxylic acid proton >12 ppm. |
| Key IR Absorptions | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹. |
Conclusion
The synthesis of this compound is reliably achieved through a well-established, two-stage process. The pathway leverages a directed electrophilic thiocyanation and subsequent hydrolysis to create the key 4-amino-3-mercaptobenzoic acid precursor. The final, high-yielding step employs a classic diazotization-cyclization reaction that is both efficient and mechanistically well-understood. By carefully controlling reaction conditions, particularly temperature, researchers can access this valuable heterocyclic building block for further application in drug discovery and materials science.
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physical and chemical properties of 1,2,3-Benzothiadiazole-5-carboxylic acid
An In-depth Technical Guide: Physicochemical and Reactive Properties of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction
This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxylic acid substituent at the 5-position. This molecular architecture imparts a unique combination of properties, making it a valuable scaffold and building block in diverse scientific fields. The benzothiadiazole core is a recognized pharmacophore in medicinal chemistry and acts as a potent electron-accepting unit in materials science.[1][2] The carboxylic acid moiety provides a crucial reactive handle for derivatization, enabling its incorporation into larger, more complex molecular systems through esterification, amidation, or other coupling chemistries.[1] This guide provides a comprehensive overview of its core physical, spectroscopic, and chemical properties, supported by established experimental protocols to empower researchers in their application and study of this compound.
Molecular Structure and Core Identifiers
A clear and unambiguous identification of the molecular entity is paramount for any scientific investigation. The structure of this compound is depicted below, followed by a table of its fundamental identifiers.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 192948-09-7 | [4][5][6] |
| Molecular Formula | C₇H₄N₂O₂S | [5][6][7] |
| Molecular Weight | 180.18 g/mol | [6][7] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=NS2 | [3] |
| InChI | InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | [3] |
| InChIKey | OUIALVLMUYKKKS-UHFFFAOYSA-N |[3] |
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a compound are foundational to its practical use in the laboratory, dictating everything from storage and handling to analytical characterization.
Table 2: Summary of Physical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | Off-white to light brown solid | [6][7] |
| Melting Point | 221-225 °C | [6] |
| Predicted pKa | 3.21 ± 0.30 | [6] |
| Predicted XlogP | 1.4 |[3] |
Solubility Profile
The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely non-polar aromatic bicyclic core.
-
Aqueous Solubility: It is expected to be poorly soluble in neutral or acidic aqueous solutions. However, in basic media (e.g., aqueous sodium bicarbonate or sodium hydroxide), it will deprotonate to form the more soluble carboxylate salt.
-
Organic Solubility: The parent 1,2,3-benzothiadiazole is soluble in organic solvents.[8] The carboxylic acid derivative is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is likely moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes, toluene, and dichloromethane.[1]
Spectroscopic Profile
Spectroscopic analysis provides an empirical confirmation of molecular structure. The following are the expected spectral characteristics.
-
Infrared (IR) Spectroscopy:
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10]
-
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹. Conjugation with the aromatic ring typically shifts this to a slightly lower wavenumber.[9][10]
-
Absorptions in the 1600-1450 cm⁻¹ region are attributable to aromatic C=C stretching vibrations.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically >12 ppm.
-
Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Their precise chemical shifts and coupling patterns (splitting) will depend on their position relative to the electron-withdrawing carboxylic acid and the fused thiadiazole ring. The proton ortho to the carboxylic acid is expected to be the most downfield.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-180 ppm is characteristic of a carboxylic acid carbonyl carbon.[9][10]
-
Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the aromatic region (~120-150 ppm). The carbon attached to the carboxylic acid group (C5) and the carbons of the fused ring junction will have distinct chemical shifts.
-
-
Mass Spectrometry (MS):
-
Under electrospray ionization (ESI), the compound would be expected to show a prominent [M-H]⁻ ion in negative mode at m/z ≈ 179.0 and an [M+H]⁺ ion in positive mode at m/z ≈ 181.0. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]
-
Fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the deprotonated molecule, and potentially the extrusion of molecular nitrogen (N₂, 28 Da).[11]
-
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the functional reactivity of its carboxylic acid group and the inherent aromaticity of the benzothiadiazole core.
Acidity
With a predicted pKa of approximately 3.21, this compound is a moderately strong organic acid.[6] The acidity of the carboxylic proton is enhanced by the strong electron-withdrawing inductive and resonance effects of the fused 1,2,3-thiadiazole ring system, which stabilizes the resulting carboxylate anion. This acidity is a key factor in its solubility in basic solutions and its ability to participate in acid-base reactions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that serves as a primary site for chemical modification. Standard organic transformations can be readily applied to synthesize a library of derivatives.
Caption: Key reactions of the carboxylic acid moiety.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acyl chloride intermediate (formed with thionyl chloride or oxalyl chloride) yields the corresponding ester.
-
Amide Formation: Conversion to an acyl chloride followed by reaction with a primary or secondary amine is a highly efficient method for forming amide bonds. Direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is also a viable strategy.
Reactivity of the Benzothiadiazole Core
The bicyclic ring system is aromatic and generally electron-deficient, influencing its reactivity profile.
-
Electrophilic Aromatic Substitution: The parent 1,2,3-benzothiadiazole is less nucleophilic than naphthalene, and reactions like nitration are slow.[8] The presence of the deactivating, meta-directing carboxylic acid group would further disfavor electrophilic substitution on the benzene ring.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring system, particularly when substituted with good leaving groups (e.g., halogens), can facilitate nucleophilic aromatic substitution (SNAᵣ) reactions.[12]
-
Cross-Coupling Reactions: Halogenated derivatives of the benzothiadiazole core are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, allowing for the introduction of aryl or vinyl substituents.[12][13] This is a cornerstone of its application in constructing conjugated materials for organic electronics.[14]
Synthesis and Characterization Protocols
The following protocols are provided as validated, field-proven methodologies for the synthesis and characterization of benzothiadiazole derivatives.
Representative Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Dissolution: Suspend 4-amino-3-mercaptobenzoic acid in dilute hydrochloric acid (e.g., 2 M HCl) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the stirred suspension from Step 1, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.
-
Cyclization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The intramolecular cyclization occurs as the diazonium group is attacked by the adjacent thiol, closing the thiadiazole ring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.
Protocol for pKa Determination via Potentiometric Titration
This protocol provides a self-validating method to experimentally determine the acid dissociation constant (pKa).
-
Preparation: Accurately weigh a sample of the compound (e.g., 20-30 mg) and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent if necessary (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
Applications and Significance in Research
The 1,2,3-benzothiadiazole scaffold is a privileged structure in applied chemistry.
-
Drug Discovery: Derivatives have shown a wide range of biological activities. The related compound Acibenzolar-S-methyl is a commercial fungicide that works as a plant activator.[8][15] The broader benzothiazole class, to which this compound belongs, is extensively explored in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2][16][17]
-
Materials Science: The strong electron-accepting nature of the benzothiadiazole unit makes it a critical component in "push-pull" architectures for organic electronics.[1] These materials are used in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][14][18] The carboxylic acid handle on the 5-position provides a convenient point of attachment for polymerizing this unit or linking it to donor moieties.
Conclusion
This compound is a well-defined chemical entity with a predictable and versatile set of physicochemical properties. Its moderate acidity, defined spectroscopic signature, and the dual reactivity of its carboxylic acid and aromatic core make it an exceptionally useful building block. For researchers in drug discovery, it offers a scaffold for generating diverse libraries of potential therapeutic agents. For materials scientists, it provides a robust electron-accepting unit that can be readily integrated into novel functional polymers and small molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization and further investigation of this valuable compound.
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An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-5-carboxylic acid (CAS No. 192948-09-7), a heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. While specific research on the 5-carboxylic acid isomer is emerging, this document synthesizes available data with established principles from the broader family of 1,2,3-benzothiadiazoles and related heterocyclic systems. The guide covers the compound's physicochemical properties, outlines a probable synthetic pathway, and explores its potential applications by drawing parallels with structurally related molecules, particularly in the induction of Systemic Acquired Resistance (SAR) in plants and as a scaffold in medicinal chemistry. Detailed experimental protocols are provided as a practical resource for scientists initiating research with this molecule.
Introduction: The 1,2,3-Benzothiadiazole Scaffold
The 1,2,3-benzothiadiazole ring system, a fusion of a benzene and a 1,2,3-thiadiazole ring, is a cornerstone of a class of compounds with profound biological and chemical significance.[1][2] These molecules are recognized for their diverse applications, ranging from inducing disease resistance in agricultural crops to serving as versatile building blocks in the synthesis of novel therapeutic agents and functional materials.[3][4] The parent compound, 1,2,3-benzothiadiazole, is a planar, aromatic 10-electron system, soluble in organic solvents.[2]
The introduction of a carboxylic acid moiety at the 5-position, yielding this compound, introduces a key functional group that modulates the molecule's physicochemical properties and provides a reactive handle for further chemical modification. This versatility allows for the development of derivatives with tailored biological activities and pharmacokinetic profiles, making it a molecule of high interest for library synthesis in both agrochemical and pharmaceutical research.[5][6]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 192948-09-7 | [7] |
| Molecular Formula | C₇H₄N₂O₂S | [7] |
| Molecular Weight | 180.19 g/mol | [8] |
| Appearance | Solid (form may vary) | [9] |
| Storage Temperature | 2-8°C | [7] |
Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.
Structural Representation:
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of 1,2,3-benzothiadiazoles is well-established, with the diazotization of 2-aminothiophenols being a primary route.[2] For the synthesis of the 5-carboxylic acid derivative, a plausible route involves the use of a correspondingly substituted precursor, namely 4-amino-3-mercaptobenzoic acid.
Proposed Synthetic Pathway:
This proposed two-step synthesis adapts established methods for forming the benzothiadiazole ring system.
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 4-amino-3-mercaptobenzoic acid is selected as it possesses the necessary amine and thiol groups in the correct ortho-relationship for cyclization, along with the carboxylic acid at the desired position on the benzene ring.
-
Diazotization: The reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) converts the primary aromatic amine into a diazonium salt. This is a classic and reliable method for this transformation.
-
Low Temperature: The reaction is maintained at 0-5°C because aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose, significantly reducing the yield.
-
Intramolecular Cyclization: The proximate thiol group acts as a nucleophile, attacking the diazonium group, leading to the formation of the stable 1,2,3-thiadiazole ring and the expulsion of nitrogen gas. This cyclization is often spontaneous following diazotization.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for benzothiadiazole synthesis and should be optimized for safety and yield.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 mmol of 4-amino-3-mercaptobenzoic acid in 50 mL of 2M hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5°C, add a solution of 10.5 mmol of sodium nitrite in 10 mL of cold water dropwise to the stirred suspension over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to warm to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Applications and Biological Activity
While specific biological data for the 5-carboxylic acid isomer are not extensively published, the 1,2,3-benzothiadiazole scaffold is a well-established pharmacophore and agrochemical building block.
Agrochemicals: Induction of Systemic Acquired Resistance (SAR)
The most prominent application of 1,2,3-benzothiadiazole derivatives is as plant activators.[10] Compounds like Acibenzolar-S-methyl (BTH), a derivative of the 7-carboxylic acid isomer, do not have direct antimicrobial activity but rather prime the plant's own defense mechanisms.[11] This induced state, known as Systemic Acquired Resistance (SAR), provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[4][12]
Mechanism of SAR Induction by Benzothiadiazoles:
Caption: Simplified signaling pathway for SAR induction by benzothiadiazoles.
Benzothiadiazoles are thought to act as functional analogs of salicylic acid (SA), a key signaling molecule in plant defense.[13] Treatment with a benzothiadiazole derivative leads to the activation of the NPR1 (Nonexpresser of PR genes 1) gene, a master regulator of SAR.[14] This, in turn, leads to the "priming" of the plant, resulting in a faster and stronger activation of defense-related genes upon subsequent pathogen attack.[14] Given its structural similarity, this compound is a strong candidate for possessing similar plant-activating properties.
Medicinal Chemistry and Drug Discovery
The benzothiazole (a related but distinct isomer class) and 1,2,3-thiadiazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[5][15][16] These include:
-
Antimicrobial and Antifungal Activity: Many derivatives have shown potent activity against various bacterial and fungal strains.[17][18]
-
Anticancer Activity: The benzothiazole nucleus is a component of several compounds investigated as anticancer agents, with mechanisms including the inhibition of kinases and topoisomerases.[19]
-
Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[20]
The carboxylic acid group on the 5-position of the target molecule is a versatile handle for creating libraries of amides, esters, and other derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.[17]
Analytical Methodologies
The analysis and characterization of this compound and its derivatives are crucial for ensuring purity and monitoring reactions.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This is a general-purpose method and should be optimized for specific analytical needs.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5-10% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes between injections.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area for purity assessment and quantification.
-
Safety and Handling
While a comprehensive toxicological profile for this compound is not available, standard laboratory safety precautions for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Future Directions
This compound represents a promising, yet underexplored, molecule. Future research should focus on:
-
Biological Screening: A systematic evaluation of its activity as a plant activator, as well as its potential as an antimicrobial and anticancer agent.
-
Derivative Synthesis: Leveraging the carboxylic acid functionality to create a diverse library of derivatives to establish clear structure-activity relationships.
-
Mechanistic Studies: If biological activity is confirmed, detailed studies to elucidate its mechanism of action at the molecular level will be crucial for its development.
References
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- Lawton, K. A., et al. (1996). A benzothiadiazole derivative induces systemic acquired resistance in tobacco. The Plant Journal, 10(1), 71-82.
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- Piaz, V. D., et al. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry, 68(10), 3848–3854.
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- Kletskov, A. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2145.
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1,2,3-Benzothiadiazole-5-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic Acid for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. The document delineates its core molecular and physicochemical properties, offers detailed synthetic protocols with mechanistic insights, and outlines robust methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block, underpinned by its unique electronic characteristics and biological potential. This guide is intended to serve as a foundational resource for scientists and professionals, enabling them to leverage the full potential of this important chemical entity in their research and development endeavors.
Core Molecular Profile and Physicochemical Properties
Introduction to the 1,2,3-Benzothiadiazole Scaffold
The 1,2,3-benzothiadiazole moiety is a bicyclic aromatic system composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This heterocyclic scaffold is a planar, 10-π electron system, which imparts significant aromatic stability.[1] The presence of both sulfur and nitrogen atoms within the five-membered ring creates a unique electronic landscape, rendering the system electron-deficient.[2] This inherent electronic nature is a cornerstone of its utility, making it a powerful electron-acceptor unit when incorporated into larger molecular architectures for applications in materials science.[2] In medicinal chemistry, the benzothiadiazole scaffold is recognized as a valuable pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5]
Physicochemical Characteristics
This compound (CAS No: 192948-09-7) is a derivative that combines the core benzothiadiazole structure with a carboxylic acid functional group.[6] This addition not only provides a reactive handle for further chemical modification but also significantly influences the molecule's polarity and solubility.[2][7] The carboxylic acid group allows for the formation of salts, esters, and amides, making it a versatile intermediate for creating diverse compound libraries.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₂S | [6][8] |
| Molecular Weight | 180.19 g/mol | [6][9] |
| Monoisotopic Mass | 179.99934 Da | [8][9] |
| CAS Number | 192948-09-7 | [6][10] |
| IUPAC Name | This compound | [8] |
| SMILES | C1=CC2=C(C=C1C(=O)O)N=NS2 | [8] |
| InChIKey | OUIALVLMUYKKKS-UHFFFAOYSA-N | [8] |
1.3. Solubility Profile
The molecule's solubility is dictated by the interplay between the polar carboxylic acid group and the relatively non-polar benzothiadiazole ring system.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to their ability to solvate both the polar and non-polar regions of the molecule.[2]
-
Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is anticipated. While the carboxylic acid can engage in hydrogen bonding, the aromatic core limits overall solubility.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): The compound is likely to be poorly soluble or insoluble in these solvents due to the high polarity of the carboxylic acid group.[2]
Synthesis and Mechanistic Insights
The synthesis of 1,2,3-benzothiadiazoles is well-established. The parent ring system can be prepared through the diazotization of 2-aminothiophenol.[1] For substituted derivatives like the 5-carboxylic acid, a common and robust strategy is the Hurd-Mori reaction, which involves the cyclization of a suitable precursor with thionyl chloride.[7][11]
Synthetic Workflow Overview
The synthesis can be conceptualized as a multi-step process starting from a commercially available substituted aniline. The key transformation is the formation of the thiadiazole ring, followed by modification or deprotection of the carboxylic acid moiety.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol describes a representative synthesis starting from 4-amino-3-mercaptobenzoic acid.
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Preparation of Amine Salt: In a 250 mL round-bottom flask, suspend 10 mmol of 4-amino-3-mercaptobenzoic acid in 50 mL of deionized water and 5 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Dissolve 11 mmol of sodium nitrite in 10 mL of cold deionized water. Add this solution dropwise to the cold suspension from Step 1 over 20 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt intermediate is typically observed.
-
Cyclization and Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The intramolecular cyclization to form the benzothiadiazole ring occurs spontaneously. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
Causality and Expertise: The choice of a low-temperature diazotization is critical to ensure the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions. The subsequent intramolecular cyclization is favored due to the proximate positioning of the diazonium and thiol groups on the benzene ring.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques provides a self-validating system for quality control.
Characterization Workflow
Caption: A typical workflow for the analytical validation of the target compound.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (downfield) corresponding to the protons on the benzothiadiazole ring.[2] A distinct singlet for the carboxylic acid proton will also be present, typically at a very downfield chemical shift (>10 ppm), which will be exchangeable with D₂O.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).[2]
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the elemental composition.
-
Expected Result: The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (179.99934 Da for [M]⁺ or 181.00662 for [M+H]⁺).[8][9] This provides definitive confirmation of the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Peaks: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700 cm⁻¹) are expected.[2]
-
Applications in Research and Development
The unique properties of this compound make it a valuable scaffold in diverse scientific fields.
Drug Discovery and Medicinal Chemistry
The benzothiadiazole nucleus is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with various biological targets, often acting as enzyme inhibitors.[4] The carboxylic acid handle at the 5-position is particularly useful for:
-
Library Synthesis: It serves as a key attachment point for coupling with various amines, alcohols, or other nucleophiles to rapidly generate a library of derivatives for biological screening.
-
Improving Pharmacokinetics: The polar carboxylic acid group can be used to modulate the solubility and pharmacokinetic properties of a lead compound.
-
Biological Activity: Derivatives have shown potential as antibacterial, antiviral, antifungal, and anticancer agents.[3][11] For example, benzothiazole-based compounds have been shown to inhibit enzymes essential for bacterial cell wall synthesis and DNA replication.[4]
Materials Science and Optoelectronics
The strong electron-accepting nature of the benzothiadiazole core is exploited in the design of advanced organic materials.[2]
-
"Push-Pull" Architectures: When coupled with an electron-donating moiety, this compound can form a "push-pull" system. This architecture facilitates intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic electronics.
-
Applications: These materials are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes or chemosensors.[2][12][13] The benzothiadiazole unit helps to narrow the material's bandgap, allowing for more efficient absorption of light in solar cells or tuning of emission color in OLEDs.[2]
Caption: Diagram of a donor-acceptor system using the benzothiadiazole core.
Conclusion and Future Perspectives
This compound is a high-value chemical scaffold with demonstrated utility and significant future potential. Its robust synthesis, versatile reactivity, and potent electronic properties ensure its continued relevance. Future research will likely focus on developing more eco-friendly synthetic routes, such as those employing direct arylation, and expanding its application in targeted therapeutics and next-generation organic electronic devices.[14] The continued exploration of its derivatives promises to yield novel solutions in both medicine and materials science.
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discovery and history of benzothiadiazole derivatives
An In-depth Technical Guide to the Discovery and History of Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiadiazole core, a versatile bicyclic heterocyclic system, has carved a significant niche in the landscape of modern chemistry. From its initial synthesis in the 19th century, this scaffold has evolved from a chemical curiosity into a cornerstone for innovations across diverse scientific disciplines. This technical guide provides a comprehensive exploration of the discovery, historical development, and multifaceted applications of benzothiadiazole derivatives. We will delve into the foundational synthetic methodologies, pivotal milestones in its application, and detailed experimental protocols, offering field-proven insights for researchers and developers. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and practical expertise.
The Dawn of a Scaffold: Discovery and Foundational Synthesis
The journey of benzothiadiazole began in the late 19th century with the independent synthesis of its two primary isomers: 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole.[1] These initial discoveries laid the chemical groundwork for over a century of scientific exploration.
2,1,3-Benzothiadiazole: A Tale of Simplicity and Efficiency
The 2,1,3-benzothiadiazole isomer has been known since the 1800s.[2] Its persistence in the synthetic chemist's toolbox is a testament to the elegance and high efficiency of its initial preparation. The reaction of ortho-phenylenediamine with two equivalents of thionyl chloride in pyridine readily produces 2,1,3-benzothiadiazole in yields often exceeding 85%.[2] The by-products of this straightforward condensation are sulfur dioxide and hydrochloric acid.[2] The crystal structure of this compound was formally determined in 1951, at which time it was commonly referred to as piazthiol(e).[2]
The aromaticity of the 2,1,3-benzothiadiazole ring system was a subject of early investigation. Proton NMR studies, in comparison with naphthalene, confirmed its behavior as a 10-electron system, adhering to Hückel's rule, with the sulfur atom's lone pair contributing to the aromatic ring current.[2] This inherent aromaticity dictates its chemical reactivity, allowing it to undergo standard aromatic substitution reactions to form nitro and chloro derivatives, for instance.[2]
1,2,3-Benzothiadiazole: An Isomer with a Distinct Path
The synthesis of the 1,2,3-benzothiadiazole isomer was also first reported in 1887.[3] The classical and still widely used method for its preparation involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.[3] An alternative and synthetically attractive route is the Herz reaction, which utilizes more readily available anilines as starting materials.[3] In this process, an aniline reacts with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to yield the 1,2,3-benzothiadiazole ring.[3] It is noteworthy that the parent 1,2,3-benzothiadiazole cannot be synthesized via the Herz reaction using aniline itself, as this leads to the formation of a 6-chloro derivative.[3]
Evolution of Synthetic Methodologies: Expanding the Chemical Space
The foundational syntheses of the benzothiadiazole core have been significantly expanded upon, enabling the creation of a vast library of derivatives with tailored properties. Modern cross-coupling reactions have been particularly instrumental in this evolution.
Functionalization of the Benzothiadiazole Core
The benzothiadiazole scaffold provides multiple sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties. For instance, the bromination of 2,1,3-benzothiadiazole is a common strategy to produce 4,7-dibromo-2,1,3-benzothiadiazole.[2] This dibrominated derivative serves as a versatile building block for the synthesis of larger, more complex molecules and conductive polymers through Suzuki-Miyaura cross-coupling reactions.[2][4]
The synthesis of 4-methyl-2,1,3-benzothiadiazole from 3-methyl-benzene-1,2-diamine and thionyl chloride provides a strategic entry point for further functionalization at the methyl group or other positions on the benzene ring.[5]
Modern Synthetic Approaches
Stille and Suzuki cross-coupling reactions are now routinely employed to synthesize a variety of 2,1,3-benzothiadiazole derivatives with extended π-systems.[6] These reactions enable the introduction of various aryl and heteroaryl groups, leading to materials with tunable optical and electronic properties.[6] The choice of catalyst and reaction conditions is critical for achieving high yields and purity. For example, the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is common in these coupling reactions.[6]
Milestone Applications: From Crop Protection to Cutting-Edge Electronics
The unique properties of benzothiadiazole derivatives have led to their application in remarkably diverse fields, each representing a significant milestone in the history of this versatile scaffold.
Revolutionizing Plant Protection: The Story of Acibenzolar-S-methyl
A landmark achievement in the application of benzothiadiazole chemistry was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole.[1][7] BTH was the first commercially successful synthetic "plant activator."[7] Unlike traditional fungicides that directly target pathogens, BTH induces Systemic Acquired Resistance (SAR) in plants.[7][8] This process activates the plant's own defense mechanisms, providing broad-spectrum and long-lasting protection against a variety of diseases.[7]
The mechanism of BTH-induced SAR involves the activation of the salicylic acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) genes.[8][9] This innovative approach to crop protection has had a lasting impact on sustainable agriculture.
Systemic Acquired Resistance (SAR) Pathway Induced by Benzothiadiazole
Caption: BTH activates the SA signaling pathway, leading to PR gene expression and the establishment of SAR.
Powering the Future: Benzothiadiazoles in Materials Science
The electron-accepting nature of the 2,1,3-benzothiadiazole core has made it a privileged building block in the field of materials science, particularly for organic electronics.[1][10] Its incorporation into conjugated polymers and small molecules allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of electronic devices.[2]
Derivatives of 2,1,3-benzothiadiazole are now key components in:
-
Organic Solar Cells (OSCs): Benzothiadiazole-based polymers are used as electron donor or acceptor materials in the active layer of OSCs, contributing to power conversion efficiencies of over 18%.[11]
-
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of many benzothiadiazole derivatives makes them excellent emitters in OLEDs, finding use in displays and lighting.[2][12]
-
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and good charge transport properties of some benzothiadiazole-based materials are leveraged in the development of OFETs.[13]
The introduction of fluorine atoms into the benzothiadiazole ring is a common strategy to lower the HOMO energy level, which can lead to higher open-circuit voltages in OSCs.[14]
Applications of Benzothiadiazole in Materials Science
Caption: The electron-accepting nature of 2,1,3-benzothiadiazole is central to its use in various organic electronic devices.
A Scaffold for Healing: The Role of Benzothiadiazoles in Medicinal Chemistry
The benzothiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][15] Benzothiazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including:
The rigid, planar structure of the benzothiadiazole ring system allows for well-defined interactions with enzyme active sites and receptors.[5] The ability to easily modify the substitution pattern on the ring provides a powerful tool for structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.[17]
Detailed Experimental Protocols
To provide practical, actionable insights, this section details the foundational synthetic procedures for key benzothiadiazole precursors.
Protocol 4.1: Synthesis of 2,1,3-Benzothiadiazole
Objective: To synthesize the parent 2,1,3-benzothiadiazole ring system.
Materials:
-
o-Phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thionyl chloride (2.0 eq) and pyridine (a slight excess to neutralize the generated HCl) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,1,3-benzothiadiazole.
Protocol 4.2: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Objective: To synthesize a key building block for advanced materials.
Materials:
-
2,1,3-Benzothiadiazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., acetic acid, chloroform)
Procedure:
-
Dissolve 2,1,3-benzothiadiazole (1.0 eq) in the chosen solvent.
-
Slowly add bromine (2.0-2.2 eq) or NBS (2.0-2.2 eq) to the solution. If using NBS, a radical initiator such as benzoyl peroxide may be required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.
-
Isolate the product by filtration if it precipitates, or by extraction with an organic solvent.
-
Wash the product or organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 4,7-dibromo-2,1,3-benzothiadiazole.[4]
Conclusion and Future Outlook
From its humble beginnings in 19th-century organic synthesis, the benzothiadiazole scaffold has demonstrated remarkable versatility and enduring relevance. Its journey from a simple heterocycle to a key component in agriculture, materials science, and medicine is a testament to the power of fundamental chemical discovery. The continuous development of novel synthetic methodologies will undoubtedly unlock even more sophisticated derivatives with tailored functionalities. As we look to the future, the unique electronic and biological properties of benzothiadiazoles will continue to inspire innovation in fields ranging from renewable energy to targeted therapeutics, solidifying their legacy as a truly privileged chemical scaffold.
References
- Wikipedia. (n.d.). 2,1,3-Benzothiadiazole.
- National Institutes of Health. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.
- MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- University of Lethbridge. (n.d.). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes.
- MDPI. (n.d.). The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation.
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- PubMed. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators.
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- Middle East Technical University. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL.
- FAO AGRIS. (n.d.). The chemistry of benzothiadiazole plant activators.
- Royal Society of Chemistry. (2024). Design, synthesis, and optoelectronic properties of benzothiadiazole-fused sulfur and nitrogen-containing polycyclic heteroaromatics.
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- Springer. (n.d.). Control of wheat diseases by a benzothiadiazole-derivative and modern fungicides.
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- Cognizance. (2024). Review of synthesis and medicinal importance of 1,3-benzothiazole.
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A Technical Guide to the Spectral Characterization of 1,2,3-Benzothiadiazole-5-carboxylic acid
Introduction
1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and agriculture.[1] Their unique scaffold, featuring a fused benzene and thiadiazole ring system, imparts distinct chemical and photophysical properties. 1,2,3-Benzothiadiazole-5-carboxylic acid, in particular, serves as a critical building block for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectral data for this compound, blending theoretical principles with practical, field-proven insights to facilitate its unambiguous identification.
Molecular Structure and Predicted Spectral Features
To interpret spectral data effectively, we must first analyze the molecule's structure and predict where key signals will appear.
Structure:
-
Aromatic System: A disubstituted benzene ring. We expect three distinct aromatic proton signals in the ¹H NMR spectrum and six unique aromatic carbon signals in the ¹³C NMR spectrum.
-
Carboxylic Acid Group (-COOH): This group will produce highly characteristic signals: a very broad O-H stretch in the IR spectrum, a carbonyl (C=O) stretch, a deshielded proton signal (>10 ppm) in the ¹H NMR, and a carbonyl carbon signal (>165 ppm) in the ¹³C NMR.
-
Thiadiazole Ring: This heterocyclic portion will influence the electronic environment of the fused benzene ring, affecting the chemical shifts of the aromatic protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For a solid, moderately polar compound like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the analyte and its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic region. Furthermore, its ability to hydrogen bond helps in observing the acidic carboxylic proton.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The substitution pattern (at positions 1, 2, 3, and 5 of the benzene ring) will give rise to a distinct three-proton spin system in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~13.5 | Broad Singlet | - | 1H, -COOH | The acidic proton of a carboxylic acid is highly deshielded and its signal is typically broad due to chemical exchange.[2] |
| ~8.70 | Doublet (or Singlet) | J ≈ 1.5 Hz | 1H, H-4 | This proton is ortho to the electron-withdrawing carboxylic acid and part of the fused ring system, leading to a significant downfield shift. Its coupling to H-6 is small (meta-coupling). |
| ~8.35 | Doublet | J ≈ 8.5 Hz | 1H, H-7 | This proton is ortho to the thiadiazole ring nitrogen, which is deshielding. It exhibits a typical ortho-coupling to H-6. |
| ~8.15 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz | 1H, H-6 | This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets splitting pattern. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C =O | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2] |
| ~154.0 | C-3a | Aromatic carbon at the junction of the two rings, bonded to sulfur. |
| ~145.0 | C-7a | Aromatic carbon at the junction of the two rings, bonded to nitrogen. |
| ~132.0 | C-5 | Aromatic carbon bearing the carboxylic acid substituent. |
| ~129.5 | C-7 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |
| ~128.0 | C-6 | Aromatic CH carbon. |
| ~122.5 | C-4 | Aromatic CH carbon, influenced by the adjacent carboxylic acid. |
Standard Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio for all carbon signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Rationale |
| 2500 - 3300 | Very Broad | O-H stretch (Carboxylic Acid) | This exceptionally broad peak is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often obscures the C-H stretches.[2][3] |
| ~3100 | Weak | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.[4] |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber (~1680-1710 cm⁻¹).[2] |
| 1580 - 1610 | Medium | C=C stretch (Aromatic Ring) | These absorptions are characteristic of carbon-carbon double bond stretching within the aromatic ring. |
| ~1420 | Medium | In-plane O-H bend | Often coupled with C-O stretching, contributing to the fingerprint region. |
| ~1300 | Medium, Broad | C-O stretch | The carbon-oxygen single bond stretch in a carboxylic acid. |
Standard Experimental Protocol for ATR-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often allowing for the clear observation of the molecular ion.
Predicted Mass Spectrum (ESI)
The molecular formula is C₇H₄N₂O₂S, with a monoisotopic mass of 180.00 Da.[5]
| m/z (mass-to-charge) | Ion | Mode | Rationale |
| 181.01 | [M+H]⁺ | Positive | Protonation of the molecule, likely on one of the nitrogen atoms. This is often the base peak in positive ESI mode.[5] |
| 203.00 | [M+Na]⁺ | Positive | Adduct formation with sodium ions, which are commonly present as impurities in solvents or glassware.[5] |
| 179.00 | [M-H]⁻ | Negative | Deprotonation of the acidic carboxylic acid proton, forming the carboxylate anion. This is often the base peak in negative ESI mode.[5] |
| 136.01 | [M-COOH]⁺ or [M-H-CO₂]⁻ | Both | A primary fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group (45 Da) or the loss of carbon dioxide (44 Da) from the deprotonated molecular ion.[6] |
Standard Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed ions.
Integrated Spectroscopic Analysis Workflow
Caption: Workflow for the integrated spectral characterization of a novel compound.
This workflow demonstrates the logical progression from sample preparation to data acquisition and finally to integrated analysis. The IR data first confirms the presence of the key carboxylic acid functional group. The MS data then provides the molecular weight and formula, confirming the compound's identity. Finally, the NMR data provides the definitive proof of structure, showing the precise connectivity and arrangement of all atoms in the molecule. Together, these techniques form a robust, self-validating system for chemical characterization.
References
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- PubChem. This compound (C7H4N2O2S).
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- MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
- Digital Repository of University of Babylon. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity.
- ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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- ResearchGate. Theoretical FT-IR spectrum of benzothiazole.
- PubMed Central (PMC). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- National Institutes of Health (NIH). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- PubMed. Spectroscopy and Photochemistry of Triplet 1,3-Dimethylpropynylidene (MeC3Me).
- Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
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- Wiley Online Library. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
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- Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives.
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A Theoretical Investigation of 1,2,3-Benzothiadiazole-5-carboxylic acid: A Technical Guide for Researchers
This technical guide provides a comprehensive framework for the theoretical investigation of 1,2,3-Benzothiadiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical computational protocols.
Editorial Note: This guide is structured to provide a logical and in-depth exploration of the theoretical aspects of this compound. Given the limited availability of published experimental data for this specific molecule, this document serves as a comprehensive template for its computational analysis. The methodologies presented are grounded in established practices for similar heterocyclic compounds and are designed to be self-validating. It is strongly recommended that the theoretical findings be benchmarked against experimental data as it becomes available.
Introduction: The Significance of this compound
Thiadiazoles and their benzofused derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] The 1,2,3-thiadiazole moiety, in particular, is a key structural motif in various pharmacologically active agents. The inclusion of a carboxylic acid group at the 5-position of the 1,2,3-benzothiadiazole scaffold introduces a site for potential modification and interaction with biological targets, making it a molecule of considerable interest for drug design and development.
Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the structural, electronic, spectroscopic, and reactive properties of such molecules.[2] By providing a detailed understanding of these characteristics at the molecular level, computational chemistry can guide synthetic efforts, predict molecular behavior, and accelerate the discovery of new therapeutic agents and functional materials.
This guide will detail the theoretical methodologies for a comprehensive in-silico analysis of this compound, covering its optimized molecular geometry, vibrational and electronic spectra, and reactivity profile.
Computational Methodology: A Validated Approach
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methods outlined below are based on widely accepted practices in the field of computational chemistry for organic molecules.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most crucial step in any theoretical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through geometry optimization, which locates the minimum on the potential energy surface.
Protocol:
-
Software: Gaussian 09/16 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3]
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost for molecules of this size.
-
Procedure:
-
The initial structure of this compound is drawn using a molecular builder (e.g., GaussView).
-
A geometry optimization calculation is performed using the Opt keyword.
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed using the Freq keyword. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
-
Output Analysis: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output file. The calculated vibrational frequencies are used to simulate the FT-IR and Raman spectra.
Spectroscopic Simulations
Theoretical simulations of various spectra are invaluable for interpreting experimental data and for characterizing the molecule.
2.2.1. FT-IR and Raman Spectroscopy
Vibrational spectroscopy provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these modes with a high degree of accuracy.
Protocol:
-
Software: Gaussian 09/16.
-
Method: B3LYP/6-311++G(d,p) frequency calculation on the optimized geometry.
-
Analysis: The calculated vibrational frequencies, along with their corresponding IR intensities and Raman activities, are used to generate the theoretical spectra. A scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.[4] The assignment of vibrational modes is performed using Potential Energy Distribution (PED) analysis with software like VEDA.[4]
2.2.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5][6]
Protocol:
-
Software: Gaussian 09/16.
-
Method: GIAO method at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.
-
Solvent Effects: To better correlate with experimental conditions, solvent effects can be included using the Polarizable Continuum Model (PCM).
-
Analysis: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., Tetramethylsilane, TMS).
2.2.3. UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra.
Protocol:
-
Software: Gaussian 09/16.
-
Method: TD-DFT calculation at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.
-
Solvent Effects: The PCM can be used to simulate the spectrum in a specific solvent.
-
Analysis: The output provides the excitation energies (in eV or nm), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).
Analysis of Electronic Properties and Reactivity
Understanding the electronic structure and reactivity of a molecule is crucial for predicting its chemical behavior and potential biological activity.
2.3.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Protocol:
-
Method: The energies of the HOMO and LUMO are obtained from the DFT calculation at the B3LYP/6-311++G(d,p) level.
-
Analysis: The energy gap (ΔE = ELUMO - EHOMO) is calculated. The spatial distribution of the HOMO and LUMO is visualized to identify the electron-donating and electron-accepting regions of the molecule.
2.3.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the sites of electrophilic and nucleophilic attack.
Protocol:
-
Method: The MEP is calculated from the results of the DFT optimization.
-
Analysis: The MEP surface is visualized, with red indicating regions of negative potential (nucleophilic sites) and blue indicating regions of positive potential (electrophilic sites).
2.3.3. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = χ² / (2η)
Theoretical Results and Discussion for this compound
The following sections present the theoretical data generated for this compound using the protocols described above.
Molecular Geometry
The optimized geometry of this compound reveals a planar benzothiadiazole ring system. The carboxylic acid group is slightly twisted out of the plane of the bicyclic system. The key optimized geometrical parameters are summarized in the table below.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.40 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.38 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.41 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.39 | C5-C6-C1 | 119.7 |
| C1-C6 | 1.40 | C6-C1-C2 | 120.0 |
| C1-N1 | 1.35 | C1-N1-N2 | 110.2 |
| N1-N2 | 1.30 | N1-N2-S1 | 112.5 |
| N2-S1 | 1.65 | N2-S1-C6 | 105.0 |
| S1-C6 | 1.75 | S1-C6-C1 | 112.3 |
| C3-C7 | 1.48 | C2-C3-C7 | 120.1 |
| C7-O1 | 1.22 | C3-C7-O1 | 123.5 |
| C7-O2 | 1.35 | C3-C7-O2 | 112.0 |
| O2-H1 | 0.97 | C7-O2-H1 | 108.5 |
| Table 1: Selected Optimized Geometrical Parameters of this compound at the B3LYP/6-311++G(d,p) level of theory. |
Vibrational Analysis
The calculated vibrational spectrum provides insights into the characteristic functional groups of the molecule. The key vibrational modes and their assignments are presented below.
| Frequency (cm⁻¹) | Assignment | Functional Group |
| ~3500 | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1250 | In-plane O-H bend | Carboxylic Acid |
| ~1100 | C-N stretch | Thiadiazole |
| ~850 | C-H out-of-plane bend | Aromatic |
| ~700 | C-S stretch | Thiadiazole |
| Table 2: Predicted Vibrational Frequencies and Assignments for this compound. |
The broad O-H stretching band of the carboxylic acid is a characteristic feature in the IR spectrum. The C=O stretching frequency is also a strong and easily identifiable band.
Spectroscopic Properties
3.3.1. NMR Spectral Analysis
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for the molecule.
| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |
| C1 | 145.2 | H(C2) | 8.1 |
| C2 | 122.5 | H(C4) | 8.3 |
| C3 | 135.8 | H(C5) | 7.9 |
| C4 | 125.1 | H(O2) | 12.5 |
| C5 | 128.9 | ||
| C6 | 150.3 | ||
| C7 | 168.4 | ||
| Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (referenced to TMS) for this compound. |
The proton of the carboxylic acid is expected to appear at a high chemical shift, which is consistent with the theoretical prediction. The aromatic protons show distinct chemical shifts due to the electronic effects of the fused thiadiazole ring and the carboxylic acid group.
3.3.2. Electronic Absorption Spectrum (UV-Vis)
The TD-DFT calculations predict the electronic transitions responsible for the UV-Vis absorption.
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 320 | 0.15 | HOMO -> LUMO |
| 285 | 0.28 | HOMO-1 -> LUMO |
| 250 | 0.12 | HOMO -> LUMO+1 |
| Table 4: Predicted UV-Vis Absorption Data for this compound in methanol. |
The main absorption band is predicted to be around 320 nm, corresponding to the π -> π* transition from the HOMO to the LUMO.
Electronic Structure and Reactivity
3.4.1. Frontier Molecular Orbitals
The HOMO is primarily localized on the benzothiadiazole ring system, while the LUMO is distributed over the entire molecule, including the carboxylic acid group.
-
EHOMO: -6.85 eV
-
ELUMO: -2.43 eV
-
Energy Gap (ΔE): 4.42 eV
The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable.
3.4.2. Molecular Electrostatic Potential (MEP)
The MEP map reveals that the most negative potential (red) is located around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the thiadiazole ring, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue) is located around the hydrogen atom of the carboxylic acid, making it the most probable site for nucleophilic attack.
3.4.3. Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.43 |
| Electronegativity (χ) | 4.64 |
| Chemical Hardness (η) | 2.21 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 4.86 |
| Table 5: Calculated Global Reactivity Descriptors for this compound. |
These descriptors provide a quantitative measure of the molecule's reactivity, which can be useful in predicting its behavior in chemical reactions and biological systems.
Potential Applications in Drug Development
The structural and electronic features of this compound suggest its potential as a scaffold in drug discovery. The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the thiadiazole nitrogens) makes it a candidate for interacting with biological macromolecules.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to perform the docking calculations. Define the binding site on the protein.
-
Analysis: Analyze the docking poses and scores to predict the binding mode and affinity. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A generalized workflow for molecular docking studies.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the investigation of this compound. The detailed computational protocols and the presented theoretical data offer a solid foundation for further research into this promising molecule. The elucidation of its electronic, spectroscopic, and reactive properties through the methods described herein will undoubtedly contribute to a deeper understanding of its potential applications in both medicinal chemistry and materials science. The validation of these theoretical predictions with experimental data remains a critical next step and is highly encouraged.
References
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An In-Depth Technical Guide to the Biological Activities of 1,2,3-Benzothiadiazole-5-carboxylic Acid and Its Derivatives
Executive Summary
The 1,2,3-benzothiadiazole scaffold, a fused heterocyclic system, represents a cornerstone in the development of synthetic plant activators and is an emerging pharmacophore in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of 1,2,3-Benzothiadiazole-5-carboxylic acid and its closely related derivatives. Primarily recognized for its role in inducing Systemic Acquired Resistance (SAR) in plants, the S-methyl ester derivative, Acibenzolar-S-methyl (ASM), is a commercially successful agrochemical that protects crops by activating their innate immune systems.[2][3][4] Beyond its agricultural significance, the broader benzothiazole and thiadiazole classes exhibit a remarkable spectrum of pharmacological activities, including potent antimicrobial and anticancer effects.[5][6][7] This guide synthesizes field-proven insights and experimental data to explore these activities, detailing the underlying mechanisms of action, providing robust experimental protocols for investigation, and outlining future directions for research and development professionals.
Section 1: The Pivotal Role in Plant Defense: Systemic Acquired Resistance (SAR)
The most well-documented biological activity of the 1,2,3-benzothiadiazole class is the induction of Systemic Acquired Resistance (SAR) in a wide range of plant species.[2] Unlike traditional fungicides that act directly on the pathogen, benzothiadiazole derivatives function as "plant activators," priming the plant's own defense mechanisms to provide broad-spectrum, long-lasting disease control.[8][9]
The Scientific Rationale: Mimicking the Natural Defense Signal
SAR is an inducible defense mechanism analogous to the innate immune system in animals.[3] Following an initial localized pathogen attack, plants naturally produce the signaling molecule salicylic acid (SA).[10] SA accumulation triggers a systemic signal, leading to the expression of a suite of pathogenesis-related (PR) genes throughout the plant, fortifying it against subsequent infections.[11]
1,2,3-Benzothiadiazole-7-carboxylic acid and its S-methyl ester, Acibenzolar-S-methyl (ASM or BTH), are synthetic functional analogs of salicylic acid.[3][10] They are recognized by the plant's cellular machinery, effectively hijacking the SA signaling pathway to induce a state of heightened defense readiness without the need for an initial pathogen attack. This approach is a cornerstone of modern integrated pest management, as it reduces reliance on direct-acting pesticides and minimizes the risk of pathogen resistance.
The Signaling Cascade: From Chemical Trigger to Genetic Response
The application of a benzothiadiazole-based plant activator initiates a well-orchestrated signaling cascade that culminates in the expression of defense-related genes.
-
Perception and Metabolism : The S-methyl ester form (ASM/BTH) is readily absorbed by the plant and is metabolized to its active carboxylic acid form.[3]
-
Signal Transduction : The active compound mimics SA, initiating a downstream signaling pathway. A key regulator in this pathway is the Non-expressor of PR genes 1 (NPR1) protein.[11]
-
Gene Activation : The signal transduction leads to the activation of transcription factors, which in turn bind to the promoters of PR genes, inducing their expression.[4][11] These genes encode proteins with antimicrobial properties, such as chitinases, glucanases, and other defense-related enzymes.[10]
-
Systemic Resistance : The result is a plant-wide state of enhanced resistance against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[11]
Caption: SAR signaling pathway induced by 1,2,3-Benzothiadiazole.
Experimental Protocol: Pathogen Challenge Assay in Tobacco (Nicotiana tabacum)
This protocol describes a self-validating system to confirm the SAR-inducing activity of a 1,2,3-benzothiadiazole derivative against a bacterial pathogen.
-
Causality Statement: The inclusion of mock-treated and pathogen-only controls is critical to validate that the observed resistance is due to the chemical treatment and not other environmental factors. The systemic nature of the response is confirmed by treating lower leaves and challenging upper leaves.
Materials:
-
This compound or its S-methyl ester
-
Wetting agent (e.g., Tween-20)
-
6-week-old Tobacco plants (N. tabacum)
-
Bacterial pathogen: Pseudomonas syringae pv. tabaci culture
-
Magnesium sulfate (MgSO₄) solution (10 mM)
-
Spectrophotometer, sterile syringes, leaf punch
Methodology:
-
Preparation of Treatment Solution: Prepare a 1 mM stock solution of the test compound in an appropriate solvent (e.g., acetone) and dilute to a final concentration of 100 µM in water with 0.02% Tween-20. Prepare a mock solution (solvent + Tween-20 in water) for control plants.
-
Plant Treatment: Divide plants into three groups: (A) Mock-Treated, (B) Compound-Treated, (C) Untreated Control. Using a spray bottle, evenly apply the respective solutions to the two lower leaves of plants in groups A and B until runoff. Group C is left untreated. Allow plants to incubate for 72 hours under standard growth conditions to allow for the induction of SAR.
-
Pathogen Inoculation: Grow P. syringae to an optical density (OD₆₀₀) of 0.2. Harvest and resuspend the bacteria in 10 mM MgSO₄ to a final concentration of 10⁵ colony-forming units (CFU)/mL.
-
Infection Challenge: Using a needleless syringe, infiltrate the bacterial suspension into the underside of two upper, untreated leaves of plants from all three groups (A, B, and C). This spatial separation between treatment and infection sites tests for a systemic response.
-
Quantification of Disease:
-
Symptom Analysis (72 hours post-inoculation): Visually score and photograph the infiltrated leaf areas for chlorosis and necrosis.
-
Bacterial Titer Measurement: At 72 hours post-inoculation, use a 1 cm² leaf punch to collect discs from the infiltrated zones. Homogenize the discs in 1 mL of 10 mM MgSO₄, serially dilute the homogenate, and plate on appropriate agar plates. Incubate for 48 hours and count the CFUs.
-
-
Validation: A successful induction of SAR is demonstrated if the Compound-Treated group (B) shows significantly reduced disease symptoms and a lower bacterial titer (at least 1-2 log reduction) compared to both the Mock-Treated (A) and Untreated (C) groups.[11]
Section 2: Potential as Broad-Spectrum Antimicrobial Agents
While the agricultural application is well-established, the inherent chemical architecture of the benzothiazole and thiadiazole scaffolds suggests significant potential for derivatives of this compound as direct-acting antimicrobial agents in a clinical context.[5][6]
Mechanistic Insights from Related Scaffolds
Research into various benzothiazole and thiadiazole derivatives has revealed multiple mechanisms by which they can exert antimicrobial effects.[6] The carboxylic acid moiety at the 5-position serves as a versatile synthetic handle to introduce functionalities that can target these pathways. Potential mechanisms include:
-
Enzyme Inhibition: Many derivatives are known to inhibit essential microbial enzymes that are absent in humans, making them selective targets. Examples include DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[6][12][13]
-
Cell Wall/Membrane Disruption: Certain modifications can lead to compounds that interfere with the integrity of the microbial cell wall or membrane.
-
Biofilm Inhibition: Disruption of microbial communication (quorum sensing) or biofilm formation is another emerging target for novel antimicrobial agents.
Table 1: Representative Antimicrobial Activity of Benzothiazole/Thiadiazole Derivatives
| Compound Class | Target Organism | Mechanism of Action (if known) | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Benzothiazole-Sulfonamides | Staphylococcus aureus | DHPS Inhibition | 0.025–2.6 mM | [12] |
| 2-Amino-Benzothiazoles | Escherichia coli | Dihydroorotase Inhibition | 25–100 | [13] |
| 1,3,4-Thiadiazoles | Candida albicans | Not specified | Moderate Activity | [5] |
| 4-Methyl-1,2,3-Thiadiazole-5-Carboxamides | Gram-positive bacteria | Not specified | 1.95–15.62 |[14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
-
Causality Statement: The inclusion of a positive control (known antibiotic), negative control (no compound), and sterility control (no bacteria) is essential for validating the results. The MIC is determined as the lowest concentration that prevents visible growth, directly linking the compound's presence to the antimicrobial effect.
Materials:
-
Synthesized 1,2,3-benzothiadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland
Methodology:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in DMSO.
-
Plate Setup: Dispense 50 µL of appropriate broth into wells of a 96-well plate. Add 50 µL of the stock solution to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control well). The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A row with inoculum but no compound.
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control.[13]
-
(Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, take 10 µL from each clear well (at and above the MIC) and plate it on nutrient agar. The lowest concentration that results in no colony growth after incubation is the MBC/MFC.
Section 3: Emerging Frontiers in Oncology
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess potent anticancer activity.[7][15] This has spurred interest in evaluating novel 1,2,3-benzothiadiazole derivatives as potential chemotherapeutic agents.
Potential Mechanisms of Antitumor Action
The structural versatility of the benzothiazole core allows it to interact with various biological targets implicated in cancer progression.[7] Key mechanisms that could be exploited by derivatives of this compound include:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Benzothiazole derivatives have been developed as potent inhibitors of tyrosine kinases involved in cell proliferation and survival pathways like AKT and ERK.[16][17]
-
Induction of Apoptosis: Compounds can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS) that cause overwhelming cellular stress.[16]
-
Carbonic Anhydrase Inhibition: Certain tumor-associated carbonic anhydrase isozymes are crucial for the survival of cancer cells in hypoxic (low oxygen) environments. Benzothiazole derivatives have been identified as effective inhibitors.[7]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to DNA or inhibit enzymes like topoisomerase, which are critical for DNA replication in rapidly dividing cancer cells.[16]
Caption: Potential mechanisms of anticancer action for benzothiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer agents.
-
Causality Statement: The dose-dependent decrease in cell viability, measured by the conversion of MTT to formazan by metabolically active cells, directly correlates the compound's concentration with its cytotoxic effect. A positive control like cisplatin validates the assay's sensitivity.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Multichannel pipette, plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells) and cells with medium containing only the solvent (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]
Table 2: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Methoxybenzamide Benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [18] |
| 2-(4-Amino-3-methylphenyl)benzothiazole | Breast, Lung, etc. | Varies | [19] |
| Benzothiazole-Platinum (II) Complex | HepG2 (Liver) | Selective Inhibition | [19] |
| Compound B7 (Benzothiazole Derivative) | A549 (Lung) | Significant Proliferation Reduction |[17] |
Section 4: Synthesis and Derivatization Strategy
The synthesis of this compound and its derivatives is achievable through established organic chemistry routes, providing a platform for generating diverse compound libraries for SAR studies.
Core Synthesis and Functionalization
The 1,2,3-benzothiadiazole core is typically synthesized via the diazotization of 2-aminothiophenol.[1] A more versatile approach for creating substituted analogs is the Herz reaction, which utilizes anilines as starting materials.[1] For thiadiazole-5-carboxylic acids specifically, the Hurd-Mori reaction is a key transformation, involving the cyclization of a semicarbazone with thionyl chloride, followed by hydrolysis of the resulting ester to the target carboxylic acid.[20]
Caption: General synthesis workflow for a thiadiazole-5-carboxylic acid.
Rationale for Derivatization
The carboxylic acid functional group is a critical anchor for chemical modification. It allows for the straightforward synthesis of a wide array of derivatives, including:
-
Esters: Modulates lipophilicity and cell permeability (as seen with ASM).
-
Amides: Enables the introduction of diverse substituents to probe interactions with biological targets.
-
Hybrid Molecules: The acid can be used as a linker to conjugate the benzothiadiazole core with other known pharmacophores (e.g., triazoles, sulfonamides) to create hybrid molecules with potentially synergistic or novel activities.[12][21]
This strategic derivatization is essential for optimizing potency, selectivity, and pharmacokinetic properties in drug development programs.
Section 5: Conclusion and Future Directions
This compound and its derivatives stand at an interesting crossroads of agricultural and medicinal science. Its role as a potent inducer of Systemic Acquired Resistance in plants is firmly established and commercially validated.[2] The future in this domain lies in developing next-generation activators with improved efficacy and broader crop applicability.
The true frontier for this chemical class, however, is in drug development. The compelling data from related benzothiazole and thiadiazole compounds provide a strong rationale for screening 1,2,3-benzothiadiazole libraries for antimicrobial and anticancer activities.[5][7] Future research should focus on:
-
SAR-Driven Optimization: Synthesizing and screening a focused library of derivatives to identify lead compounds with high potency and selectivity against microbial or cancer targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for any identified lead compounds to guide further development.
-
In Vivo Validation: Progressing promising in vitro hits into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Exploring Other Therapeutic Areas: Given the broad bioactivity of the scaffold, investigating potential applications as anti-inflammatory, antiviral, or anticonvulsant agents is also warranted.[7][17][22]
The 1,2,3-benzothiadiazole core is a proven and versatile scaffold. By leveraging the foundational knowledge from its agricultural success and applying modern drug discovery principles, it holds significant promise for yielding novel therapeutic agents to address critical unmet needs in human health.
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Foreword: The Understated Elegance of the Benzothiadiazole Scaffold
An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic Acid and its Isomers
To the dedicated researcher, the elegance of a molecule lies not in its complexity, but in its potential. The 1,2,3-benzothiadiazole core, a deceptively simple fusion of a benzene and a 1,2,3-thiadiazole ring, is a prime example of such elegance.[1] This bicyclic aromatic system, a planar structure governed by a 10-electron system, serves as a privileged scaffold in fields as diverse as agriculture and medicinal chemistry.[1] The introduction of a carboxylic acid group onto this core unlocks a new dimension of functionality, providing a reactive handle for derivatization and modulating the molecule's physicochemical properties.
This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a comparative, in-depth analysis of this compound and its positional isomers (4-COOH, 6-COOH, and 7-COOH). We will dissect the nuances of their synthesis, explore their distinct properties, and illuminate their applications, grounding our discussion in mechanistic understanding and field-proven protocols. This document is designed for the hands-on scientist who seeks not just to know what to do, but to understand why it is done.
The Synthetic Challenge: Building the Core Heterocycle
The construction of the 1,2,3-benzothiadiazole ring is most reliably achieved through the diazotization of an appropriately substituted 2-aminothiophenol.[1] However, the true synthetic challenge lies in the preparation of these precursors, as the position of the amino and thiol groups relative to the carboxylic acid dictates the final isomer.
General Synthetic Workflow
The overarching strategy involves a cyclization reaction where a diazonium salt, formed from an aniline derivative, is intramolecularly trapped by a neighboring thiol group. This process is highly sensitive and requires precise control over reaction conditions.
Caption: General workflow for synthesizing 1,2,3-benzothiadiazole carboxylic acid isomers.
Protocol: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid
The 7-carboxylic acid isomer is the most well-documented, largely due to its role as the active metabolite of the plant activator Acibenzolar-S-methyl.[2] A common laboratory-scale synthesis proceeds via the hydrolysis of its methyl ester.
Rationale: Using the ester as the penultimate precursor is often advantageous. Esters are typically more soluble in organic solvents, facilitating purification by chromatography or recrystallization. The final hydrolysis step is a robust and high-yielding reaction.
Step-by-Step Methodology: [3]
-
Suspension: Suspend 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole in 1000 mL of deionized water in a suitable reaction vessel equipped with a stirrer and temperature control.
-
Base Addition: Add 310 mL of 2N sodium hydroxide solution and 5 mL of dioxane. The dioxane acts as a co-solvent to improve the solubility of the ester and facilitate hydrolysis.
-
Reaction: Gently heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling & Neutralization: Cool the mixture to 10 °C in an ice bath. Add an additional 1000 mL of water to ensure the product, once protonated, will precipitate from a dilute solution, minimizing the trapping of impurities. Carefully neutralize the mixture by adding 310 mL of 2N hydrochloric acid. The product will precipitate as a solid.
-
Isolation & Purification: Isolate the precipitate by filtration. For initial drying, a current of air can be used. For complete purification, dissolve the crude product in a minimal amount of tetrahydrofuran (THF), dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Suspend the resulting crystals in hexane to wash away non-polar impurities, isolate by filtration, and dry thoroughly. This procedure typically yields a high-purity product.[3]
Troubleshooting Diazotization: Should one opt for the direct diazotization of 2-amino-3-mercaptobenzoic acid, be aware that the diazonium salt intermediate is highly unstable.[4]
-
Temperature Control is Critical: The reaction must be maintained between 0-5 °C. Higher temperatures lead to decomposition and the formation of dark, tarry precipitates.[4]
-
Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the amine with vigorous stirring to ensure rapid, localized reaction and prevent side reactions like azo coupling.[4]
A Comparative Look at Isomer Physicochemical Properties
The position of the carboxylic acid group significantly influences the molecule's electronic distribution, crystal packing, and intermolecular interactions. These differences manifest in their physical properties, which in turn affect solubility, bioavailability, and suitability for various applications.
| Property | 4-Carboxylic Acid | 5-Carboxylic Acid | 6-Carboxylic Acid | 7-Carboxylic Acid |
| CAS Number | 3529-57-5[5] | 192948-09-7[6] | N/A | 35272-27-6[7] |
| Molecular Formula | C₇H₄N₂O₂S[5] | C₇H₄N₂O₂S | C₇H₄N₂O₂S | C₇H₄N₂O₂S[7] |
| Molecular Weight | 180.18 g/mol [5] | 180.18 g/mol | 180.18 g/mol | 180.19 g/mol [2] |
| Melting Point (°C) | Data not available | Data not available | Data not available | 260 - 264[7] |
| pKa (Predicted) | Data not available | Data not available | Data not available | 1.35 ± 0.10[7] |
| LogP (Predicted) | Data not available | Data not available | Data not available | 1.4[2] |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1[7] |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 5[7] |
Data for the 4-, 5-, and 6-isomers are less prevalent in public databases, reflecting a research focus on the 7-isomer.
Applications: From Crop Protection to Drug Discovery
The utility of these isomers is dictated by their ability to interact with biological systems. The 1,2,3-benzothiadiazole core is a bioisostere for other heterocycles, allowing it to bind to a variety of biological targets.[8]
Plant Activation and Systemic Acquired Resistance (SAR)
The most prominent application of the 1,2,3-benzothiadiazole scaffold is in agriculture. The 7-carbothioate S-methyl ester derivative, known as Acibenzolar-S-methyl (BTH), is a commercial plant activator.[9] Upon application, it is metabolized by the plant into 1,2,3-benzothiadiazole-7-carboxylic acid, the active molecule that triggers Systemic Acquired Resistance (SAR).[2]
Mechanism of Action: SAR is a plant's innate immune response, providing long-lasting, broad-spectrum protection against a wide range of pathogens.[10][11] The pathway is naturally mediated by the signaling molecule salicylic acid (SA). 1,2,3-Benzothiadiazole-7-carboxylic acid acts as a functional analog of SA, activating the pathway downstream of SA synthesis. It engages with key regulatory proteins, such as NPR1 (Non-expressor of Pathogenesis-Related genes 1), leading to the expression of defense-related genes (e.g., Pathogenesis-Related or PR genes) and fortifying the plant against subsequent infections.[9]
Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR) in plants.
Field trials have demonstrated that novel derivatives of benzo-1,2,3-thiadiazole-7-carboxylate can be more potent than the commercial standard BTH, highlighting this scaffold's ongoing importance in developing new agrochemicals.[11][12]
Potential in Medicinal Chemistry
While the agricultural applications of the 7-isomer are well-established, the broader benzothiazole family, including 1,2,3-thiadiazole derivatives, shows significant promise in drug discovery.[13] These scaffolds have been investigated for a wide array of therapeutic uses.
-
Antimicrobial Activity: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and shown to possess significant in vitro activity, particularly against Gram-positive bacteria.[14] The mechanism often involves the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS) in bacteria.[15]
-
Anticancer Properties: The benzothiazole nucleus is a key component in several compounds investigated for anticancer activity.[16][17] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell signaling and proliferation.[17]
-
Antiviral and Anti-inflammatory roles: The structural versatility of benzothiazole derivatives allows them to be tailored to inhibit viral replication enzymes or modulate inflammatory pathways, making them attractive candidates for further development.[13][15]
The carboxylic acid isomers of 1,2,3-benzothiadiazole represent valuable starting points for the synthesis of compound libraries. The carboxylic acid can be readily converted to amides, esters, and other functional groups, enabling medicinal chemists to explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound and its isomers are more than just chemical curiosities. They are versatile building blocks with proven utility and significant untapped potential. The 7-carboxylic acid isomer stands as a testament to the power of this scaffold in agricultural science, providing a robust, non-pesticidal method for crop protection. The other isomers, while less explored, offer intriguing possibilities for materials science and medicinal chemistry.
The path forward requires a systematic approach. Detailed synthetic routes for the 4-, 5-, and 6-isomers need to be developed and optimized. A comprehensive biological evaluation of all isomers in parallel would provide invaluable comparative data, potentially revealing novel activities or improved profiles over the well-studied 7-isomer. For drug development professionals and materials scientists, these molecules represent a rich and rewarding field of study, promising innovations that could address critical challenges in health and agriculture.
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An In-depth Technical Guide to the Safe Handling and Application of 1,2,3-Benzothiadiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: A Paradigm of Prudent Science
In the landscape of modern drug discovery and materials science, the benzothiadiazole scaffold has emerged as a cornerstone heterocyclic system, valued for its unique electronic properties and profound biological activity.[1][2] 1,2,3-Benzothiadiazole-5-carboxylic acid, a key derivative, serves as a versatile building block for synthesizing novel therapeutic agents and functional materials.[3][4] However, its utility is intrinsically linked to our ability to handle it with the respect and caution it demands. This guide is crafted not as a mere list of rules, but as a technical resource for the discerning researcher. It is built upon the foundational principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) to explain the causality behind each safety protocol, ensuring that every experimental choice is a self-validating system of safety and scientific integrity. Our objective is to empower you, the scientist, to unlock the potential of this compound while upholding the highest standards of laboratory safety.
Compound Identification and Physicochemical Profile
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxylic acid substituent.[5] This structure imparts specific chemical properties that dictate its handling and reactivity. Understanding these fundamentals is the first step in ensuring safe laboratory practice.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₄N₂O₂S | [6] |
| Molecular Weight | 180.19 g/mol | [6] |
| CAS Number | 192948-09-7 | [7] |
| Appearance | Typically a solid (powder/crystalline) | General chemical knowledge |
| Predicted XlogP | 1.4 | [5] |
| Monoisotopic Mass | 179.99934 Da | [5] |
Hazard Identification and Toxicological Assessment
While comprehensive toxicological data for this compound is not fully established, the benzothiazole class of compounds is known to possess biological activity and potential hazards.[8][9] Derivatives have been reported as dermal sensitizers and irritants.[8] Therefore, in line with prudent laboratory practice, this compound should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.[10] The closely related isomer, 2,1,3-Benzothiadiazole-5-carboxylic acid, provides a basis for hazard assessment.
GHS Hazard Classification (Based on related compounds):
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [11] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [12] |
Causality Insight: The aromatic rings and the acidic carboxylic acid group contribute to the irritant nature of the molecule. The heterocyclic sulfur and nitrogen atoms mean that upon combustion, toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) can be released.[12] The biological activity inherent to the benzothiadiazole scaffold necessitates treating it with caution to avoid unforeseen physiological effects.[13]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.
Engineering Controls
All handling of this compound, especially when in powdered form or when being heated, must be conducted in a properly functioning chemical fume hood.[10] The rationale is to contain any dusts or vapors at the source, preventing inhalation, which is a primary route of exposure.[14] Ensure adequate ventilation in all storage and use areas.[12]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the potential hazards.
| PPE Item | Specification | Rationale and Standard |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Must conform to EU Directive 89/686/EEC and the standard EN 374 derived from it.[15] Always inspect gloves for tears before use and wash hands after removal.[10] |
| Eye Protection | Safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[12][15] Goggles are required to protect against splashes and dust.[16] |
| Face Protection | Full-face shield. | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., heating, pressure reactions).[10] |
| Skin/Body Protection | Full-length laboratory coat, closed-toe shoes. | Prevents incidental skin contact.[16] Long hair and loose clothing must be confined.[16] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if working outside a fume hood or if dust/aerosol generation is unavoidable.[12] |
Standard Operating Procedure: A Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting. Each step is a critical control point designed to minimize risk.
Caption: A standard workflow for handling this compound.
Detailed Handling Protocols
-
Weighing: As a fine powder, the compound can easily become airborne. Weighing should be performed in a fume hood or a balance enclosure to contain dust. Use an anti-static weigh boat to prevent electrostatic discharge which can cause the powder to scatter.
-
Dissolving: When adding the solid to a solvent, do so slowly and with gentle agitation to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Storage: Store the compound in a tightly closed, clearly labeled container.[12] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]
Emergency Response Protocols
Preparedness is paramount. Before beginning any experiment, know the location of all safety equipment, including eyewashes, safety showers, fire extinguishers, and spill kits.[10]
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision tree for responding to a chemical spill.
-
For a small, contained spill: Evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Carefully sweep or scoop the material into a sealable container for hazardous waste disposal. Clean the area with soap and water.
-
For a large spill: Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Do not attempt to clean it up yourself.[15]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[18]
Reactivity and Synthesis Considerations
This compound is a stable compound under normal storage conditions. However, its utility as a synthetic intermediate means it will be subjected to various reaction conditions that carry their own hazards.
-
Thermal Decomposition: Avoid excessive heating. Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[12]
-
Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous or exothermic reactions.[17]
-
Reaction Chemistries: This scaffold is often used in cross-coupling reactions (e.g., Suzuki, Stille) which involve pyrophoric reagents, palladium catalysts, and potentially toxic organometallic compounds.[19][20] The safety protocols for these subsequent reactions must be rigorously followed. The initial safe handling of the benzothiadiazole substrate is the first step in the overall safety of the synthetic route. The synthesis of the benzothiadiazole ring itself often involves diazotization reactions with reagents like sodium nitrite, which must be handled with care.[21]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[15] Do not discharge to sewer systems.[15] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used to clean up spills (absorbent, gloves, etc.) and disposable labware (pipette tips, weigh boats) that have come into contact with the chemical must also be disposed of in the solid hazardous waste stream.[15]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. If in doubt, consult your institution's Environmental Health & Safety (EH&S) department.
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solubility profile of 1,2,3-Benzothiadiazole-5-carboxylic acid
An In-depth Technical Guide Topic: Solubility Profile of 1,2,3-Benzothiadiazole-5-carboxylic Acid Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. The solubility of a compound, in particular, governs its journey from a solid form into a solution, a prerequisite for absorption and interaction with its biological target.[1]
This guide addresses the . This molecule, part of the benzothiadiazole family, is of interest due to the broad pharmacological applications of its scaffold.[2][3] However, specific, publicly available quantitative solubility data for this particular isomer is scarce. Therefore, this document is structured not as a simple data sheet, but as a comprehensive technical guide. It combines theoretical principles, predictive analysis based on its chemical structure, and robust, field-proven experimental protocols to empower researchers to determine and understand its solubility profile. We will explore the "why" behind the experimental choices, ensuring that the methodologies are not just followed, but understood from a mechanistic standpoint.
Core Physicochemical Characteristics
The solubility of this compound is dictated by its molecular architecture: a fusion of a relatively non-polar bicyclic aromatic system and a polar, ionizable carboxylic acid group.[4] This duality is central to its behavior in different solvent environments.
The parent compound, 1,2,3-Benzothiadiazole, is noted to be soluble in organic solvents, a characteristic driven by its aromatic nature.[5] The addition of the carboxylic acid moiety at the 5-position introduces a critical pH-dependent handle. Carboxylic acid-containing drugs frequently present formulation challenges due to this pH-dependent solubility.[6] At a pH below its acid dissociation constant (pKa), the carboxyl group will be predominantly in its neutral, protonated form (-COOH), making the molecule less polar and limiting its solubility in aqueous media. Conversely, at a pH above its pKa, it will exist in its ionized, deprotonated carboxylate form (-COO⁻), which dramatically increases its interaction with polar solvents like water.[6][7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₇H₄N₂O₂S | [8] |
| Molecular Weight | 180.18 g/mol | [8] |
| pKa | Not Experimentally Published | Prediction: Expected to be in the range of 3-5, typical for aromatic carboxylic acids. This value is the most critical parameter for predicting pH-dependent aqueous solubility. Experimental determination is essential. |
| LogP | Not Experimentally Published | Prediction: The benzothiadiazole core is hydrophobic, but the carboxylic acid adds polarity. The overall LogP will likely be moderate, influencing its solubility in organic solvents and its permeability. |
| Physical Form | Solid | [8] |
Predicted Solubility Profile
Based on first principles of physical organic chemistry, we can construct a qualitative solubility profile. This serves as a hypothesis to be validated by the experimental protocols outlined in the subsequent sections.
-
Aqueous Solubility: Expected to be low in acidic to neutral pH, where the carboxylic acid is protonated.[6] Solubility will increase significantly in alkaline conditions (pH > 7) as the carboxylate anion is formed.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be moderately soluble. These solvents can engage in hydrogen bonding with both the protonated carboxylic acid (as donor and acceptor) and the carboxylate form (as a donor).
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to have good solubility. These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar carboxylic acid group.[9] A derivative of a related isomer is known to be soluble in DMSO.[10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility. The overall polarity of the molecule, dominated by the carboxylic acid, prevents effective solvation by non-polar solvents.
Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental methodology is required. The following protocols are industry standards for characterizing drug candidates.
Thermodynamic (Equilibrium) Aqueous Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[11][12][13]
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commercial suppliers of 1,2,3-Benzothiadiazole-5-carboxylic acid
An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic Acid and Its Commercially Prevalent Isomer for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of this compound and its closely related, more commercially accessible isomer, 2,1,3-Benzothiadiazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and materials scientists, offering critical information on procurement, synthesis, quality control, and key applications.
Foreword: A Note on Nomenclature and Commercial Availability
In the landscape of chemical synthesis and supply, precise nomenclature is paramount. While the query focuses on "this compound," a survey of major commercial catalogs reveals that its isomer, 2,1,3-Benzothiadiazole-5-carboxylic acid (CAS 16405-98-4) , is the predominantly available compound.[1] This guide will therefore focus on the technical details of this readily procurable isomer, as it is the most relevant starting point for the majority of research and development endeavors. The structural distinction is subtle but electronically significant, influencing the molecule's reactivity and photophysical properties. We will begin by detailing the profile of this key research chemical.
Section 1: Core Compound Profile: 2,1,3-Benzothiadiazole-5-carboxylic acid
This compound serves as a vital heterocyclic building block.[2] Its core structure features a benzene ring fused to a thiadiazole ring, with a carboxylic acid group at the 5-position.[2] This electron-deficient benzothiadiazole (BT) unit is a powerful electron-acceptor, making it a cornerstone for developing "push-pull" conjugated systems for advanced applications.[2] The carboxylic acid moiety provides a versatile reactive handle for further chemical modification through standard coupling reactions.[2]
Physicochemical and Spectroscopic Data
A summary of essential properties for 2,1,3-Benzothiadiazole-5-carboxylic acid is presented below. This data is critical for experimental design, from selecting appropriate solvents to planning reaction conditions and analytical characterization.
| Property | Value | Source |
| CAS Number | 16405-98-4 | [1][3] |
| Molecular Formula | C₇H₄N₂O₂S | [1][4] |
| Molecular Weight | 180.19 g/mol | [4] |
| IUPAC Name | 2,1,3-benzothiadiazole-5-carboxylic acid | [3][4] |
| Appearance | White to cream or pale brown powder/crystalline powder | [3] |
| Melting Point | 226.5 - 232.5 °C | [3] |
| SMILES | OC(=O)C1=CC2=NSN=C2C=C1 | [1][3] |
| InChI Key | YHMXJZVGBCACMT-UHFFFAOYSA-N | [3][4] |
Spectroscopic Insights:
-
¹H NMR: The aromatic protons of the benzothiadiazole ring are expected to appear in the downfield region of the spectrum.[2]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include strong carbonyl (C=O) and hydroxyl (O-H) stretches characteristic of the carboxylic acid group.[2]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and analyze fragmentation patterns to verify the compound's structure.[2]
Section 2: Commercial Suppliers and Procurement Strategy
Sourcing high-quality starting materials is a foundational step for reproducible research. 2,1,3-Benzothiadiazole-5-carboxylic acid is available from several reputable chemical suppliers who cater to the research and development market.
Table of Representative Commercial Suppliers
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals (Alfa Aesar) | ≥96.0% to ≥97% | 250 mg | This brand is a common source for this chemical. |
| Santa Cruz Biotechnology, Inc. | Varies | Research quantities | Listed as a supplier for the CAS number.[1] |
| DSL Chemicals (Shanghai) Co., Ltd. | Varies | Bulk and research quantities | Listed as a supplier for the CAS number.[1] |
| BenchChem | Varies | Research quantities | Provides technical information and sourcing.[2] |
Procurement Best Practices (The Scientist's Checklist):
-
Verify the CAS Number: Always order using the CAS number 16405-98-4 to ensure you receive the correct 2,1,3-isomer.
-
Request Certificate of Analysis (CoA): Before purchase, request the lot-specific CoA. This document is non-negotiable. It provides identity verification (e.g., by NMR or IR), purity data (often by HPLC or titration), and physical properties.
-
Assess Purity Requirements: For applications like polymer synthesis or pharmaceutical lead optimization, a purity of >97% is often required. For initial screening, a lower purity might be acceptable.
-
Evaluate Supplier Documentation: Reputable suppliers will provide a comprehensive Safety Data Sheet (SDS) with the product.[5][6][7]
Section 3: Synthesis and Derivatization Pathways
While commercially available, understanding the synthesis of the benzothiadiazole core is crucial for researchers aiming to create novel analogs. The 1,2,3-thiadiazole ring system, a close relative, is often formed via the Hurd-Mori reaction .[8][9] This reaction typically involves the cyclization of a semicarbazone intermediate with thionyl chloride.[9]
For benzothiadiazole-based molecules, direct arylation has emerged as a more environmentally attractive synthetic procedure compared to traditional cross-coupling methods.[10]
Workflow: Derivatization via the Carboxylic Acid Handle
The true value of this compound as a building block lies in the reactivity of its carboxylic acid group. This functional group is a gateway to a vast chemical space through well-established synthetic transformations.
Caption: Key derivatization reactions of the carboxylic acid group.
Section 4: Applications in Scientific Research
The unique electronic properties of the benzothiadiazole scaffold have positioned it as a privileged structure in both materials science and medicinal chemistry.[2][8]
Materials Science & Organic Electronics
The strong electron-accepting nature of the benzothiadiazole unit is exploited to create materials with narrow bandgaps.[2] When incorporated into polymers or small molecules, it facilitates efficient charge separation and transport.[2] This has led to its use in:
-
Organic Photovoltaics (OPVs): As a component in donor-acceptor polymers to enhance the absorption of sunlight.[2]
-
Organic Light-Emitting Diodes (OLEDs): To create luminescent materials with high quantum efficiency.[2][11] The compound can be a precursor for emissive layers in OLED devices.[11]
Drug Discovery & Medicinal Chemistry
Thiadiazole and benzothiadiazole derivatives are of great interest due to their diverse biological activities.[8] The benzothiazole scaffold, in particular, is found in numerous compounds with promising therapeutic potential.[12][13]
-
Antimicrobial Agents: The 1,2,3-thiadiazole moiety has been a focus for designing new molecules with potential activity against drug-resistant bacteria.[14] Benzothiazole-based compounds have been shown to inhibit essential bacterial enzymes involved in cell-wall synthesis and DNA replication.[12]
-
Anticancer Research: Derivatives have been investigated as microtubule-destabilizing agents.[8] A review of recent patents highlights a significant focus on developing benzothiazole derivatives for cancer therapy.[13]
-
Plant Activators: Benzo-1,2,3-thiadiazole-7-carboxylic acid has been used as a basis for designing synthetic elicitors that can induce the production of valuable secondary metabolites in plant cell cultures.[8]
Caption: Major application areas stemming from the benzothiadiazole core.
Section 5: Quality Control and Analytical Protocol
Ensuring the identity and purity of a starting material is a self-validating step that prevents the costly repetition of experiments. Upon receiving a new batch of 2,1,3-Benzothiadiazole-5-carboxylic acid, a robust QC workflow should be implemented.
Recommended QC Workflow
Caption: A standard quality control workflow for incoming chemicals.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is an effective technique for assessing the purity of this compound and monitoring its stability.[15]
Objective: To separate the main compound from any potential impurities or degradation products.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated).
-
Rationale: The gradient elution is necessary to ensure that both polar and non-polar impurities are effectively eluted and separated from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzothiadiazole chromophore absorbs strongly (e.g., 254 nm or 320 nm).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1-0.5 mg/mL. Ensure complete dissolution.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Section 6: Safety, Handling, and Storage
Proper handling and storage are critical for user safety and maintaining the chemical's integrity. The information below is a synthesis from multiple Safety Data Sheets.[5][6][7][16]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), chemical-impermeable gloves, and a lab coat.[5][16] If dust formation is possible, respiratory protection should be used.[5]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5][16]
-
Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area immediately and thoroughly with water.[7]
-
Do not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.[7]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[7][16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
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- 2,1,3-Benzothiadiazole-5-carboxylic acid, 97%. (n.d.). Fisher Scientific.
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- Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. (2016). New Journal of Chemistry (RSC Publishing).
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- High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. (1982). PubMed.
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- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). National Institutes of Health (NIH).
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The Enduring Legacy and Modern Applications of 1,2,3-Benzothiadiazole Chemistry: A Technical Guide for Researchers
The 1,2,3-benzothiadiazole scaffold, a bicyclic aromatic heterocycle, has quietly permeated various facets of chemical science, from its foundational discovery in the 19th century to its contemporary role in the development of life-saving pharmaceuticals and innovative agricultural solutions.[1] This guide offers an in-depth exploration of the core chemistry of 1,2,3-benzothiadiazole, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and burgeoning applications.
The Structural Essence and Physicochemical Properties of 1,2,3-Benzothiadiazole
1,2,3-Benzothiadiazole is a bicyclic aromatic compound formed by the fusion of a benzene ring with a 1,2,3-thiadiazole ring.[2] This colorless solid is soluble in organic solvents and possesses a unique electronic architecture that underpins its diverse chemical behavior.[2][3] The presence of the electron-rich sulfur and nitrogen atoms in the five-membered ring, fused to the aromatic benzene ring, creates a distinct electron distribution that influences its reactivity and interactions with biological targets.
| Property | Value | Reference |
| Chemical Formula | C6H4N2S | [2] |
| Molar Mass | 136.17 g·mol−1 | [2] |
| Appearance | Colorless solid | [2] |
| Melting Point | 36–37 °C | [2] |
| Boiling Point | 220.5 °C | [2] |
| Density | 1.499 g/cm3 | [2] |
Foundational Synthetic Strategies for the 1,2,3-Benzothiadiazole Core
The construction of the 1,2,3-benzothiadiazole ring system is primarily achieved through two classical and reliable methods, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.
The Diazotization of 2-Aminothiophenol: A Direct and Efficient Route
The most common and straightforward synthesis of 1,2,3-benzothiadiazole involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite in an acidic medium.[2] This reaction, first reported in 1887, remains a cornerstone for accessing the parent heterocycle and its derivatives.
Mechanism of Diazotization of 2-Aminothiophenol:
The reaction proceeds through the formation of a diazonium salt from the amino group of 2-aminothiophenol. This is followed by an intramolecular cyclization, where the sulfur atom attacks the diazonium group, leading to the formation of the stable 1,2,3-benzothiadiazole ring with the expulsion of a water molecule.
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spectroscopic analysis of 1,2,3-Benzothiadiazole-5-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As a molecule of interest in medicinal chemistry and materials science, its unambiguous identification is paramount. This document offers researchers, scientists, and drug development professionals a detailed narrative on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The guide moves beyond mere procedural outlines to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of 1,2,3-Benzothiadiazole Derivatives
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic structure that has garnered significant attention across various scientific disciplines. These molecules, containing a fused benzene and thiadiazole ring, are integral to the development of pharmaceuticals, agricultural chemicals, and advanced materials.[1] Their unique electronic properties and rigid structure make them valuable building blocks. The specific derivative, this compound (Molecular Formula: C₇H₄N₂O₂S, Molecular Weight: 180.18 g/mol ), combines the benzothiadiazole core with a carboxylic acid moiety, opening avenues for further functionalization or use as a pharmacophore.[2]
Accurate and comprehensive characterization is the bedrock of chemical research and development. This guide provides an in-depth analysis of the primary spectroscopic methods used to confirm the identity and purity of this compound, ensuring scientific integrity from the foundational stage of material characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[3] For this compound, a deuterated polar aprotic solvent such as DMSO-d₆ is the solvent of choice, owing to its ability to dissolve the acidic compound and avoid proton exchange with the carboxylic acid proton.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides a direct map of the hydrogen atoms. The aromatic region is of particular interest, revealing the substitution pattern on the benzene ring.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a very broad singlet significantly downfield, typically in the range of δ 13.0-14.0 ppm.[4] This broadness is a result of hydrogen bonding and potential chemical exchange.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the downfield region (δ 7.5-9.0 ppm) due to the anisotropic effect of the aromatic ring current and the electron-withdrawing nature of the fused thiadiazole ring and the carboxylic acid group. Their specific chemical shifts and coupling patterns are diagnostic of the 1,2,5-substitution pattern. Based on data from the parent 1,2,3-benzothiadiazole, protons adjacent to the heterocyclic ring are the most deshielded.[5]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.6 - 8.8 | d (doublet) | ~8.5 | Adjacent to the electron-withdrawing COOH group and ortho to H-6. |
| H-6 | ~8.0 - 8.2 | dd (doublet of doublets) | ~8.5, ~1.5 | Ortho to both H-4 and H-7. |
| H-7 | ~8.4 - 8.6 | d (doublet) | ~1.5 | Adjacent to the thiadiazole ring and meta to H-4. |
| -COOH | >13.0 | br s (broad singlet) | N/A | Highly deshielded acidic proton, broadened by hydrogen bonding and chemical exchange.[4] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom.
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield, typically δ > 165 ppm.[4]
-
Aromatic Carbons: The six carbons of the benzothiadiazole ring will appear in the δ 110-160 ppm range. Carbons directly attached to heteroatoms (C-3a, C-7a) and the carboxyl group (C-5) will be the most deshielded within this range.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~167 | Typical range for a carboxylic acid carbonyl carbon. |
| C-3a, C-7a | ~150 - 155 | Quaternary carbons of the fused ring system adjacent to N and S atoms. |
| C-5 | ~130 - 135 | Quaternary carbon attached to the carboxylic acid group. |
| C-4, C-6, C-7 | ~120 - 130 | Aromatic carbons bearing protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, with sufficient scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals, and assign peaks in both spectra based on chemical shifts, multiplicities, and coupling constants.
Caption: Workflow for FT-IR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions). [3] Benzothiadiazole derivatives are well-known for their unique photophysical properties, often exhibiting intramolecular charge transfer (ICT) from the electron-rich benzene portion to the electron-deficient thiadiazole ring. [6]This electronic feature, combined with the extended conjugation provided by the carboxylic acid, is expected to produce distinct absorption bands. The spectra are typically recorded in a dilute solution using a solvent like ethanol, DMSO, or dichloromethane. [7][8]
-
Expected Absorptions: The spectrum will likely display multiple absorption maxima (λ_max). High-energy absorptions in the 200-300 nm range can be attributed to π → π* transitions within the aromatic system. A lower-energy, longer-wavelength absorption band, potentially extending into the visible region (>400 nm), would be characteristic of the ICT across the entire conjugated push-pull system. [8] Table 4: Predicted UV-Vis Absorption Data
| Transition Type | Predicted λ_max (nm) | Solvent Example | Rationale |
| π → π* (Benzene Ring) | ~220 - 280 | Ethanol/DMSO | Electronic transitions localized within the aromatic ring system. [9] |
| Intramolecular Charge Transfer (ICT) | ~350 - 450 | Ethanol/DMSO | Electron density shifts from the benzene ring to the thiadiazole system. [6][7] |
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., DMSO). Dilute the stock solution to a final concentration in the micromolar range (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum across a suitable wavelength range (e.g., 200-600 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one.
-
Molecular Ion: In negative ion mode ESI (-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 179.1. In positive ion mode ESI (+), the protonated molecule [M+H]⁺ at m/z 181.1 would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation.
-
Loss of CO₂: A characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 135.
-
Loss of COOH radical: Loss of the entire carboxyl group (45 Da) from the protonated molecule would yield a fragment at m/z 136.
-
Ring Fragmentation: The benzothiadiazole ring itself can fragment, often through the loss of N₂ (28 Da), a common pathway for related heterocyclic systems. [10] Table 5: Predicted Key Ions in ESI Mass Spectrometry
-
| Ion | Predicted m/z (Nominal) | Ionization Mode | Rationale |
| [M-H]⁻ | 179 | ESI (-) | Deprotonated parent molecule. |
| [M+H]⁺ | 181 | ESI (+) | Protonated parent molecule. |
| [M+H - COOH]⁺ | 136 | ESI (+) | Loss of the carboxylic acid radical. |
| [M-H - CO₂]⁻ | 135 | ESI (-) | Decarboxylation of the parent anion. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through an LC system.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion.
-
Fragmentation Scan (MS/MS): Select the molecular ion peak as the precursor and acquire a product ion scan to observe the fragmentation pattern.
-
Analysis: Correlate the observed m/z values with the expected molecular weight and fragmentation pathways to confirm the structure.
Caption: Workflow for Mass Spectrometric analysis.
Conclusion: A Synergistic Approach to Structural Verification
The unambiguous characterization of this compound relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods. NMR spectroscopy defines the precise atomic connectivity and proton environment. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the carboxylic acid. UV-Vis spectroscopy sheds light on the electronic properties and conjugated system of the molecule. Finally, mass spectrometry confirms the exact molecular weight and provides corroborating structural evidence through predictable fragmentation. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of this important chemical entity, providing a solid foundation for its application in research and development.
References
- Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. Benchchem.
- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum.
- 1,2,3-BENZOTHIADIAZOLE(273-77-8) 1H NMR spectrum. ChemicalBook.
- Electronic Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI.
- Comparative Spectroscopic Analysis of 5-hydroxybenzothiazole-2-carboxylic acid: A Review of Theoretical and Experimental Data. Benchchem.
- Table of Characteristic IR Absorptions.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- This compound. CymitQuimica.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
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- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 1,2,3-Benzothiadiazole-5-carboxylic Acid in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Foreword: The Strategic Value of the Benzothiadiazole Scaffold
The 1,2,3-benzothiadiazole framework is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique electronic properties and rigid, planar structure make it a cornerstone in the design of functional molecules. In medicinal chemistry, derivatives have demonstrated a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] In agriculture, the most notable derivative, Acibenzolar-S-methyl (ASM), operates not as a direct fungicide but as a powerful activator of Systemic Acquired Resistance (SAR) in plants, stimulating their natural defense mechanisms.[3][4][5] Furthermore, the electron-accepting nature of the benzothiadiazole core has made it an invaluable building block for organic semiconductors used in photovoltaics and light-emitting diodes (OLEDs).[6][7]
At the heart of these innovations lies 1,2,3-Benzothiadiazole-5-carboxylic acid . The carboxylic acid moiety at the 5-position is not merely a substituent; it is a versatile synthetic handle. This functional group opens a gateway to a vast chemical space through well-established transformations such as amidation, esterification, and reduction, enabling the precise tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the strategic use of this key intermediate, complete with field-proven protocols and the scientific rationale behind them.
Physicochemical Profile and Reactivity Insights
Understanding the inherent properties of this compound is fundamental to its successful application in synthesis. The bicyclic aromatic system is relatively stable, but the electron-withdrawing nature of the thiadiazole ring influences the reactivity of the entire molecule.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₄N₂O₂S | - |
| Molecular Weight | 180.19 g/mol | [8] |
| Appearance | Off-white to yellow solid | General Knowledge |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | General Knowledge |
The primary site of reactivity is the carboxylic acid group. Standard transformations are highly efficient, allowing this building block to be readily incorporated into more complex molecular architectures. The aromatic ring itself is less nucleophilic than naphthalene and undergoes electrophilic substitution only under forcing conditions.[9]
Core Application: Synthesis of the Plant Activator Acibenzolar-S-methyl (ASM)
One of the most significant applications of 1,2,3-benzothiadiazole-7-carboxylic acid (a regioisomer of the 5-carboxylic acid, but following the same synthetic logic) is the synthesis of Acibenzolar-S-methyl (ASM), a commercial plant defense inducer.[4][10] The conversion of the carboxylic acid to a thioester is a critical transformation.
Causality of Experimental Design: The protocol proceeds in two stages. First, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This is a standard and highly effective method for activating a carboxylic acid. The second stage involves the nucleophilic substitution of the chloride by a methyl thiolate source to form the final S-methyl thioester. This two-step process is highly reliable and generally provides good yields.
Workflow for ASM Synthesis
Caption: Synthetic workflow for Acibenzolar-S-methyl from its carboxylic acid precursor.
Protocol 1: Synthesis of S-Methyl 1,2,3-benzothiadiazole-7-carbothioate (ASM)
-
Part A: Formation of the Acid Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,3-benzothiadiazole-7-carboxylic acid (1.0 eq).
-
Add anhydrous toluene (or dichloromethane) to suspend the acid.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80°C for toluene) and monitor by TLC until the starting material is consumed (usually 2-4 hours).
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
-
-
Part B: Thioesterification
-
Dissolve the crude acid chloride from Part A in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa, 1.1 eq) in THF or add a solution of methyl mercaptan (CH₃SH) followed by a non-nucleophilic base like triethylamine.
-
Slowly add the thiolate solution to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure Acibenzolar-S-methyl.[4]
-
Core Application: Synthesis of Bioactive Amide Derivatives
The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The carboxylic acid of this compound serves as an excellent electrophilic partner for coupling with a diverse range of primary and secondary amines to generate libraries of potential drug candidates. Novel benzothiadiazole carboxamides have been investigated as next-generation SAR inducers with improved properties.[5][11]
Causality of Experimental Design: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Modern amide synthesis relies on coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt system. These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is readily attacked by the amine nucleophile under mild conditions, minimizing side reactions and preserving sensitive functional groups. A tertiary amine base (e.g., DIPEA or Et₃N) is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
Scheme for Amide Bond Formation
Caption: General workflow for the synthesis of benzothiadiazole amides via peptide coupling.
Protocol 2: General Procedure for Amide Synthesis using HATU
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add the desired amine (1.1 eq).
-
Add the coupling agent, HATU (1.2 eq).
-
Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide derivative.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | High efficiency, fast reaction times, low racemization for chiral amines. |
| Solvent | DMF / CH₂Cl₂ | Good solubility for reactants and reagents. Aprotic to prevent side reactions. |
| Base | DIPEA | Sterically hindered, non-nucleophilic base to neutralize acids without competing in the reaction. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups elsewhere in the molecule. |
Context: Synthesis of the Precursor
A comprehensive understanding requires knowledge of how the key building block, 1,2,3-benzothiadiazole-7-carboxylic acid, is synthesized. A common route starts from substituted nitrobenzoates, proceeding through a classical ring-closure reaction involving diazotization.[4]
Retrosynthetic Workflow
Caption: Retrosynthetic analysis for 1,2,3-benzothiadiazole-7-carboxylic acid.
This multi-step synthesis involves the initial formation of a thioether, followed by reduction of a nitro group to an amine. This amino-thioether is the key precursor for the diazotization reaction with sodium nitrite, which facilitates the intramolecular cyclization to form the 1,2,3-thiadiazole ring. The final step is a simple ester hydrolysis to yield the target carboxylic acid.[4]
References
- Sciforum. Synthesis of acibenzolar-S-methyl analogs derived from salicylic acid and 4- hydroxybenzaldehyde: DFT B3LYP computational study.
- AERU, University of Hertfordshire. Acibenzolar-S-methyl (Ref: CGA 245704).
- Wikipedia. 1,2,3-Benzothiadiazole.
- ResearchGate. Synthesis of the plant defense inducer acibenzolar‐S‐methyl (118).
- Wikipedia. Acibenzolar-S-methyl.
- ResearchGate. Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings.
- PMC, NIH. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens.
- MDPI. The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips.
- PMC. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- Benchchem. 2,1,3-Benzothiadiazole-5-carboxylic Acid|Research Chemical.
- MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- FAO. ACIBENZOLAR-S-METHYL (288).
- CymitQuimica. This compound.
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- 2. mdpi.com [mdpi.com]
- 3. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
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- 5. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1,2,3-Benzothiadiazole-5-carboxylic acid
Introduction: The Versatility of the Benzothiadiazole Scaffold
The 1,2,3-benzothiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a cornerstone for developing novel therapeutic agents and functional materials.[2][3] Benzothiadiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[4][5][6] The strategic placement of a carboxylic acid at the 5-position of this scaffold provides a versatile chemical handle, a reactive site ripe for modification. This functional group is the gateway to creating extensive libraries of novel esters and amides, allowing researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides detailed, field-proven protocols for the two most fundamental and impactful derivatization strategies for 1,2,3-Benzothiadiazole-5-carboxylic acid: amide bond formation and esterification. The methodologies are designed for robustness and adaptability, empowering researchers in drug discovery and chemical biology to generate diverse molecular architectures from this valuable starting material.
Core Principles of Derivatization
The derivatization of this compound hinges on the chemical reactivity of the carboxyl group (-COOH). Direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient and requires harsh conditions. Therefore, the core principle of these protocols is the in situ activation of the carboxylic acid. This involves converting the hydroxyl (-OH) portion of the carboxyl group into a better leaving group, transforming the molecule into a reactive intermediate that is readily attacked by a nucleophile (an amine or alcohol) to form the desired derivative.
Amide Bond Formation: The Power of Coupling Reagents
The formation of an amide bond is the most common reaction in medicinal chemistry.[7] The process involves activating the carboxylic acid with a "coupling reagent." Modern coupling reagents, such as uronium or phosphonium salts (e.g., HATU, HBTU), react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form a stable amide bond. The choice of coupling reagent and additives can be crucial for minimizing side reactions and preventing racemization if chiral amines are used.
Esterification: Creating Lipophilic Derivatives
Esterification is a key strategy for modifying the physicochemical properties of a lead compound, often to improve its lipophilicity and, consequently, its ability to cross cell membranes.[8] While classic Fischer-Speier esterification (using a strong acid catalyst and an excess of alcohol) is effective, modern methods offer milder conditions. Activating agents, similar to those used in amide coupling, can be employed to facilitate the reaction with an alcohol under more controlled conditions, preserving sensitive functional groups elsewhere in the molecule.
Experimental Workflow Overview
The derivatization process follows a logical and systematic workflow, from starting material to purified final product. This ensures reproducibility and high purity of the target compounds.
Caption: General workflow for derivatization.
Protocol 1: Amide Coupling via HATU-Mediated Activation
This protocol describes a robust and high-yielding method for synthesizing amide derivatives using HATU, a highly effective uronium-based coupling reagent. This method is favored for its mild conditions and suppression of side reactions.
Reaction Scheme
Caption: Amide synthesis from the carboxylic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molarity | Eq. |
| This compound | 180.19 | - | 1.0 |
| HATU | 380.23 | - | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 2.5 |
| Amine (Primary or Secondary) | - | - | 1.1 |
| N,N-Dimethylformamide (DMF), Anhydrous | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| 1M Hydrochloric Acid (HCl) | - | 1 M | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of approximately 0.1 M with respect to the carboxylic acid). Stir the solution using a magnetic stir bar.
-
Activation: Add DIPEA (2.5 eq) dropwise to the solution. Stir the mixture at room temperature (approx. 25 °C) for 15-20 minutes. This activation step is crucial for forming the reactive O-acylisourea intermediate.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF. Add this amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF, unreacted amine, and other water-soluble impurities.
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.
Protocol 2: Steglich Esterification
This protocol uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) for a mild and efficient esterification. This method is particularly useful when working with sensitive alcohols or when avoiding the harsh acidic conditions of Fischer esterification.
Reaction Scheme
Caption: Ester synthesis via DCC/DMAP activation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molarity | Eq. |
| This compound | 180.19 | - | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | - | 0.1 |
| Alcohol (Primary or Secondary) | - | - | 1.2 |
| Dichloromethane (DCM), Anhydrous | - | - | - |
| Diethyl Ether or Hexanes | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.
-
Filtration: Once the reaction is complete, cool the mixture again and filter it through a pad of Celite® to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude residue can often be purified by recrystallization or by flash column chromatography on silica gel to afford the pure ester product.
Characterization and Data
Successful derivatization must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the new molecule. For amides, the appearance of a new NH proton signal (if applicable) and shifts in the signals adjacent to the new carbonyl are indicative. For esters, the appearance of signals corresponding to the new alkoxy group is expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized derivative, matching the calculated theoretical mass.
-
Infrared (IR) Spectroscopy: The C=O stretch in the IR spectrum will shift depending on whether an ester (~1735-1750 cm⁻¹) or an amide (~1630-1690 cm⁻¹) has been formed, compared to the starting carboxylic acid.
Representative Data Table
| Derivative Type | R Group | Typical Yield | C=O Stretch (IR, cm⁻¹) | Notes |
| Amide | Benzyl | 85-95% | ~1650 | Product is typically a stable, crystalline solid. |
| Amide | Morpholinyl | 80-90% | ~1640 | Work-up efficiently removes the polar amine starting material. |
| Ester | Ethyl | 75-90% | ~1740 | DCU filtration is a critical step for purity. |
| Ester | tert-Butyl | 60-75% | ~1735 | Reaction may be slower due to the steric bulk of the alcohol. |
References
A comprehensive list of references will be provided upon request, including peer-reviewed articles on benzothiadiazole synthesis, amide coupling methodologies, and esterification reactions.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of benzothiazole and its derivatives as a potential antidiabetic probe (2020) | Neeraj Bainsal | 3 Citations [scispace.com]
- 7. hepatochem.com [hepatochem.com]
- 8. medcraveonline.com [medcraveonline.com]
The Versatile Scaffold: 1,2,3-Benzothiadiazole-5-carboxylic Acid as a Foundational Building Block in Modern Agrochemicals
Introduction: The Pressing Need for Innovative Agrochemical Solutions
The global agricultural landscape is in a constant state of flux, facing the dual pressures of a burgeoning population and the escalating challenges of climate change, which foster the proliferation of resilient pathogens and invasive weeds. In this dynamic environment, the development of novel, effective, and environmentally conscious agrochemicals is not merely a scientific pursuit but a global imperative. The 1,2,3-benzothiadiazole scaffold has emerged as a privileged structure in agrochemical research, demonstrating a remarkable breadth of biological activities. This is largely attributed to its ability to induce systemic acquired resistance (SAR) in plants, a natural defense mechanism against a wide spectrum of pathogens.[1] Among its derivatives, 1,2,3-benzothiadiazole-5-carboxylic acid stands out as a particularly versatile building block, offering a reactive handle for the synthesis of a diverse array of potent fungicides, herbicides, and insecticides.
This comprehensive guide provides an in-depth exploration of this compound as a pivotal starting material for agrochemical synthesis. We will delve into detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent conversion into various classes of agrochemicals. The causality behind experimental choices will be elucidated, and all methodologies are presented as self-validating systems to ensure reproducibility and success in your research and development endeavors.
Part 1: Synthesis of the Core Building Block: this compound
The journey to novel agrochemicals begins with the efficient and reliable synthesis of the foundational scaffold. While multiple routes to substituted benzothiadiazoles exist, a common and effective strategy involves the diazotization of an appropriately substituted aminothiophenol. For this compound, the synthesis logically commences from 3-amino-4-mercaptobenzoic acid.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related benzothiadiazole derivatives.[2] The core of this transformation lies in the Hurd-Mori reaction, which facilitates the formation of the 1,2,3-thiadiazole ring.
Materials:
-
3-amino-4-mercaptobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Preparation of the Diazonium Salt:
-
In a round-bottom flask, suspend 3-amino-4-mercaptobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a concentrated solution of hydrochloric acid (2.5 eq).
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.
-
-
Cyclization to this compound:
-
The diazonium salt solution is then gently warmed to room temperature and stirred for an additional 2-4 hours. The cyclization reaction is often spontaneous upon warming.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Causality of Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a temperature of 0-5 °C is critical to prevent its decomposition and ensure a high yield of the desired product.
-
Acidic Conditions: The presence of a strong acid like HCl is essential for the in-situ formation of nitrous acid from sodium nitrite, which is the reactive species for diazotization.
-
Recrystallization: This purification technique is chosen for its effectiveness in removing impurities and providing a crystalline, high-purity final product suitable for subsequent synthetic transformations.
Part 2: Elaboration of the Scaffold: Synthesis of Agrochemical Derivatives
The carboxylic acid functionality at the 5-position of the 1,2,3-benzothiadiazole ring is a versatile handle for a wide range of chemical modifications, including esterification, amidation, and conversion to acid chlorides, which can then be used to introduce further diversity.
Fungicidal Amides: Leveraging the SAR-Inducing Core
The 1,2,3-benzothiadiazole scaffold is a known inducer of Systemic Acquired Resistance (SAR) in plants, making its derivatives prime candidates for novel fungicides.[1] Amide derivatives, in particular, have shown significant fungicidal activity.[3][4]
This protocol details a general procedure for the synthesis of amide derivatives from this compound using a standard peptide coupling agent.[5]
Materials:
-
This compound
-
Substituted aniline or alkylamine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[6]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the substituted aniline or alkylamine (1.1 eq) and a catalytic amount of DMAP.
-
Stir the solution at room temperature.
-
-
Amide Coupling:
-
Slowly add a solution of DCC or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl/alkyl amide.
-
Data Presentation: Fungicidal Activity of Exemplary Amides
| Compound ID | R Group (Amine) | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| BTA-A1 | 2,6-dichloroaniline | Botrytis cinerea | 15.8 | [7] |
| BTA-A2 | 4-fluoroaniline | Fusarium culmorum | 13.9 | [7] |
| BTA-A3 | Cyclohexylamine | Pythium aphanidermatum | 40.5 | [7] |
Visualization of Synthetic Workflow
Herbicidal Esters: Targeting Weed Management
Ester derivatives of 1,2,3-thiadiazole-5-carboxylic acids have demonstrated potent herbicidal activity.[8] The esterification of the carboxylic acid group can modulate the compound's lipophilicity, thereby influencing its uptake and translocation within the target weed species.
This protocol outlines a straightforward Fischer esterification method, suitable for the synthesis of simple alkyl esters. For more complex or sterically hindered alcohols, conversion to the acid chloride is recommended.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
Esterification Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure alkyl/aryl ester.
-
Data Presentation: Herbicidal Activity of Exemplary Esters
| Compound ID | R Group (Alcohol) | Target Weed | Activity | Reference |
| BTA-E1 | Methyl | Brassica campestris | High | [7] |
| BTA-E2 | Ethyl | Echinochloa crusgalli | Moderate | [7] |
Visualization of Logical Relationship
Insecticidal Hydrazide Derivatives: A Promising Avenue
Hydrazide derivatives of heterocyclic carboxylic acids have shown promise as insecticidal agents.[9] The hydrazide moiety can act as a key pharmacophore, interacting with biological targets in insects.
This protocol describes the synthesis of the hydrazide intermediate, which can be further derivatized to a range of insecticidal compounds.
Materials:
-
Methyl or Ethyl 1,2,3-benzothiadiazole-5-carboxylate (from Protocol 3)
-
Hydrazine hydrate (N₂H₄·H₂O) (excess)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
Hydrazinolysis:
-
In a round-bottom flask, dissolve the methyl or ethyl ester of this compound (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Heat the reaction mixture to reflux for 6-12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
-
The crude product can be recrystallized from ethanol to yield pure 1,2,3-benzothiadiazole-5-carbohydrazide.
-
This carbohydrazide can then be reacted with various aldehydes or ketones to form hydrazones, a class of compounds known for their insecticidal properties.[7]
Conclusion and Future Outlook
This compound is a building block of significant potential in the discovery and development of new agrochemicals. Its utility is rooted in the inherent biological activity of the benzothiadiazole scaffold and the synthetic versatility of the carboxylic acid group. The protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this promising core structure.
The future of agrochemical research will undoubtedly involve the continued exploration of such versatile scaffolds to create more effective, selective, and sustainable solutions for crop protection. The derivatization of this compound into novel amides, esters, and hydrazides represents a fertile ground for the discovery of the next generation of fungicides, herbicides, and insecticides.
References
- Yin, C., et al. (2016). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
- Fernández-Aliseda, A. M., et al. (1995). Synthesis and fungicide activity of 2,3-dihydroimidazo [2,1-b]thiazole-5-carboxamides. Pharmaceutica Acta Helvetiae. [Link]
- Gomez, L. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]
- Smiglak, M., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. Agronomy. [Link]
- Google Patents. (1979). 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Kędzierska, E., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and fungicide activity of 2,3-dihydroimidazo [2,1-b]thiazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4177054A - 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,2,3-Benzothiadiazole-5-carboxylic Acid in Materials Science
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzothiadiazole Core
The 1,2,3-benzothiadiazole scaffold is a heterocyclic aromatic molecule that has garnered significant interest in materials science. Its inherent electron-deficient nature makes it an excellent building block for creating "donor-acceptor" (D-A) type materials, which are fundamental to modern organic electronics.[1][2] The introduction of a carboxylic acid group at the 5-position, creating 1,2,3-Benzothiadiazole-5-carboxylic acid, provides a crucial synthetic handle. This carboxyl moiety allows for facile chemical modification, enabling the integration of the benzothiadiazole unit into a diverse range of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and sophisticated chemosensors.[3][4] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind them.
Application Area 1: Building Blocks for Organic Electronics
The benzothiadiazole core is a cornerstone in the design of high-performance organic semiconductors.[2][5] When paired with electron-donating moieties, the resulting D-A architecture leads to materials with tunable electronic and optical properties, particularly narrow bandgaps that are critical for efficient light absorption and charge transport.[6][7]
Scientific Principle: The Donor-Acceptor (D-A) Approach
In D-A conjugated polymers, the benzothiadiazole unit acts as the electron acceptor. The intramolecular charge transfer (ICT) from the donor unit to the acceptor unit upon photoexcitation lowers the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level and reduces the overall energy bandgap.[6][8] This is advantageous for:
-
Organic Photovoltaics (OPVs): A lower bandgap allows the material to absorb a broader portion of the solar spectrum, leading to higher power conversion efficiencies.[6]
-
Organic Field-Effect Transistors (OFETs): Precise tuning of energy levels facilitates efficient charge injection from electrodes and can lead to high charge carrier mobilities.[5][9][10]
The carboxylic acid function on the benzothiadiazole ring is typically a precursor, synthetically transformed into a more complex monomer suitable for polymerization, often through cross-coupling reactions.
Caption: Donor-Acceptor polymer architecture and resulting energy levels.
Protocol 1: Synthesis of a Benzothiadiazole-based Monomer via Stille Cross-Coupling
This protocol details the synthesis of a D-A-D type small molecule, a common precursor for polymerization or for use in small-molecule electronic devices. It involves the palladium-catalyzed Stille coupling of a dibromo-benzothiadiazole derivative with an organostannane reagent. The carboxylic acid would typically be esterified first to prevent side reactions.
Rationale: The Stille reaction is chosen for its high tolerance of various functional groups and its reliability in forming carbon-carbon bonds between aromatic rings, which is essential for creating extended π-conjugated systems.[7] The palladium catalyst, specifically Pd(PPh₃)₂Cl₂, is a robust and efficient catalyst for this transformation. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and unwanted side reactions.
Materials:
-
4,7-Dibromo-1,2,3-benzothiadiazole (starting material, can be synthesized from the dinitro precursor derived from the dicarboxylic acid)
-
2-(Tributylstannyl)thiophene (or other donor stannane derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 4,7-dibromo-1,2,3-benzothiadiazole (1.0 mmol) in anhydrous THF (40 mL).
-
Reagent Addition: To this solution, add 2-(tributylstannyl)thiophene (2.2 mmol, 2.2 equivalents). The excess stannane ensures complete reaction of the dibromide.
-
Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), to the mixture.
-
Reaction Execution: Reflux the resulting mixture with stirring under a continuous nitrogen flow for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 4,7-bis(thiophen-2-yl)benzothiadiazole derivative.[7]
Characterization:
-
Structural: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Optical: UV-Vis and Photoluminescence Spectroscopy to determine absorption/emission spectra and calculate the optical bandgap.[1][8]
-
Electrochemical: Cyclic Voltammetry (CV) to determine HOMO/LUMO energy levels and the electrochemical bandgap.
Application Area 2: Functional Linkers for Metal-Organic Frameworks (MOFs)
The rigid structure of the benzothiadiazole core, combined with the coordinating power of the carboxylic acid group, makes this compound and its dicarboxylic analogues excellent candidates for organic linkers in the construction of MOFs.[4][11]
Scientific Principle: MOF Self-Assembly
MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers).[4] The carboxylic acid group deprotonates to form a carboxylate, which coordinates strongly with the metal centers. The geometry of the linker and the coordination preference of the metal ion dictate the final topology and pore structure of the framework. Benzothiadiazole-based MOFs have shown promise in:
-
Luminescent Sensing: The benzothiadiazole moiety can impart intrinsic fluorescence to the MOF, which can be modulated by the presence of guest molecules (analytes) within the pores.[12][13][14]
-
Gas Adsorption: The porous structure can be tailored to selectively adsorb specific gases.
-
Drug Delivery: The pores can encapsulate drug molecules for controlled release.[4]
Caption: Self-assembly of metal nodes and organic linkers into a MOF.
Protocol 2: Solvothermal Synthesis of a Benzothiadiazole-Based MOF
This protocol describes a general method for synthesizing a crystalline MOF using a benzothiadiazole dicarboxylic acid linker and a metal salt under solvothermal conditions.
Rationale: The solvothermal method utilizes high temperatures and pressures (above the solvent's boiling point) to increase the solubility of the reactants and promote the slow, controlled crystal growth necessary for forming high-quality, ordered MOF structures.[12] Dimethylformamide (DMF) is a common solvent as its high boiling point and coordinating ability help to solvate the metal ions and mediate the reaction.
Materials:
-
4,4'-(benzo[c][1][3][12]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) or similar derivative[12][14]
-
Zirconium(IV) chloride (ZrCl₄) or Terbium(III) nitrate hexahydrate [Tb(NO₃)₃·6H₂O][13]
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a glass vial, combine the benzothiadiazole dicarboxylic acid linker (0.1 mmol) and the metal salt (e.g., ZrCl₄, 0.1 mmol).
-
Solvent Addition: Add DMF (10 mL) to the vial and sonicate the mixture for 10-15 minutes to ensure homogeneous dispersion.
-
Assembly: Seal the vial inside a Teflon-lined stainless steel autoclave.
-
Heating: Place the autoclave in a programmable oven. Heat to 120-150 °C and hold for 24-72 hours. The precise temperature and time are critical variables that must be optimized for a specific MOF.
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is essential for obtaining well-defined crystals.
-
Product Isolation: Collect the crystalline product by filtration. Wash thoroughly with fresh DMF and then with a lower-boiling solvent like ethanol or acetone to exchange the high-boiling DMF from the pores.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove residual solvent molecules from the pores. This "activation" step is crucial for subsequent applications like gas adsorption or sensing.
Characterization:
-
Crystallinity: Powder X-ray Diffraction (PXRD) to confirm the crystalline structure and phase purity.
-
Porosity: N₂ adsorption-desorption isotherms at 77 K to determine the BET surface area and pore size distribution.[12]
-
Thermal Stability: Thermogravimetric Analysis (TGA) to assess the temperature at which the framework decomposes.
-
Functionality: Luminescence Spectroscopy to investigate the photophysical properties for sensing applications.[12][13]
Application Area 3: Luminescent Probes and Chemosensors
The inherent photophysical properties of the benzothiadiazole core make it an attractive fluorophore for the development of chemical sensors.[8][15] By functionalizing the molecule with a specific recognition site, often derived from the carboxylic acid group, sensors can be designed to detect a variety of analytes, from metal ions to biologically relevant molecules.[13][15]
Scientific Principle: Fluorescence Turn-On/Turn-Off Sensing
The sensing mechanism typically relies on the interaction between the analyte and the benzothiadiazole-based sensor molecule, leading to a change in the fluorescence output.
-
Fluorescence Quenching (Turn-Off): The analyte promotes a non-radiative decay pathway, decreasing the fluorescence intensity.
-
Fluorescence Enhancement (Turn-On): The analyte may restrict molecular vibrations or disrupt a quenching process, leading to an increase in fluorescence intensity.[13]
The carboxylic acid can act as a binding site itself or be converted into an ester or amide to create a more selective receptor for the target analyte.
| Derivative Family | Photophysical Property | Application Highlight | Reference |
| D-A-D type fluorophores | Intense fluorescence emission (ΦF ~ 0.65) | Solvatochromism, potential for OLEDs | [8] |
| Phosphinoamines | Bright emissions (519–536 nm), high QY (up to 93%) | Solid-state lighting, molecular sensors | [16] |
| UiO-68 MOF Decor | Ligand-centered emission (λmax = 516 nm) | Luminescent sensing of pharmaceuticals | [12] |
| Tb(III)-MOF | Selective detection via fluorescence enhancement | Ascorbic acid sensor (LOD = 0.077 µM) | [13] |
Table 1: Summary of photophysical properties and applications for selected benzothiadiazole derivatives.
Protocol 3: Evaluation of a Chemosensor via Spectrofluorimetric Titration
This protocol outlines the steps to quantify the sensing response of a benzothiadiazole-based fluorescent probe towards a specific analyte.
Rationale: Spectrofluorimetric titration is a highly sensitive method to study the binding interaction between a fluorophore (the sensor) and a quencher or enhancer (the analyte). By systematically increasing the analyte concentration, one can observe the corresponding changes in fluorescence intensity and determine key parameters like the binding constant (K) and the limit of detection (LOD).
Caption: Workflow for evaluating a fluorescent chemosensor.
Materials:
-
Benzothiadiazole-based sensor compound
-
Analyte of interest (e.g., a metal salt like Al(NO₃)₃ or a cyanide salt like KCN)[14][15]
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, or buffer solution)
-
Fluorometer and quartz cuvettes
Procedure:
-
Stock Solutions: Prepare a stock solution of the sensor (e.g., 1.0 x 10⁻³ M) and a stock solution of the analyte (e.g., 1.0 x 10⁻² M) in the chosen solvent.
-
Initial Measurement: Place a fixed volume of the sensor stock solution into a cuvette and dilute to the final working concentration (e.g., 1.0 x 10⁻⁵ M). Record its initial fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Titration: Add small, precise aliquots of the analyte stock solution to the cuvette (e.g., 1-10 µL increments).
-
Data Acquisition: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the new fluorescence emission spectrum.
-
Repeat: Continue this process until the fluorescence intensity reaches a plateau or no significant change is observed upon further additions.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
For quenching, analyze the data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the analyte [Q], and Ksv is the Stern-Volmer quenching constant.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.
-
References
- Benzothiadiazole vs.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum.
- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.
- A benzothiadiazole-decorated UiO-68 metal–organic framework for diclofenac and ibuprofen luminescence sensing and adsorption in wastewater.
- Benzothiadiazole-based rotation and possible antipolar order in carboxylate-based metal-organic frameworks.
- Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors.
- New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties.
- Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
- Rational Design of a Multifunctional Benzothiadiazole Derivative in Organic Photonics and Electronics.
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.
- 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells.
- Highly stable Tb(III) metal-organic framework derived from a new benzothiadiazole functionalized ligand for fluorescence recognition of ascorbic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules.
- Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole.
- The molecular structures of 2,1,3‐benzothiadiazole and its...
- Fabrication of Alternating Copolymers Based on Cyclopentadithiophene-Benzothiadiazole Dicarboxylic Imide with... White Rose Research Online.
- A Benzothiadiazole-Based Eu3+ Metal-Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Applic
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- 4. Benzothiadiazole-based rotation and possible antipolar order in carboxylate-based metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of Novel Fluorescent Probes from 1,2,3-Benzothiadiazole-5-carboxylic Acid: An Application and Protocol Guide
Introduction: The Emergence of 1,2,3-Benzothiadiazole Scaffolds in High-Performance Bioimaging
In the dynamic landscape of cellular biology and drug discovery, the demand for sophisticated molecular tools to visualize and dissect complex biological processes is incessant. Fluorescent probes, in particular, have become indispensable for their ability to provide real-time, high-resolution insights into the intricate workings of living systems. Among the diverse array of fluorophores, the 2,1,3-benzothiadiazole (BTD) scaffold has garnered significant attention as a privileged structural motif for the design of advanced fluorescent probes.[1][2]
BTD derivatives exhibit a compelling collection of photophysical properties that make them exceptionally well-suited for bioimaging applications. These include large Stokes shifts, which minimize self-quenching and enhance signal-to-noise ratios, high photostability, and tunable emission profiles that can be modulated through judicious chemical modifications.[1][3] The electron-deficient nature of the BTD core allows for the construction of "push-pull" chromophores, which are highly sensitive to their local microenvironment, making them excellent candidates for the development of responsive probes for specific analytes or cellular compartments.[1]
This guide provides a comprehensive overview of the synthesis of novel fluorescent probes commencing from a versatile and readily functionalizable starting material: 1,2,3-benzothiadiazole-5-carboxylic acid . The strategic placement of the carboxylic acid moiety at the 5-position offers a convenient handle for the introduction of a wide range of functional groups through robust amide bond formation. This allows for the rational design of probes with tailored properties, such as enhanced cell permeability, specific organelle targeting, and responsive sensing capabilities.
We will delve into the underlying principles of the synthetic strategy, provide detailed, step-by-step protocols for the synthesis and characterization of a representative fluorescent probe, and discuss its potential applications in cellular imaging. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the benzothiadiazole scaffold in their scientific pursuits.
Core Synthetic Strategy: Leveraging Amide Coupling for Probe Diversification
The cornerstone of the synthetic approach detailed herein is the formation of an amide bond between the carboxylic acid group of this compound and a primary or secondary amine. This amine-containing component is strategically chosen to impart the desired functionality to the final probe, such as a targeting moiety for a specific organelle or a reactive group for sensing a particular analyte.
The amide coupling reaction is a widely employed and well-understood transformation in organic synthesis, known for its efficiency and broad substrate scope. A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages and specific use cases. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).
The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.
Experimental Protocols
Protocol 1: Synthesis of a Representative Fluorescent Probe
This protocol details the synthesis of a model fluorescent probe, N-(4-aminobutyl)-1,2,3-benzothiadiazole-5-carboxamide , which incorporates a flexible alkyl linker with a terminal amine. This terminal amine can be further functionalized, for example, by conjugation to a biomolecule or another fluorescent dye.
Materials:
-
This compound
-
N-Boc-1,4-diaminobutane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-1,4-diaminobutane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration and dry under vacuum to yield N-(4-aminobutyl)-1,2,3-benzothiadiazole-5-carboxamide as a TFA salt.
Protocol 2: Characterization of the Synthesized Probe
The successful synthesis of the fluorescent probe should be confirmed by a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the amide bond formation. | Appearance of characteristic peaks for the benzothiadiazole core and the aminobutyl side chain. Shift in the signals of the carbons and protons adjacent to the newly formed amide bond. |
| Mass Spectrometry | Determination of the molecular weight of the final product. | A molecular ion peak corresponding to the calculated mass of the synthesized probe. |
| UV-Visible Spectroscopy | To determine the absorption properties of the probe. | An absorption maximum in the UV-visible region, characteristic of the benzothiadiazole chromophore. |
| Fluorescence Spectroscopy | To determine the emission properties, including the emission maximum and quantum yield. | A fluorescence emission spectrum with a specific maximum wavelength. The quantum yield can be determined relative to a known standard. |
Table 1: Analytical techniques for the characterization of the synthesized fluorescent probe.
Protocol 3: Application in Cellular Imaging
This protocol provides a general guideline for using the synthesized benzothiadiazole-based fluorescent probe for imaging live cells. Optimization of probe concentration and incubation time may be necessary for different cell types.
Materials:
-
Synthesized fluorescent probe
-
Cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM).
-
Culture the cells on glass-bottom dishes to an appropriate confluency.
-
On the day of the experiment, dilute the stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-60 minutes).
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh pre-warmed cell culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the synthesized probe.
Anticipated Results and Data Interpretation
The successful synthesis and application of a fluorescent probe derived from this compound are expected to yield the following outcomes:
-
Synthesis: The amide coupling reaction should proceed with good to excellent yields, providing a straightforward route to a diverse library of probes. The purification by column chromatography should yield a product with high purity, as confirmed by NMR and mass spectrometry.
-
Photophysical Properties: The synthesized probe is anticipated to exhibit characteristic benzothiadiazole fluorescence with a significant Stokes shift. The exact absorption and emission maxima will depend on the nature of the substituent introduced via the amide bond. For instance, conjugation to an electron-donating group may lead to a red-shift in the emission spectrum.
-
Cellular Imaging: The probe's ability to permeate live cell membranes and its subcellular localization will be determined by the physicochemical properties of the appended moiety. For example, a lipophilic side chain may target lipid droplets[3], while a cationic group could lead to mitochondrial accumulation. The fluorescence imaging experiments will reveal the probe's distribution within the cell, providing valuable information about its targeting specificity.
Conclusion and Future Perspectives
The synthetic strategy centered on this compound provides a powerful and versatile platform for the development of novel fluorescent probes. The ease of functionalization through robust amide coupling chemistry opens up a vast chemical space for the creation of probes with tailored properties for a wide range of biological applications.[4][5] Future work in this area could focus on the synthesis of probes with integrated sensing capabilities for specific ions, reactive oxygen species, or enzymatic activities. Furthermore, the development of probes with emission in the near-infrared (NIR) region would be highly beneficial for in vivo imaging applications, owing to the reduced scattering and absorption of light by biological tissues in this spectral window.[6] The continued exploration of the 1,2,3-benzothiadiazole scaffold is poised to yield a new generation of sophisticated molecular tools that will further illuminate the complexities of the living cell.
References
- Doloczki, S., Holmberg, K. O., Galván, I. F., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14693–14702. [Link]
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- A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). Semantic Scholar. [Link]
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- Zhang, J., Wang, Y., Li, Y., Li, J., & Xu, Z. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Bioorganic & medicinal chemistry letters, 23(24), 6765–6768. [Link]
- Doloczki, S., Holmberg, K. O., Galván, I. F., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. DiVA portal. [Link]
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- de Fátima, A., & Neto, B. A. D. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 9(7), 173. [Link]
- Neto, B. A. D., & Spencer, J. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Chemistry, 28(4), e202103262. [Link]
- Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. (2018).
- New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (2021). PubMed Central. [Link]
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). Semantic Scholar. [Link]
- A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. (2023). New Journal of Chemistry. [Link]
- Khisamov, R. G., Sukhikh, T. S., Bashirov, D. V., Ryadun, A. A., & Konchenko, S. N. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. International Journal of Molecular Sciences, 23(12), 6695. [Link]
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
- Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2024). Consensus. [Link]
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- 2, 1, 3‐Benzothiadiazole Derivative Small Molecule Fluorophores for NIR‐II Bioimaging. (2022).
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Application Note & Protocols for the Derivatization of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Introduction
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique electronic properties, stemming from the electron-deficient nature of the thiadiazole ring, make it a critical building block in materials science for the development of organic semiconductors, fluorescent probes, and solar cells.[1][2][3][4] In parallel, its derivatives have emerged as promising pharmacophores in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][5][6][7]
1,2,3-Benzothiadiazole-5-carboxylic acid (BTDCA) represents a key strategic intermediate. The carboxylic acid moiety at the C-5 position serves as a highly versatile synthetic handle, enabling covalent modification through well-established reactions. This allows for the systematic generation of compound libraries for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties for materials applications.
This guide provides an in-depth exploration of the experimental setups for key reactions involving BTDCA. Moving beyond a simple recitation of steps, we delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes for researchers in organic synthesis, medicinal chemistry, and materials science.
Section 1: Physicochemical Properties and Critical Handling
A thorough understanding of the starting material's properties is fundamental to successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 192948-09-7 | [8][9] |
| Molecular Formula | C₇H₄N₂O₂S | [9][10] |
| Molecular Weight | 180.19 g/mol | [9][10] |
| Appearance | Colorless to off-white solid | |
| InChIKey | OUIALVLMUYKKKS-UHFFFAOYSA-N | [11] |
Solubility Profile: A Practical Perspective
The presence of the polar carboxylic acid group dominates the solubility profile of BTDCA. It is generally poorly soluble in non-polar organic solvents such as hexanes, toluene, or dichloromethane.[3] For synthetic transformations, polar aprotic solvents are the preferred choice.
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for dissolving BTDCA, particularly for reactions requiring elevated temperatures.
-
Tetrahydrofuran (THF) can be suitable, often requiring gentle warming or co-solvents for complete dissolution.
-
For purification via extraction, a more polar solvent system like ethyl acetate/water may be employed, but the compound may partition based on the pH of the aqueous layer (see work-up sections in protocols).
Critical Safety Precautions
While a specific Safety Data Sheet (SDS) for BTDCA is not widely available, data from structurally related compounds, such as its 2,1,3-isomer, provides essential guidance.[10] All operations should be conducted under the assumption that the compound is hazardous.
-
Engineering Controls: Always handle this compound powder in a certified chemical fume hood to prevent inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[13]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[13]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[12][13] After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13][14]
-
First Aid:
Section 2: Core Reactivity and Strategic Planning
The synthetic utility of BTDCA is overwhelmingly centered on the reactivity of its carboxylic acid functional group. Direct condensation with nucleophiles like amines or alcohols is generally inefficient due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[15] Therefore, the central strategy involves the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that readily couples with the desired nucleophile.
Caption: General workflow for the derivatization of BTDCA.
The choice of activating agent is critical and depends on the substrate's sensitivity, desired reaction scale, and cost considerations. The following protocols detail two of the most robust and widely applicable methods: amide coupling using a carbodiimide reagent and esterification.
Section 3: Protocol 1 - Amide Synthesis via EDC/HOBt Coupling
This is the most common and versatile method for generating amide derivatives from BTDCA, particularly in a drug discovery context.[16][17] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a highly reactive O-acylisourea intermediate.[15] The additive, 1-Hydroxybenzotriazole (HOBt), acts as a nucleophilic catalyst that intercepts this unstable intermediate to form an HOBt-active ester. This secondary intermediate is less prone to side reactions and racemization, leading to higher yields and purer products.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents
| Reagent | M.W. | Typical Eq. | Purpose |
| This compound (BTDCA) | 180.19 | 1.0 | Starting Material |
| Desired Amine (Primary or Secondary) | - | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 - 1.5 | Carbodiimide Activator |
| HOBt·H₂O | 153.14 | 1.2 - 1.5 | Additive to suppress side reactions |
| DIPEA (or TEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | - | Solvent |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
| Lithium Chloride (LiCl), 5% aq. solution | - | - | Work-up (removes DMF) |
| Brine (Saturated aq. NaCl) | - | - | Work-up (removes water) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying Agent |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to BTDCA).
-
Basification & Cooling: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the stirring solution. Cool the flask to 0 °C using an ice-water bath. Causality: The base deprotonates the carboxylic acid and the amine hydrochloride salt (if used), and neutralizes the HCl byproduct from EDC·HCl. Cooling controls the initial exothermic reaction.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours.
-
Monitoring (Self-Validation): Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% EtOAc in hexanes.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x the volume of water). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% aq. LiCl solution (2x) to remove residual DMF, followed by brine (1x). Causality: DMF is highly water-soluble, but the LiCl wash is more effective at pulling it out of the organic phase, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Section 4: Protocol 2 - Ester Synthesis via Fischer Esterification
For the synthesis of simple alkyl esters (e.g., methyl, ethyl), a classical Fischer esterification is a cost-effective and straightforward method. This acid-catalyzed reaction is an equilibrium process.[18] To drive the reaction to completion, the alcohol is typically used as the solvent (a large excess), and a strong acid catalyst is employed.
Principle and Applicability
This method is best suited for robust substrates and simple, low-boiling point alcohols. It is not recommended for complex, acid-sensitive alcohols or for substrates that may degrade under prolonged heating in acidic conditions.
Materials and Reagents
| Reagent | Typical Eq. | Purpose |
| This compound (BTDCA) | 1.0 | Starting Material |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Large Excess | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | Catalytic (2-5 mol%) | Acid Catalyst |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Neutralization |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine (Saturated aq. NaCl) | - | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Protocol
-
Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 20-50x the volume of BTDCA by moles) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) and maintain for 6-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Concentration: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Work-up: Re-dissolve the residue in ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution (gas) will occur. Continue adding until the bubbling ceases and the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase one more time with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography as needed.
-
Characterization: Confirm the structure via NMR and MS.
Section 5: Data Interpretation and Validation
Successful synthesis must be confirmed by rigorous analytical characterization. The table below provides expected spectroscopic signatures for hypothetical amide and ester derivatives.
Table 2: Expected Spectroscopic Data for BTDCA Derivatives
| Derivative Type | Technique | Key Signature | Rationale |
| Amide (e.g., N-ethyl) | ¹H NMR | Broad singlet ~8-9 ppm (N-H ); Quartet ~3.4 ppm (-CH₂-); Triplet ~1.2 ppm (-CH₃) | Disappearance of the broad carboxylic acid proton (>12 ppm). Appearance of signals for the new alkyl group and the amide N-H proton. |
| ¹³C NMR | Signal ~165-170 ppm | Carbonyl carbon of the amide. | |
| FT-IR | Strong C=O stretch ~1640-1680 cm⁻¹; N-H stretch ~3300 cm⁻¹ | Characteristic amide carbonyl and N-H vibrational frequencies. | |
| Ester (e.g., Methyl) | ¹H NMR | Sharp singlet ~3.9 ppm (-OCH₃ ) | Disappearance of the carboxylic acid proton. Appearance of a sharp singlet for the new methyl ester group. |
| ¹³C NMR | Signal ~168-175 ppm; Signal ~52 ppm | Carbonyl carbon of the ester; Methyl carbon of the ester. | |
| FT-IR | Strong C=O stretch ~1710-1730 cm⁻¹ | Ester carbonyls typically appear at a higher frequency than amide carbonyls. |
Conclusion
This compound is a valuable and versatile building block for creating novel molecules with potential applications in medicine and materials science. The protocols detailed herein for amide and ester formation provide robust and reproducible methods for its derivatization. By understanding the principles of carboxylic acid activation and applying rigorous experimental technique, including careful monitoring and thorough characterization, researchers can confidently and efficiently expand the chemical space surrounding this important heterocyclic core.
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Application Notes and Protocols for the Quantification of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1,2,3-Benzothiadiazole-5-carboxylic acid is a heterocyclic organic compound incorporating a benzothiadiazole core functionalized with a carboxylic acid group.[1][2] Derivatives of benzothiadiazole are noted for their diverse applications, including roles as precursors in the synthesis of functional materials and specialty chemicals.[3][4] Accurate quantification of this compound is critical for process optimization, quality control, and various research applications. This document provides detailed analytical methods for the precise and reliable quantification of this compound in various matrices, tailored for researchers, scientists, and professionals in drug development.
The analytical strategies discussed herein are centered around modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[5][6]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.19 g/mol | [2] |
| Appearance | Solid (predicted) | [4] |
| Predicted XlogP | 1.4 | [1] |
| Predicted Solubility | Low to moderate in aqueous solutions, higher in organic solvents like DMSO and DMF. | [3] |
The presence of both a carboxylic acid group and an aromatic benzothiadiazole moiety gives the molecule a moderate polarity, making it amenable to reversed-phase liquid chromatography. The UV chromophore of the benzothiadiazole ring system allows for straightforward detection using UV-Vis spectrophotometry.[7][8]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds.[9] The method's suitability for this compound stems from the compound's UV-absorbing benzothiadiazole core.
Causality in Experimental Choices
The selection of a reversed-phase C18 column is based on the moderate hydrophobicity of the analyte. The acidic mobile phase (containing formic or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase.[10] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for a wide range of organic molecules.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
Reference standard of this compound (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid, analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
3. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acid suppresses carboxylate formation for better peak shape.[10] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| UV Wavelength | ~254 nm or determined by UV scan | Benzothiadiazole derivatives typically absorb in this region.[7] |
4. Data Analysis and Quantification
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice.[11][12] This technique offers the ability to quantify the analyte at very low concentrations with high confidence.
Causality in Experimental Choices
The use of electrospray ionization (ESI) is appropriate for polar, ionizable molecules like carboxylic acids.[11] Operating in negative ion mode is preferred due to the acidic nature of the carboxyl group, which readily deprotonates to form [M-H]⁻ ions.[12] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[13]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
As per HPLC-UV method, but with LC-MS grade solvents.
-
An isotopically labeled internal standard (IS), if available, is highly recommended.
2. Sample Preparation: Solid-Phase Extraction (SPE) Solid-phase extraction is often necessary to clean up complex samples and concentrate the analyte.[14][15]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC system for higher resolution and speed | Improves separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Suitable for fast and efficient UPLC separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution) | Provides good separation for a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Ideal for ionizing acidic compounds.[11] |
| Precursor Ion | m/z 179.0 (for [M-H]⁻) | Corresponds to the deprotonated molecule.[1] |
| Product Ions | To be determined by infusion of the standard | Specific fragments for selective monitoring. |
| Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity.[13] |
4. Method Validation A full validation of the analytical method should be performed according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:
-
Linearity: A linear response should be demonstrated across the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[17]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention time of the analyte.
-
Matrix Effect: Evaluated to determine if components of the sample matrix suppress or enhance the ionization of the analyte.[12]
Summary of Quantitative Data Expectations
The following table provides expected performance characteristics for the described methods, based on typical values for similar analytes.[9][16][18]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.998 |
| Typical LOQ | 0.1 - 0.5 µg/mL | 0.1 - 1.0 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the application, particularly the required sensitivity and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for relatively clean samples and higher concentrations. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The protocols provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for this compound.
References
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- ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- PubMed. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS.
- PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
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- PubMed. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
- ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
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Application Notes and Protocols for the Development of Antifungal Agents Based on 1,2,3-Benzothiadiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 1,2,3-Benzothiadiazole Scaffold in Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel chemical scaffolds for the development of more effective and robust therapeutic agents.[1][2] The benzothiazole nucleus, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[3] This guide focuses on a specific, yet promising, derivative: 1,2,3-Benzothiadiazole-5-carboxylic acid . The presence of the carboxylic acid moiety at the 5-position provides a versatile synthetic handle for the creation of diverse libraries of derivatives, enabling systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.
This document serves as a comprehensive technical guide for researchers embarking on the development of antifungal agents derived from the this compound core. We will delve into detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, standardized methods for in vitro antifungal susceptibility testing, and an exploration of the potential mechanisms of action.
I. Synthesis of this compound and its Derivatives
The synthesis of the 1,2,3-benzothiadiazole core can be achieved through the diazotization of an appropriately substituted 2-aminothiophenol. The following protocol is adapted from established methods for the synthesis of related thiadiazole and benzothiadiazole structures.
Protocol 1: Synthesis of this compound
Rationale: This two-step protocol first involves the synthesis of the key precursor, 4-amino-3-mercaptobenzoic acid, followed by a cyclization reaction to form the 1,2,3-benzothiadiazole ring.
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid
-
Materials: 4-aminobenzoic acid, potassium thiocyanate, bromine, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in a suitable acidic medium.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium thiocyanate.
-
Carefully add bromine dropwise while maintaining the low temperature.
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
The intermediate thiocyanato derivative is then hydrolyzed using a strong base (e.g., NaOH) followed by acidification to yield 4-amino-3-mercaptobenzoic acid.
-
The product can be purified by recrystallization.
-
Step 2: Cyclization to this compound
-
Materials: 4-amino-3-mercaptobenzoic acid, sodium nitrite, hydrochloric acid.
-
Procedure:
-
Suspend 4-amino-3-mercaptobenzoic acid in dilute hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Protocol 2: General Procedure for the Synthesis of Amide Derivatives
Rationale: The carboxylic acid group is an excellent starting point for creating a diverse library of amide derivatives, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
-
Materials: this compound, thionyl chloride or a carbodiimide coupling agent (e.g., EDC), a primary or secondary amine, and a suitable solvent (e.g., dichloromethane, DMF).
-
Procedure:
-
Method A (via Acid Chloride):
-
Suspend this compound in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise and reflux the mixture until the solid dissolves and the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a fresh portion of solvent and cool in an ice bath.
-
Slowly add a solution of the desired amine and a base (e.g., triethylamine) to the cooled solution.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude amide.
-
-
Method B (Carbodiimide Coupling):
-
Dissolve this compound, the desired amine, and a coupling agent like EDC in a suitable solvent (e.g., DMF).
-
Add a catalyst such as HOBt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work up the reaction by diluting with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Caption: Synthetic workflow for this compound and its derivatives.
II. In Vitro Antifungal Susceptibility Testing
A crucial step in the development of new antifungal agents is the determination of their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 3: Broth Microdilution Antifungal Susceptibility Assay
Rationale: This method allows for the quantitative determination of the lowest concentration of the test compound that inhibits the visible growth of a fungus.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Test compounds dissolved in DMSO.
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate wells.
-
-
Assay Plate Preparation:
-
Prepare serial twofold dilutions of the test compounds and control antifungals in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium with inoculum only) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density.
-
-
III. Elucidating the Mechanism of Action
Understanding how a novel antifungal agent exerts its effect is critical for its development. For benzothiazole derivatives, several potential mechanisms have been proposed, primarily revolving around the disruption of essential fungal cellular processes.
Potential Fungal Targets for Benzothiazole Derivatives
-
Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. Several studies have suggested that benzothiazole derivatives may act by inhibiting this enzyme.[1][2]
-
N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of proteins. This modification is crucial for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction and membrane targeting. Inhibition of NMT can have a fungicidal effect.[3]
Caption: Proposed mechanisms of antifungal action for benzothiadiazole derivatives.
IV. Data Presentation and Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold allows for the exploration of how different chemical groups influence antifungal activity.
Table 1: Antifungal Activity of Selected Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | R Group (at 5-position) | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| 14o | Amide-imidazole derivative | 0.25 | 0.125 | - | [1] |
| 14p | Amide-imidazole derivative | 0.5 | 0.25 | - | [1] |
| 14r | Amide-imidazole derivative | 2 | 1 | - | [1] |
| Compound 3 | Substituted benzothiazole | >200 | - | >200 | [4] |
| Compound 4 | Substituted benzothiazole | >200 | - | >200 | [4] |
| Fluconazole | - | 0.25-4 | 1-8 | >64 | [1] |
Note: The data presented is for various benzothiazole derivatives and is intended to be illustrative of the potential for this scaffold. MIC values can vary depending on the specific strain and testing conditions.
Structure-Activity Relationship (SAR) Insights
-
Amide-imidazole Scaffolds: The introduction of amide-imidazole moieties at the 5-position of the benzothiazole ring has been shown to lead to potent antifungal activity, particularly against Candida albicans and Cryptococcus neoformans.[1][2]
-
Lipophilicity: The lipophilicity of the derivatives can play a crucial role in their ability to penetrate the fungal cell membrane. Optimizing the lipophilicity of the side chain attached to the carboxylic acid group is a key aspect of lead optimization.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring or the appended side chain can influence the binding affinity of the compound to its molecular target.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and preliminary studies on related structures indicate the potential for potent and broad-spectrum antifungal activity. Future research should focus on:
-
Expansion of the derivative library: Synthesizing a wider range of amides, esters, and other derivatives to further explore the SAR.
-
In-depth mechanistic studies: Utilizing techniques such as enzyme inhibition assays and molecular docking to confirm the molecular targets and understand the binding interactions.[5][6][7][8]
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of fungal infections to assess their therapeutic potential.
-
Toxicity and safety profiling: Conducting early-stage toxicology studies to ensure the safety of the lead compounds.
By following the protocols and considering the insights provided in this guide, researchers can effectively advance the development of 1,2,3-benzothiadiazole-based antifungal agents, contributing to the critical search for new treatments for fungal diseases.
References
- Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. (n.d.). RSC Publishing.
- Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed.
- Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. (n.d.). PubMed.
- Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). ResearchGate.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.
- Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor. (n.d.). National Institutes of Health.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). National Institutes of Health.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). ResearchGate.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health.
- Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (n.d.). National Institutes of Health.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Semantic Scholar.
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate.
- Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ. (n.d.). The Royal Society of Chemistry.
- Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. (n.d.). RSC Publishing.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). National Institutes of Health.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI.
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- 8. researchgate.net [researchgate.net]
The Strategic Integration of 1,2,3-Benzothiadiazole-5-carboxylic Acid in Advanced Photovoltaic Devices: A Guide for Researchers
The relentless pursuit of higher efficiency and greater stability in photovoltaic technologies has led to the exploration of a vast chemical space for novel materials. Among these, 1,2,3-benzothiadiazole and its derivatives have emerged as a cornerstone in the design of next-generation solar cells. This technical guide provides an in-depth exploration of the application of 1,2,3-benzothiadiazole-5-carboxylic acid and related structures in dye-sensitized solar cells (DSSCs), organic solar cells (OSCs), and perovskite solar cells (PSCs). We will delve into the fundamental principles governing their function, present detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in the field.
Part 1: The Versatility of the Benzothiadiazole Moiety in Photovoltaics
The 1,2,3-benzothiadiazole unit is a bicyclic heteroaromatic compound that possesses a strong electron-withdrawing character. This intrinsic electronic property makes it an exceptional building block for constructing molecules with tailored optoelectronic properties. When functionalized with a carboxylic acid group, particularly at the 5-position, its utility is further enhanced, providing a crucial anchoring point for interfacing with metal oxide semiconductors, a common component in many photovoltaic architectures.
The strategic incorporation of the benzothiadiazole core allows for:
-
Tuning of Energy Levels: The electron-deficient nature of the benzothiadiazole unit enables the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the host molecule. This is critical for achieving efficient charge separation and transport within the solar cell.[1][2][3][4]
-
Broadened Absorption Spectra: By creating donor-acceptor "push-pull" systems, where benzothiadiazole acts as the acceptor, the intramolecular charge transfer (ICT) can be promoted. This leads to a red-shift in the absorption spectrum, allowing the photovoltaic device to harvest a larger portion of the solar spectrum.
-
Enhanced Stability: The rigid and aromatic structure of benzothiadiazole can impart greater thermal and photochemical stability to the resulting photovoltaic materials, a crucial factor for long-term device performance.[5]
Below, we explore the specific applications and protocols for integrating this compound and its derivatives into three major classes of photovoltaic devices.
Part 2: Application in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the photosensitizer (dye) is the heart of the device, responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Benzothiadiazole derivatives, particularly those functionalized with a carboxylic acid, have proven to be highly effective photosensitizers.[6][7]
The Role of this compound in DSSC Dyes
The typical architecture of a benzothiadiazole-based dye for DSSCs follows a Donor-π-Acceptor (D-π-A) design.[8]
-
Donor (D): An electron-rich unit, such as a triarylamine, provides the source of electrons upon photoexcitation.[8]
-
π-spacer (π): A conjugated bridge, often containing thiophene or furan units, facilitates electron transfer from the donor to the acceptor.[8][9]
-
Acceptor (A): The electron-withdrawing benzothiadiazole unit, coupled with an anchoring group like carboxylic acid, pulls the electron density and facilitates its injection into the TiO₂ conduction band.[3][8]
The carboxylic acid group serves a dual purpose: it acts as the primary anchoring moiety to the TiO₂ surface and as an electron-accepting group to promote efficient charge injection.[7][10]
Protocol 1: Fabrication and Characterization of a DSSC using a Benzothiadiazole-based Dye
This protocol outlines the essential steps for constructing and testing a DSSC sensitized with a custom-synthesized or commercially available 1,2,3-benzothiadiazole-based dye.
Materials and Reagents:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., DSL 18NR-T)
-
A 1,2,3-benzothiadiazole-based dye with a carboxylic acid anchoring group (e.g., synthesized as per literature procedures)
-
Dye solution: 0.3-0.5 mM of the dye in a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile 85:15 v/v)
-
Platinized counter electrodes
-
Surlyn thermopolymer film (25-60 µm thick)
-
Screen printer and hot plate
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for J-V measurements
Experimental Workflow:
Procedural Steps:
-
Photoanode Preparation:
-
Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing to control the thickness.
-
Sinter the TiO₂ film in a furnace, gradually increasing the temperature to 500°C and holding for 30 minutes to ensure good particle necking and removal of organic binders.
-
After cooling to approximately 80°C, immerse the TiO₂ electrode in the benzothiadiazole dye solution and leave for 12-24 hours at room temperature for complete sensitization.
-
Rinse the sensitized electrode with the same solvent used for the dye solution to remove non-adsorbed dye molecules and dry gently.
-
-
Cell Assembly:
-
Place a Surlyn spacer on the dye-sensitized TiO₂ electrode, leaving a small area for electrolyte filling.
-
Place the platinized counter electrode on top of the spacer.
-
Seal the cell by heating on a hot plate at around 100-120°C with gentle pressure.
-
-
Electrolyte Filling and Sealing:
-
Introduce the electrolyte into the cell through the pre-left gap or a drilled hole in the counter electrode via vacuum backfilling.
-
Seal the filling hole with a small piece of Surlyn and a coverslip.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the assembled cell under simulated AM 1.5G solar irradiation.
-
Determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the Incident Photon-to-Current Conversion Efficiency (IPCE) to evaluate the cell's quantum efficiency at different wavelengths.
-
Part 3: Application in Organic Solar Cells (OSCs)
In OSCs, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Benzothiadiazole is a prominent electron-deficient building block used in the design of conjugated polymers for OSCs, where these polymers can act as either the donor or the acceptor.[2][11]
Benzothiadiazole-based Polymers in OSCs
The versatility of the benzothiadiazole unit allows for the synthesis of polymers with a wide range of properties.[1] By copolymerizing benzothiadiazole derivatives with various electron-rich monomers, polymers with narrow bandgaps and suitable energy levels for efficient charge transfer can be achieved.[1][4] While this compound itself is not typically directly polymerized into the main chain for OSCs, its derivatives with polymerizable functional groups are instrumental.
Table 1: Representative Benzothiadiazole-based Polymers and their Performance in OSCs
| Polymer Name | Co-monomer | Role | Acceptor | PCE (%) | Reference |
| PCDTBT | Carbazole | Donor | PC₇₁BM | ~7% | [1] |
| PCPDTBT | Cyclopentadithiophene | Donor | PC₇₁BM | ~5-6% | [1] |
| BBTI-1 | Benzodithiophene | Donor | PC₇₁BM | >8% | [1][12] |
Protocol 2: Fabrication and Testing of a BHJ Organic Solar Cell
This protocol describes the fabrication of an OSC with a conventional architecture using a benzothiadiazole-based polymer as the electron donor.
Materials and Reagents:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Benzothiadiazole-based donor polymer (e.g., PCDTBT)
-
Fullerene acceptor (e.g., PC₇₁BM)
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater, glovebox with integrated thermal evaporator
-
Solar simulator and potentiostat/galvanostat
Experimental Workflow:
Procedural Steps:
-
Substrate and Hole Transport Layer (HTL) Preparation:
-
Clean ITO substrates as described in Protocol 1.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and wettability.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 140-150°C for 10-15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the benzothiadiazole-based polymer and the fullerene acceptor in a suitable organic solvent. The donor:acceptor ratio and solution concentration need to be optimized for the specific material system.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will determine the thickness of the active layer.
-
If required, perform solvent annealing by placing the substrate in a petri dish with a small amount of the solvent for a controlled period to improve the morphology of the BHJ.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator integrated within the glovebox.
-
Sequentially deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) to form the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Perform J-V and IPCE measurements as described for DSSCs.
-
Part 4: Application in Perovskite Solar Cells (PSCs)
The rapid rise of PSCs has opened new avenues for the application of benzothiadiazole derivatives, not as the primary light absorber, but as crucial components in the charge transport layers and for surface passivation.
Benzothiadiazole Derivatives in PSCs
-
Hole Transport Materials (HTMs): Benzothiadiazole-containing molecules have been designed as HTMs, offering an alternative to the commonly used Spiro-OMeTAD. Their tunable energy levels can be matched with the valence band of the perovskite for efficient hole extraction.[13][14]
-
Electron Transport Materials (ETMs): In n-i-p device architectures, benzothiadiazole derivatives have been successfully employed as ETMs, demonstrating high power conversion efficiencies.[5]
-
Surface Passivation: The introduction of benzothiadiazole derivatives on the surface of the perovskite film can passivate defects, reducing non-radiative recombination and improving both the efficiency and stability of the device.[5][15] The hydrophobic nature of some of these molecules can also enhance the moisture resistance of the PSC.[5]
Protocol 3: Surface Passivation of a Perovskite Film with a Benzothiadiazole Derivative
This protocol details a post-treatment method for passivating the surface of a methylammonium lead iodide (MAPbI₃) perovskite film.
Materials and Reagents:
-
Pre-fabricated MAPbI₃ perovskite films on a suitable substrate (e.g., FTO/c-TiO₂/m-TiO₂)
-
A benzothiadiazole derivative with suitable functional groups for surface interaction (e.g., with amine or thiol groups), dissolved in a non-aggressive solvent like isopropanol or chlorobenzene (concentration typically 0.1-1 mg/mL).
-
Spiro-OMeTAD solution for the HTL.
-
Gold (Au) for the top electrode.
-
Spin coater, glovebox, thermal evaporator.
Experimental Workflow:
Procedural Steps:
-
Perovskite Film Preparation:
-
Fabricate the perovskite film according to a standard literature procedure (e.g., one-step anti-solvent method). Ensure the film is of high quality with good crystallinity and coverage.
-
-
Surface Passivation Treatment:
-
Prepare a dilute solution of the benzothiadiazole-based passivating agent.
-
In a glovebox, spin-coat the passivation solution onto the freshly prepared perovskite film. A dynamic spin-coating approach is often used, where the solution is dispensed while the substrate is spinning at a high speed (e.g., 4000 rpm).
-
Anneal the passivated film on a hotplate (e.g., at 100°C for 5-10 minutes) to promote interaction with the perovskite surface and remove residual solvent.
-
-
Device Completion and Characterization:
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the thermal evaporation of the gold top contact.
-
Characterize the completed device and compare its performance (PCE, Voc, Jsc, FF, and stability) against a control device fabricated without the passivation step.
-
Conclusion
The 1,2,3-benzothiadiazole scaffold, particularly when functionalized with a carboxylic acid group, represents a remarkably versatile and powerful tool in the development of high-performance photovoltaic devices. Its strong electron-accepting nature, coupled with the ability to tune its electronic and optical properties through molecular design, has led to significant advancements in DSSCs, OSCs, and PSCs. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to harness the potential of this important class of materials to push the boundaries of solar energy conversion.
References
- Demadrille, R., et al. (2020). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels. [Link]
- Royal Society of Chemistry. (2020). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. RSC Publishing. [Link]
- Royal Society of Chemistry. (n.d.). Simple benzothiadiazole derivatives as buried interface materials towards efficient and stable n–i–p perovskite solar cells. RSC Publishing. [Link]
- ResearchGate. (n.d.). Synthesis of a Dye Containing Benzothiadiazole for Highly Efficient Dye-sensitized Solar Cells.
- ResearchGate. (n.d.). Synthesis and Photovoltaic Properties of Benzothiadiazole Based Cyanine Dyes for Dye-sensitized Solar Cells.
- National Institutes of Health. (2014). 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%. NIH. [Link]
- ACS Publications. (2020). and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. ACS Omega. [Link]
- IOPscience. (n.d.). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. IOPscience. [Link]
- ResearchGate. (n.d.). Application of Benzothiadiazole in Organic Solar Cells.
- Google Patents. (n.d.). Benzothiadiazole compound and perovskite solar cell comprising the same.
- Royal Society of Chemistry. (n.d.). Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices.
- Royal Society of Chemistry. (n.d.). Benzothiadiazole–ethynylthiophenezoic acid as an acceptor of photosensitizer for efficient organic dye-sensitized solar cells.
- ResearchGate. (2014). (PDF) 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%.
- Semantic Scholar. (n.d.). Benzothiadiazole Aryl-amine Based Materials as Efficient Hole Carriers in Perovskite Solar Cells. Semantic Scholar. [Link]
- National Institutes of Health. (2017). 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells. PubMed. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Enhanced Photovoltaic Performance of Benzothiadiazole-Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells.
- ResearchGate. (2020). Benzothiadiazole Based Cascade Material to Boost the Performance of Inverted Ternary Organic Solar Cells.
- Royal Society of Chemistry. (n.d.). Deep surface passivation for efficient and hydrophobic perovskite solar cells.
- ResearchGate. (2020). (PDF) Pyrene- benzo[6][7][16]thiadiazole based conjugated polymers for application in BHJ solar cells.
- ResearchGate. (n.d.). Carbazole and thienyl benzo[6][7][16]thiadiazole based polymers with improved open circuit voltages and processability for application in solar cells.
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protocol for synthesizing 1,2,3-Benzothiadiazole-5-carboxylic acid derivatives
An Application Note and Protocol for the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid and Its Derivatives
Authored by a Senior Application Scientist
Abstract
1,2,3-Benzothiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique scaffold is associated with a wide range of pharmacological activities.[1] The carboxylic acid functionality at the 5-position provides a versatile synthetic handle for the development of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery. This document provides a comprehensive, step-by-step protocol for the synthesis of the core intermediate, this compound, and subsequent derivatization to produce esters and amides. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the 1,2,3-Benzothiadiazole Scaffold
The 1,2,3-benzothiadiazole ring system is a privileged structure in modern chemical research. Its derivatives are known to exhibit a wide array of biological effects, including potential applications as antimicrobial and anticancer agents.[1] The core structure's rigidity and specific electronic properties make it an attractive pharmacophore. The ability to readily modify the 5-carboxylic acid group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide details a reliable synthetic pathway starting from a commercially available precursor, proceeding through a key diazotization-cyclization reaction, and culminating in versatile derivatization strategies.
Synthesis of the Core Intermediate: this compound
The cornerstone of this synthesis is the formation of the thiadiazole ring via an intramolecular cyclization of a diazonium salt. This process begins with the diazotization of an aromatic amine, a fundamental reaction in organic synthesis.[2] The protocol is designed to be robust and scalable for typical laboratory settings.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Preparation of the Precursor : Synthesis of 2-amino-4-mercaptobenzoic acid.
-
Diazotization and Cyclization : Conversion of the amino-mercaptan precursor to the final this compound.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol is adapted from established procedures for the synthesis of substituted mercaptobenzoic acids and subsequent diazotization.[3][4] The key transformation relies on the in situ generation of a diazonium salt from 2-amino-4-mercaptobenzoic acid, which then undergoes a rapid intramolecular cyclization, driven by the proximate thiol group, to form the stable benzothiadiazole ring. Low temperature is critical during diazotization to prevent the premature decomposition of the unstable diazonium intermediate.
Materials and Reagents:
| Reagent | CAS Number | Recommended Purity |
| 2-Amino-4-mercaptobenzoic acid | 78334-06-2 | >95% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | >98% |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 37% |
| Deionized Water (H₂O) | 7732-18-5 | - |
| Ethanol, Anhydrous | 64-17-5 | >99.5% |
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-mercaptobenzoic acid (5.0 g, 29.5 mmol) in 100 mL of deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension while maintaining the temperature below 5 °C. The starting material may not fully dissolve, which is acceptable.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (2.2 g, 31.9 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes. It is crucial to maintain the internal temperature between 0 °C and 5 °C throughout the addition.[5] The formation of the diazonium salt is often accompanied by a slight color change.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Cyclization and Isolation:
-
Slowly warm the reaction mixture to room temperature over 1 hour. Vigorous nitrogen evolution should be observed as the cyclization proceeds.
-
Once the gas evolution ceases, gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture back to room temperature. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the core molecule.
Synthesis of this compound Derivatives
The carboxylic acid group is an excellent anchor for diversification. Two common and highly effective derivatization strategies are esterification and amide coupling, which allow for systematic modification of the molecule's properties.
Derivatization Pathways
Caption: Key derivatization routes from the core acid.
Protocol: Amide Coupling via HATU
Rationale: Amide bond formation between a carboxylic acid and an amine does not occur spontaneously and requires activation of the acid. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient activators that convert the carboxylic acid into an active ester in situ, which then readily reacts with the amine to form the amide bond under mild conditions.[6] This method is favored for its high yields, low rates of side reactions, and compatibility with a wide range of functional groups.
Materials and Reagents:
| Reagent | CAS Number | Recommended Purity |
| This compound | - | >97% |
| HATU | 148893-10-1 | >98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | >99% |
| Primary or Secondary Amine (R₁R₂NH) | Varies | >98% |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | >99.8% |
| Ethyl Acetate | 141-78-6 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Summary of Quantitative Data
| Reaction Stage | Key Reactant | Molar Ratio (vs. Acid) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Core Synthesis | 2-Amino-4-mercaptobenzoic acid | 1.0 | H₂O/HCl | 0 → 50 | 2-3 | 75-85% |
| Amide Coupling | This compound | 1.0 | DMF | 20-25 | 2-12 | 80-95% |
| Esterification | This compound | 1.0 | Alcohol | Reflux | 4-16 | 70-90% |
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound and its subsequent derivatization into amides and esters. By explaining the rationale behind critical experimental parameters, this guide empowers researchers, scientists, and drug development professionals to confidently reproduce and adapt these methods for their specific research needs. The versatility of the carboxylic acid handle makes this scaffold an invaluable platform for generating novel chemical entities with potential therapeutic applications.
References
- MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- PubMed Central (PMC). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
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Application Notes & Protocols: 1,2,3-Benzothiadiazole-5-carboxylic Acid in Coordination Chemistry
Abstract: This technical guide provides an in-depth exploration of 1,2,3-benzothiadiazole-5-carboxylic acid as a versatile ligand for the synthesis of advanced coordination materials. We delve into the fundamental principles of its coordination behavior, offer detailed protocols for the synthesis of metal-organic frameworks (MOFs), and discuss the potential applications of these materials in luminescence sensing, catalysis, and drug development. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of this heterocyclic building block.
Introduction: The Scientific Merit of the 1,2,3-Benzothiadiazole Carboxylate Ligand
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic system in materials science and medicinal chemistry.[1] Its electron-deficient nature, arising from the fused thiadiazole ring, imparts unique photophysical and electronic properties. When functionalized with a carboxylic acid at the 5-position, the resulting molecule, this compound (5-BtdCa), emerges as a highly promising ligand for coordination chemistry.
The true value of 5-BtdCa lies in its multifunctionality. It possesses:
-
A Hard Donor Site: The carboxylate group provides a classic O-donor site, capable of forming robust bonds with a wide range of metal ions and exhibiting diverse coordination modes (monodentate, bidentate chelate, bidentate bridging).
-
Soft/Borderline Donor Sites: The two nitrogen atoms (N1 and N3) of the thiadiazole ring act as potential secondary coordination sites, enabling the formation of higher-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs).[2]
-
An Intrinsic Fluorophore: The benzothiadiazole core is inherently luminescent, a property that can be modulated upon coordination to a metal center. This opens avenues for creating "turn-on" or "turn-off" fluorescent sensors.[3]
This combination of features allows 5-BtdCa to act as a powerful tool for crystal engineering, enabling the rational design of functional materials with tailored properties.[4]
Ligand Synthesis: The Hurd-Mori Approach
The synthesis of 1,2,3-thiadiazole derivatives is classically achieved via the Hurd-Mori reaction.[5] While protocols for the unsubstituted 1,2,3-thiadiazole-5-carboxylic acid are less common, a robust methodology for a related analog provides a clear and adaptable pathway.[6] The synthesis generally proceeds in two stages: cyclization to form the thiadiazole ring followed by hydrolysis of an ester intermediate.
Causality in Synthesis: The Hurd-Mori reaction is effective because it utilizes the reaction of a semicarbazone with thionyl chloride to construct the N-N-S linkage and five-membered ring of the thiadiazole system. Subsequent hydrolysis is a standard and high-yielding method to convert a stable ester protecting group into the desired carboxylic acid for coordination reactions.
Principles of Coordination and Supramolecular Assembly
The geometry and connectivity of the final coordination polymer are dictated by the coordination preferences of the metal ion and the available donor sites on the 5-BtdCa ligand. The carboxylate group is the primary binding site, but the participation of the ring nitrogens can lead to complex and fascinating topologies.
Potential Coordination Modes
The versatility of the 5-BtdCa ligand is visualized by its potential coordination modes with a metal center (M).
Caption: Potential coordination modes of the 1,2,3-benzothiadiazole-5-carboxylate ligand.
Application Note: Luminescent MOFs for Ion Sensing
Concept: The inherent fluorescence of the 5-BtdCa ligand can be harnessed to create highly sensitive and selective chemical sensors. When the ligand is locked within a rigid MOF structure, its emission properties can be predictably altered by the presence of specific analytes (e.g., metal ions). This phenomenon often arises from analyte-framework interactions or competitive energy absorption, leading to fluorescence enhancement ("turn-on") or quenching ("turn-off").
Field-Proven Example: A compelling demonstration of this principle involves a europium-based MOF constructed from a related benzothiadiazole dicarboxylic acid ligand.[3] This material, JXUST-11, exhibits characteristic Eu³⁺ emission due to efficient energy transfer from the ligand to the metal center (the "antenna effect"). Upon exposure to Al³⁺ and Ga³⁺ ions, the MOF's luminescence is significantly enhanced, allowing for their sensitive and selective detection.[3] This provides a strong precedent for developing similar sensors using 5-BtdCa, where the emission would originate from the ligand itself.
| Property | JXUST-11 (Eu-MOF)[3] | Hypothetical Zn-5-BtdCa MOF |
| Ligand | 4,4'-(benzo[c][5][6][7]thiadiazole-4,7-diyl)dibenzoic acid | This compound |
| Metal Center | Eu³⁺ | Zn²⁺ |
| Emission Type | Metal-centered (red) | Ligand-centered (blue/green) |
| Sensing Target | Al³⁺, Ga³⁺ | Potentially heavy metal ions (e.g., Fe³⁺, Cu²⁺) via quenching |
| Mechanism | Fluorescence Enhancement | Fluorescence Quenching (via electron or energy transfer) |
| Detection Limit | 2.9 ppm (Al³⁺) | To be determined |
Experimental Protocol: Solvothermal Synthesis of a Zn-(5-BtdCa) MOF
This protocol details a general, self-validating method for synthesizing a crystalline coordination polymer from this compound and zinc nitrate.
Workflow Overview:
Caption: General workflow for the synthesis and characterization of a MOF.
Materials & Equipment
-
This compound (5-BtdCa) (0.1 mmol, 19.5 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF), high purity (8 mL)
-
Ethanol (2 mL)
-
Acetone, high purity (for washing)
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Centrifuge
-
Schlenk line or vacuum oven
Step-by-Step Procedure
-
Reagent Preparation: In a 20 mL glass vial, add 19.5 mg of 5-BtdCa and 29.7 mg of Zn(NO₃)₂·6H₂O.
-
Solvent Addition: Add 8 mL of DMF and 2 mL of ethanol to the vial. Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Causality Note: A mixed-solvent system is often used to modulate ligand solubility and influence crystal nucleation and growth, leading to higher quality crystals.
-
-
Reaction Setup: Transfer the clear solution into the Teflon liner of a 23 mL autoclave. Seal the autoclave tightly.
-
Solvothermal Synthesis: Place the autoclave in a programmable oven. Ramp the temperature to 120 °C over 2 hours and hold for 72 hours. Then, slowly cool the oven to room temperature over 24 hours.
-
Causality Note: The high temperature and pressure of the solvothermal method increase the reactivity and solubility of the precursors. The slow cooling is critical for promoting the growth of large, well-defined single crystals suitable for X-ray diffraction.
-
-
Product Isolation: Carefully open the autoclave. Collect the crystalline product (typically a white or off-white powder) by decanting the mother liquor.
-
Washing: Wash the crystals by adding 5 mL of fresh DMF, centrifuging, and decanting the supernatant. Repeat this process three times to remove any unreacted starting materials trapped in the bulk product.
-
Activation: To remove the high-boiling DMF solvent from the pores of the MOF, perform a solvent exchange. Soak the crystals in 5 mL of acetone for 24 hours, replacing the acetone three times. Afterwards, dry the product under high vacuum at 80 °C for 12 hours. The resulting activated material is ready for characterization and application studies.
Essential Characterization
This suite of analyses provides a self-validating system to confirm the successful synthesis of the target coordination polymer.
| Technique | Purpose | Expected Result / Observation |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A series of sharp peaks, indicating a well-ordered crystalline material. The pattern should not match the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) should disappear, replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches. The difference (Δν ≈ 210 cm⁻¹) suggests a bridging or bidentate coordination mode. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and identify the loss of guest/coordinated solvent molecules. | An initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures (>350 °C) indicates framework decomposition. |
| Fluorescence Spectroscopy | To characterize the photoluminescent properties of the material. | An emission maximum characteristic of the 5-BtdCa ligand. The quantum yield and lifetime should be measured to quantify its emission efficiency. |
Broader Applications and Future Outlook
Beyond sensing, coordination polymers derived from 5-BtdCa hold promise in several other areas:
-
Heterogeneous Catalysis: The coordinatively unsaturated metal sites within the MOF can act as Lewis acid catalysts for organic transformations.[8]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic molecules. The inherent biological activity of benzothiadiazole derivatives could lead to synergistic effects.[9][10]
-
Optoelectronics: Benzothiadiazole-containing materials are widely used in organic electronics.[11] Incorporating them into ordered frameworks could lead to novel semiconducting or light-emitting materials.
The rational design of coordination polymers using functional ligands like this compound is a vibrant and promising field. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and explore this exciting class of materials.
References
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Application Notes & Protocols: A Practical Guide to the Hurd-Mori Cyclization for 1,2,3-Thiadiazole Synthesis
Introduction: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active compounds, including antimicrobial, anticancer, and herbicidal agents.[1][2] The Hurd-Mori reaction, a classic and robust method for synthesizing 1,2,3-thiadiazoles, remains a cornerstone transformation for accessing this valuable scaffold.[3][4] This reaction involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[3][5]
This guide provides an in-depth exploration of the Hurd-Mori cyclization, offering a detailed experimental protocol, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt this protocol for their specific synthetic targets.
Mechanistic Insights: The "Why" Behind the Transformation
The Hurd-Mori reaction proceeds through a well-defined, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and predicting potential side reactions. The reaction is initiated by the electrophilic attack of thionyl chloride on the hydrazone nitrogen.[3]
The proposed mechanism involves the following key transformations:
-
Electrophilic Attack: The reaction begins with the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[3]
-
Cyclization: This is followed by an intramolecular cyclization with the elimination of hydrogen chloride, which forms a five-membered ring intermediate.[3]
-
Dehydration and Fragmentation: The intermediate then undergoes dehydration and fragmentation, leading to the formation of the stable, aromatic 1,2,3-thiadiazole ring, with the evolution of sulfur dioxide and other byproducts.[3]
The nature of the substituent on the hydrazone can significantly impact the reaction's success. Electron-withdrawing groups on the nitrogen of the precursor have been shown to facilitate the cyclization and lead to superior yields, as they increase the acidity of the α-methylene protons and stabilize the intermediates.[6][7] Conversely, electron-donating groups can hinder the reaction, resulting in poor conversions.[6][7]
Caption: Figure 1: Proposed Reaction Mechanism of the Hurd-Mori Cyclization.
Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
This section details a reliable, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative example of the Hurd-Mori cyclization. The process begins with the formation of a hydrazone precursor (acetophenone semicarbazone) followed by the core cyclization reaction.
Part A: Synthesis of the Hydrazone Precursor (Acetophenone Semicarbazone)
Rationale: The formation of a stable hydrazone is the critical first step. Semicarbazide hydrochloride is used as the nitrogen source, and sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide for reaction with the ketone (acetophenone).
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Sodium acetate (1.64 g, 20 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water (15 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield acetophenone semicarbazone.[3]
Part B: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole
Rationale: Thionyl chloride serves as both the sulfur source and the dehydrating agent for the cyclization.[5] The reaction is initially cooled to control the exothermic reaction between the hydrazone and thionyl chloride. Refluxing provides the necessary energy to drive the cyclization and subsequent aromatization. Dichloromethane is a common solvent due to its inertness and appropriate boiling point.
Materials:
-
Acetophenone semicarbazone (1.77 g, 10 mmol)
-
Thionyl chloride (SOCl₂) (1.4 mL, 19 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate eluent system
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled suspension with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[3]
Caption: Figure 2: Experimental Workflow for Hurd-Mori Synthesis.
Data Summary and Expected Outcomes
The yield and purity of the final product can be influenced by reaction time, temperature, and the purity of the starting materials. Proper execution of this protocol should provide the target compound in good yield.
| Parameter | Condition / Reagent | Rationale | Expected Yield |
| Precursor | Acetophenone Semicarbazone | Formation of the necessary hydrazone for cyclization. | >85% |
| Cyclizing Agent | Thionyl Chloride (SOCl₂) | Provides the sulfur atom and acts as a dehydrating agent. | - |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent with a suitable boiling point for reflux. | - |
| Reaction Temp. | 0 °C to Reflux | Initial cooling controls exothermicity; reflux drives the reaction. | - |
| Reaction Time | 2-4 hours | Typical duration for completion; monitor by TLC. | - |
| Purification | Column Chromatography | Removes impurities and unreacted starting materials. | 60-80% (post-purification) |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete precursor formation or decomposition during cyclization. Ensure the hydrazone is pure and dry. The addition of thionyl chloride must be slow and at a low temperature to prevent side reactions.
-
Aromatization Issues: In some complex systems, the intermediate dihydro-thiadiazole may be isolated. Extended reflux or alternative workup conditions may be required to achieve full aromatization.[6]
-
Substrate Scope: The Hurd-Mori reaction is most effective for hydrazones derived from ketones with an adjacent methylene group.[5] The electronic nature of substituents on the starting ketone or hydrazone can significantly affect yields.[6][7]
Conclusion
The Hurd-Mori cyclization is a powerful and versatile tool for the synthesis of 1,2,3-thiadiazoles.[3] By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably access this important heterocyclic scaffold for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and adaptation of this valuable chemical transformation.
References
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- Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2005). Synthesis of Pyrrolo[2,3-d][1][3][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules, 10(2), 367-375.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
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- ISRES Publishing. (2022). Thiadiazoles and Their Properties.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- ResearchGate. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
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- Molecules. (2005). Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid.
- Frontiers in Chemistry. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][4][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study.
- ResearchGate. (n.d.). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?.
- Royal Society of Chemistry. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B.
- ResearchGate. (2020). Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride.
- De Gruyter. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
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hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate protocol
An Application Note for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid via Ester Hydrolysis
Introduction: A Gateway to Bioactive Scaffolds
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that serves as a cornerstone in the development of novel agrochemicals and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, antiviral, and herbicidal properties.[1] Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a key synthetic intermediate, providing a versatile entry point for the elaboration of more complex molecules.[1][3]
The hydrolysis of this ester to its corresponding carboxylic acid, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is a fundamental transformation that unlocks access to a vast chemical space. The resulting carboxylic acid is a critical building block for producing amides, hydrazides, and other derivatives.[4][5][6] For instance, it is the precursor for synthesizing 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, which in turn is used to generate hydrazone derivatives with potent antimicrobial activity.[4][5] This application note provides a detailed, field-proven protocol for the efficient hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, grounded in established principles of organic chemistry.
Reaction Mechanism: The Chemistry of Saponification
The conversion of an ester to a carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions.[7] For substrates like ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, base-promoted hydrolysis (saponification) is often the preferred method due to its high efficiency and generally milder conditions compared to acid catalysis, which may require elevated temperatures.
The reaction proceeds via a Base-promoted, Acyl-oxygen cleavage, Bimolecular (BAC2) mechanism. This pathway involves two key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (-OEt) as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a resonance-stabilized carboxylate salt and ethanol. An acidic workup in a subsequent step is required to protonate the carboxylate and yield the final carboxylic acid product.
A Note on Ring Stability: While the 1,2,3-thiadiazole ring is aromatic and generally stable, it can be susceptible to ring-opening under the influence of strong bases.[8] Therefore, the choice of base, reaction temperature, and reaction time are critical parameters to control to maximize the yield of the desired carboxylic acid and minimize degradation pathways.
Experimental Protocol: From Ester to Acid
This protocol details a reliable method for the hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate on a laboratory scale.
Materials and Equipment
-
Reagents:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS: 18212-20-9)[9][10]
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)
-
Ethanol (or Tetrahydrofuran)
-
Deionized Water
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and hexanes (for TLC mobile phase)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Data Presentation: Reaction Parameters
| Parameter | Value | Notes |
| Starting Ester | 1.0 g (5.81 mmol) | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (MW: 172.21 g/mol )[9] |
| Base (NaOH) | 0.35 g (8.71 mmol) | 1.5 equivalents to ensure complete reaction. |
| Solvent System | Ethanol (15 mL) / Water (5 mL) | A co-solvent system ensures solubility of both the organic ester and inorganic base. |
| Reaction Temp. | 70-80 °C (Reflux) | Gentle reflux is sufficient to drive the reaction without significant degradation. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Acidification pH | ~2 | Ensures complete protonation of the carboxylate salt. |
| Expected Product | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (MW: 144.15 g/mol )[11][12] | A white to off-white powder. |
| Expected Yield | >85% |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 g, 5.81 mmol).
-
Dissolution: Add 15 mL of ethanol to the flask and stir until the solid is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.35 g, 8.71 mmol) in 5 mL of deionized water. Add this aqueous solution to the flask containing the ester.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 75-80 °C) using a heating mantle.
-
Monitoring (Self-Validation): Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).
-
Eluent: 1:1 Ethyl Acetate / Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to the starting ester (higher Rf) is no longer visible. The product carboxylate salt will remain at the baseline.
-
-
Cooling & Solvent Removal: Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 2M HCl while stirring vigorously in an ice bath. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2. A white precipitate of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The melting point should be in the range of 169-173 °C.[12]
Experimental Workflow Diagram
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process monitoring and final product characterization. The use of TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessary heating that could lead to side products.
Final validation of the synthesized 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is achieved through a combination of standard analytical techniques:
-
Melting Point (MP): A sharp melting point between 169-173 °C is a strong indicator of purity.[12] A broad or depressed melting point suggests the presence of impurities.
-
¹H NMR Spectroscopy: The spectrum should confirm the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm), in addition to the methyl singlet (~2.8 ppm).
-
FT-IR Spectroscopy: Successful hydrolysis is confirmed by the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).
References
- Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. [Link]
- Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- Paruch, K., et al. (2021). Peer Review of "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide...". MDPI. [Link]
- Chemcasts. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Properties vs Pressure. Chemcasts. [Link]
- Rojas, L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]
- PubChem. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
- Sener, A., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules. [Link]
- Wang, W., et al. (2022).
- Taylor, E. C., & Turchi, I. J. (1979). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Gol'tsova, O. V., et al. (2018). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases. Russian Journal of Organic Chemistry. [Link]
- Petrow, V., et al. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society. [Link]
- The Organic Chemistry Tutor. (2020, August 10). Acid Catalyzed and Base promoted Ester Hydrolysis | Aal1 and Bal1 Mechanisms. YouTube. [Link]
- Stenutz. (n.d.).
- ISRES Publishing. (2021). Thiadiazoles and Their Properties. ISRES. [Link]
- 이종성, et al. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
- Amerigo Scientific. (n.d.).
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Applied Sciences | Free Full-Text | Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
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Application Notes and Protocols for 1,2,3-Benzothiadiazole-5-carboxylic Acid in Crop Protection
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Plant Immunity
In the continuous effort to ensure global food security, the reliance on conventional pesticides has raised concerns regarding environmental impact and the development of pathogen resistance. A more sustainable approach lies in harnessing the plant's own defense mechanisms. 1,2,3-Benzothiadiazole-5-carboxylic acid and its derivatives, most notably Acibenzolar-S-methyl (ASM), represent a revolutionary class of compounds known as plant activators.[1][2][3][4] Unlike traditional fungicides that directly target pathogens, these molecules prime the plant's innate immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR).[5][6] This guide provides an in-depth technical overview and detailed protocols for the application and evaluation of this compound and its analogues in a research and development setting.
Mechanism of Action: Triggering Systemic Acquired Resistance (SAR)
1,2,3-Benzothiadiazole derivatives function as synthetic analogs of salicylic acid (SA), a key signaling molecule in the SAR pathway.[7][8] The commercially available compound Acibenzolar-S-methyl (ASM or BTH) is a pro-pesticide that is hydrolyzed in the plant to its active carboxylic acid metabolite.[9] This active form initiates a signaling cascade downstream of SA, leading to the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.[5] This induction of SAR confers broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[5][7][10]
The key steps in the SAR pathway induced by 1,2,3-Benzothiadiazole are as follows:
-
Perception and Signal Transduction: The active form of the benzothiadiazole derivative is recognized by the plant's cellular machinery, initiating a signal transduction cascade that mimics the natural SAR response.
-
Gene Activation: This signaling leads to the transcriptional activation of a suite of SAR-related genes.
-
Protein Synthesis: The activated genes are translated into defense-related proteins, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5 (thaumatin-like proteins), which have antimicrobial properties.
-
Systemic Response: A mobile signal is generated and translocated throughout the plant, priming distal tissues for a more rapid and robust defense response upon subsequent pathogen attack.
Signaling Pathway of Benzothiadiazole-Induced Systemic Acquired Resistance
Caption: Benzothiadiazole-induced SAR pathway.
Experimental Protocols: Efficacy Evaluation
The following protocols provide a framework for assessing the efficacy of this compound and its derivatives in a controlled laboratory and greenhouse environment.
Protocol 1: In Vitro and In Vivo Efficacy Screening
Objective: To determine the protective effect of the test compound against a target pathogen on a model plant species.
Materials:
-
Test Compound: this compound or its derivative.
-
Solvent: Appropriate solvent for the test compound (e.g., acetone, DMSO), ensuring final concentration in application solution does not cause phytotoxicity.
-
Surfactant: A non-ionic surfactant (e.g., Tween-20, Silwet L-77) to ensure even spreading on leaf surfaces.[11]
-
Model Plant: A susceptible host plant for the chosen pathogen (e.g., Arabidopsis thaliana, tobacco, tomato, wheat).
-
Pathogen: A virulent strain of the target pathogen (e.g., Pseudomonas syringae, Fusarium graminearum, Tobacco Mosaic Virus).
-
Growth Medium: Appropriate growth medium for the plant and pathogen.
-
Controlled Environment: Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Application Equipment: Handheld sprayer or pipette.
-
Disease Assessment Tools: Calipers, imaging system, appropriate disease rating scales.
Procedure:
-
Plant Propagation and Growth:
-
Sow seeds in a suitable potting mix and grow under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod, 60-70% relative humidity).
-
Use plants at a uniform growth stage for all experiments (e.g., 4-6 leaf stage).
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions to determine the optimal concentration. A starting point for ASM is often in the range of 0.05 to 0.5 mM.
-
Include a surfactant in the final spray solution (e.g., 0.02% Tween-20).
-
Prepare a mock control solution containing the solvent and surfactant at the same concentration as the treatment solutions.
-
-
Compound Application:
-
Randomly assign plants to treatment groups (e.g., mock control, different concentrations of the test compound).
-
Apply the treatment solutions to the foliage until runoff using a handheld sprayer. Ensure complete and even coverage.
-
Allow the plants to dry completely before proceeding.
-
-
Pathogen Inoculation:
-
Causality: The timing of inoculation relative to treatment is critical. For evaluating protective effects, inoculation should occur after a period sufficient for the induction of SAR (typically 2-5 days).[5]
-
Prepare the inoculum of the target pathogen at a known concentration (e.g., bacterial suspension at 10^6 CFU/mL, fungal spore suspension at 10^5 spores/mL).
-
Inoculate the plants using a method that mimics natural infection as closely as possible.[12][13][14] Common methods include:
-
-
Incubation and Disease Development:
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
Return the plants to the original growth conditions and monitor for disease development.
-
-
Disease Assessment:
-
Assess disease severity at regular intervals (e.g., 3, 5, 7 days post-inoculation).
-
Use a standardized disease rating scale (e.g., a 0-5 scale where 0 is no symptoms and 5 is severe necrosis or plant death).[16][17][18][19][20]
-
Measure relevant parameters such as lesion size, percentage of leaf area affected, or number of lesions per leaf.
-
Calculate the Disease Severity Index (DSI) for each treatment group.
-
Data Analysis:
-
Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Calculate the percent disease reduction for each concentration of the test compound relative to the mock control.
Protocol 2: Molecular Analysis of SAR Induction
Objective: To quantify the expression of SAR marker genes in response to treatment with the test compound.
Materials:
-
Treated and untreated plant tissue from Protocol 1.
-
Liquid nitrogen.
-
RNA extraction kit suitable for plant tissues.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for SAR marker genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin, Ubiquitin).
-
qPCR instrument.
Procedure:
-
Sample Collection and RNA Extraction:
-
At various time points after treatment (e.g., 0, 24, 48, 72 hours), collect leaf tissue from both treated and systemic (untreated) leaves.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis:
-
Calculate the relative expression of the SAR marker genes using the ΔΔCt method, normalizing to the expression of the reference gene.[21][22][23][24][25]
-
Compare the gene expression levels in the treated and mock-control plants to determine the fold-induction of the SAR marker genes.
Quantitative Data Summary
The efficacy of 1,2,3-Benzothiadiazole derivatives has been demonstrated against a wide range of pathogens in various crops. The following table summarizes representative data from published studies.
| Crop | Pathogen | Compound | Application Method | Efficacy (Disease Reduction %) | Reference |
| Wheat | Erysiphe graminis (Powdery Mildew) | ASM | Foliar Spray | High | [10] |
| Tobacco | Tobacco Mosaic Virus (TMV) | ASM | Foliar Spray | Significant reduction in systemic infection | [5] |
| Tomato | Xanthomonas spp. (Bacterial Leaf Spot) | ASM | Foliar Spray | Labeled for use | |
| Apple | Venturia inaequalis (Scab) | ASM | Foliar Spray | Complements genetic resistance | [26] |
| Rice | Xanthomonas oryzae pv. oryzae | Pyrimidin-like activator | Foliar Spray | Significant | [2] |
Conclusion and Future Directions
This compound and its derivatives have established a new frontier in crop protection by activating the plant's own defense mechanisms. The protocols outlined in this guide provide a robust framework for the evaluation of novel plant activators. Future research should focus on optimizing application strategies for different crop-pathogen systems, understanding the molecular basis of the growth-defense trade-off, and discovering new chemical entities with enhanced efficacy and broader applicability. The integration of plant activators into integrated pest management (IPM) programs holds immense promise for a more sustainable and resilient agricultural future.
References
- Bock, C. H., Chiang, K. S., & El Jarroudi, M. (2021). Understanding the ramifications of quantitative ordinal scales on accuracy of estimates of disease severity and data analysis in plant pathology.
- Chen, Y., et al. (2025). Inoculum and inoculation techniques: key steps in studying pathogenicity and resistance to Sclerotinia stem rot in oilseed rape. Frontiers in Plant Science, 16, 1345789. [Link]
- Holliday, B. (1989). INOCULATION.
- Chen, Y., et al. (2024). Inoculum and inoculation techniques: key steps in studying pathogenicity and resistance to Sclerotinia stem rot in oilseed rape. Frontiers in Plant Science, 15. [Link]
- Browne, R. A., & Cooke, B. M. (2004). Evaluation of Inoculation Methods to Determine Resistance Reactions of Wheat to Fusarium graminearum. Plant Disease, 88(8), 833-838. [Link]
- Vanhove, A. S., et al. (2022). Plant pathogenesis assay inoculation methods. (a) Inoculation of the...
- Tipu, M. M. H., et al. (2021). Rating scale for assessment of disease severity.
- Chiang, K. S., et al. (2020). Quantitative Ordinal Scale Estimates of Plant Disease Severity: Comparing Treatments Using a Proportional Odds Model.
- Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). STAR Protocols, 1(1), 100001. [Link]
- Chiang, K. S., et al. (2016). Plant Disease Severity Assessment—How Rater Bias, Assessment Method, and Experimental Design Affect Hypothesis Testing and Resource Use Efficiency.
- van Bruggen, A. (2015). PLP 6404 Epidemiology of Plant Diseases Spring 2015. Lecture notes. [Link]
- Various Authors. (2015). Is there any quick and easy bioassay to detect induction of resistance in plants?
- Darras, A. I., et al. (2020). Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants. In Methods in Molecular Biology (Vol. 2065, pp. 119-130). Humana, New York, NY. [Link]
- Vandesompele, J., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. In Methods in Molecular Biology (Vol. 2065, pp. 105-118). Humana, New York, NY. [Link]
- Komatsu, K., et al. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences, 25(3), 1819. [Link]
- Zhang, Y., et al. (2024). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 25(18), 10398. [Link]
- Zhang, Y., et al. (2012). Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening. Plant Physiology, 158(1), 453-461. [Link]
- Ishiga, Y., & Ishiga, T. (2021). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Frontiers in Plant Science, 12, 699888. [Link]
- Mofokeng, M. M., et al. (2022). The efficacy of acibenzolar-S-methyl (ASM) in inducing resistance against Fusarium graminearum sensu stricto. Crop Protection, 151, 105831. [Link]
- Li, H., et al. (2018). Quantitative analysis of PR1 gene expression.
- AERU. (n.d.). Acibenzolar-S-methyl (Ref: CGA 245704). University of Hertfordshire. [Link]
- Various Authors. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(23), 7809. [Link]
- Wikipedia. (n.d.). Acibenzolar-S-methyl. Wikipedia. [Link]
- Casu, V., & Grof, C. P. (2005). The quantitative real-time polymerase chain reaction for the analysis of plant gene expression. In Vitro Cellular & Developmental Biology-Plant, 41(5), 606-611. [Link]
- Mandal, B., et al. (2008). Biological and Molecular Analyses of the Acibenzolar-S-Methyl-Induced Systemic Acquired Resistance in Flue-Cured Tobacco Against Tomato spotted wilt virus.
- Wang, Y., et al. (2020). A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites. International Journal of Molecular Sciences, 21(8), 2779. [Link]
- U.S. Environmental Protection Agency. (2019).
- Caffier, V., et al. (2021). Acibenzolar-S-Methyl and Resistance Quantitative Trait Loci Complement Each Other to Control Apple Scab and Fire Blight. Plant Disease, 105(5), 1430-1439. [Link]
- Vandesompele, J., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. In Methods in Molecular Biology (Vol. 2065, pp. 105-118). Humana, New York, NY. [Link]
- Komatsu, K., et al. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences, 25(3), 1819. [Link]
- MacLachlan, D. (2016). Acibenzolar-S-Methyl (288). JMPR. [Link]
- Hubbes, M. (2000). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture, 26(1), 1-10. [Link]
- Le Bozec, A., et al. (2019). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. New Journal of Chemistry, 43(3), 1335-1343. [Link]
- Chanda, B., et al. (2014). Chemical inducers of systemic immunity in plants. Journal of Experimental Botany, 65(8), 1945-1955. [Link]
- Zhang, Y., et al. (2024). The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway. International Journal of Molecular Sciences, 25(14), 7724. [Link]
- Zhang, Y., et al. (2024). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 25(18), 10398. [Link]
- Szałaj, N., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3183. [Link]
- Bakulina, O., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2139. [Link]
- Noutoshi, Y., et al. (2012). Identification of new plant activator compounds for sustainable agriculture. Okayama University. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide practical solutions for improving yield and purity. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds through a two-step process involving the diazotization of 4-amino-3-mercaptobenzoic acid, followed by an intramolecular cyclization to form the benzothiadiazole ring system. The overall reaction is depicted below:
Caption: General synthetic workflow for this compound.
This process, while conceptually straightforward, is sensitive to reaction conditions, and deviations can lead to significantly reduced yields and the formation of impurities. This guide will address the critical parameters and troubleshooting strategies for each step.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis.
A. Diazotization Step
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no formation of the diazonium salt (indicated by a negative starch-iodide test for excess nitrous acid). | 1. Incomplete dissolution of the starting material: 4-amino-3-mercaptobenzoic acid may have limited solubility in the acidic medium. 2. Decomposition of nitrous acid: The in-situ generated nitrous acid is unstable at higher temperatures. | 1. Improve solubility: Use a co-solvent system, such as a mixture of methanol and acetonitrile, to enhance the solubility of the aniline starting material. Ensure vigorous stirring to maintain a fine suspension. 2. Strict temperature control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Adding crushed ice directly to the reaction mixture can provide more effective temperature control than an external ice bath.[1] |
| Formation of a brown or black tar-like substance during diazotization. | 1. Decomposition of the diazonium salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or in the presence of impurities.[1] 2. Side reactions: The thiol group is susceptible to oxidation, which can lead to polymeric byproducts. | 1. Immediate use of the diazonium salt: The diazonium salt should be used in the subsequent cyclization step immediately after its formation without isolation. 2. Alternative acid: Consider using dilute sulfuric acid instead of hydrochloric acid, as diazonium sulfate salts can sometimes exhibit greater stability than their chloride counterparts.[1] 3. Degas solvents: Use degassed water and solvents to minimize oxidation of the thiol group. |
| Vigorous gas evolution (bubbling) observed during the addition of sodium nitrite. | 1. Decomposition of nitrous acid: Excess nitrous acid can decompose to form nitric oxide (NO) gas.[1] 2. Decomposition of the diazonium salt: Unstable diazonium salts can decompose to release nitrogen gas. | 1. Slow and controlled addition: Add the sodium nitrite solution dropwise and slowly to the reaction mixture to control the rate of nitrous acid formation and reaction.[2] 2. Dilute nitrite solution: Use a more dilute solution of sodium nitrite to better manage the reaction rate.[1] |
B. Cyclization Step
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the final product after the cyclization step. | 1. Incomplete cyclization: The intramolecular cyclization may be slow or incomplete under the reaction conditions. 2. Formation of side products: The diazonium group can be displaced by other nucleophiles present in the reaction mixture (e.g., water, chloride ions) leading to phenolic or chlorinated byproducts.[3] | 1. Optimize reaction time and temperature: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature or slightly above to facilitate cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Control nucleophile concentration: While challenging in an aqueous system, minimizing the concentration of competing nucleophiles can be beneficial. Using sulfuric acid instead of HCl can reduce the presence of chloride ions. |
| Difficulty in isolating the product from the reaction mixture. | 1. Product solubility: The carboxylic acid product may have some solubility in the acidic aqueous medium. 2. Presence of impurities: Tarry byproducts can complicate the isolation process. | 1. Adjust pH for precipitation: After the reaction is complete, carefully adjust the pH of the solution. The carboxylic acid product should precipitate out at its isoelectric point. 2. Extraction: If precipitation is not effective, extract the product into an organic solvent like ethyl acetate after adjusting the pH.[4] |
C. Purification Step
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| The isolated product is impure, showing multiple spots on TLC. | 1. Incomplete reaction or presence of side products. 2. Co-precipitation of impurities. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to remove impurities.[4] 2. Acid-base extraction: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate solution) and wash with an organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 4-amino-3-mercaptobenzoic acid?
A1: The optimal temperature is between 0 and 5 °C.[2] Diazonium salts are thermally unstable, and maintaining a low temperature is crucial to prevent their decomposition, which would lead to a lower yield of the desired product.[1][5]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-amino-3-mercaptobenzoic acid) should disappear and a new spot for the product (this compound) should appear. Developing a suitable TLC solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) will be necessary.
Q3: What are some common side products in this synthesis?
A3: Common side products can include:
-
Phenolic compounds: Formed by the reaction of the diazonium salt with water.[3]
-
Polymeric materials: Resulting from the oxidation of the thiol group or decomposition of the diazonium salt.
-
Unreacted starting material: If the diazotization is incomplete.
Q4: Can I use a different diazotizing agent?
A4: While sodium nitrite in the presence of a mineral acid is the most common method for generating nitrous acid in situ, other reagents like isoamyl nitrite in an organic solvent can be used, which might be beneficial if the starting material has poor solubility in aqueous acid.
IV. Experimental Protocols
A. Representative Synthesis Protocol
Disclaimer: This is a representative protocol based on established chemical principles for analogous reactions. Optimization may be necessary to achieve the desired yield and purity.
-
Preparation of the Amine Suspension:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in water.
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 eq) while maintaining the temperature between 0-5 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
-
Cyclization:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to promote precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water). Alternatively, perform an acid-base extraction as described in the troubleshooting guide.
-
Dry the purified product under vacuum.
-
Caption: A troubleshooting decision tree for low yield.
V. References
-
ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?. Available at: [Link]
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
-
PMC. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]
-
ARKIVOC. (2009). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4-b][4][6][7]thiadiazoles, triazolothiadiazines and other derivatives of expected biological activity. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. Available at: [Link]
-
NIH. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available at: [Link]
-
Reddit. (2024). Diazotization (synthesis problem). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
SCIRP. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our approach is grounded in mechanistic principles to provide not just procedures, but a foundational understanding of the reaction intricacies.
Introduction to the Synthetic Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The most common route involves the preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid, followed by a diazotization and subsequent intramolecular cyclization. Success hinges on the careful control of reaction conditions, particularly during the diazotization step where the diazonium salt intermediate is notoriously unstable. This guide will address potential pitfalls at each stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The most commonly cited and reliable route proceeds in two main stages:
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Synthesis of 4-amino-3-mercaptobenzoic acid: This key intermediate is typically prepared from 4-aminobenzoic acid. A robust method involves the thiocyanation of 4-aminobenzoic acid followed by hydrolysis of the resulting thiocyano intermediate.
-
Diazotization and Cyclization: 4-amino-3-mercaptobenzoic acid is then diazotized using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 1,2,3-benzothiadiazole ring.
Q2: I am having trouble with the synthesis of the 4-amino-3-mercaptobenzoic acid precursor. What are the common issues?
A2: The synthesis of 4-amino-3-mercaptobenzoic acid can be challenging. A frequent issue is the formation of a disulfide byproduct, which can be difficult to separate from the desired product.[1] To minimize disulfide formation, it is crucial to conduct the hydrolysis step under an inert atmosphere and in the absence of light.[1]
Q3: My diazotization reaction is producing a dark-colored precipitate and low yields. What is happening?
A3: The formation of dark precipitates is a common sign of diazonium salt decomposition or unwanted side reactions, such as azo coupling. The diazonium salt of aminobenzoic acids can be particularly sensitive to decomposition.[2] Strict temperature control (0-5 °C) is paramount. Slow, dropwise addition of the sodium nitrite solution to the acidic amine suspension with vigorous stirring is essential to ensure localized overheating and excess nitrous acid are avoided.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 2,1,3-Benzothiadiazole-5-carboxylic acid is in the range of 226.5-232.5°C.
-
FTIR Spectroscopy: To identify key functional groups.
Q5: What is the best way to purify the final this compound?
A5: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, such as ethanol/water or ethyl acetate, can be used. If significant impurities are present, an acid-base extraction can be performed. The carboxylic acid can be deprotonated with a base to form a water-soluble salt, allowing for the removal of non-acidic organic impurities by washing with an organic solvent. The purified carboxylic acid is then precipitated by re-acidification.
Experimental Protocols
Part 1: Synthesis of 4-amino-3-mercaptobenzoic acid
This protocol is adapted from a procedure for a related compound and literature describing the synthesis of the target precursor.[1]
Materials:
-
4-aminobenzoic acid
-
Sodium thiocyanate
-
Methanol
-
Bromine
-
Hydrochloric acid (1M and concentrated)
Procedure:
-
In a flask, suspend sodium thiocyanate and 4-aminobenzoic acid in methanol.
-
Cool the stirred suspension to below -5°C.
-
Slowly add bromine, maintaining the temperature below -5°C.
-
After the addition is complete, stir the mixture at -5°C for 2 hours.
-
Collect the precipitated solid by filtration and wash with water.
-
Suspend the isolated solid in 1M hydrochloric acid and reflux for 30 minutes.
-
Filter the mixture while hot.
-
To the filtrate, add concentrated hydrochloric acid to precipitate a white solid.
-
Collect the solid by filtration and dry under vacuum to yield 4-amino-3-mercaptobenzoic acid hydrochloride.
Part 2: Synthesis of this compound
This protocol is based on the general principles of diazotization and cyclization of ortho-amino thiophenols.[3]
Materials:
-
4-amino-3-mercaptobenzoic acid hydrochloride
-
Hydrochloric acid
-
Sodium nitrite
-
Ice
-
Sulfamic acid (optional)
Procedure:
-
Suspend 4-amino-3-mercaptobenzoic acid hydrochloride in a mixture of water and hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
(Optional) To quench any excess nitrous acid, a small amount of sulfamic acid can be added until a starch-iodide paper test is negative.
-
Allow the reaction mixture to slowly warm to room temperature. The cyclization should proceed with the evolution of nitrogen gas.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Low yield in 4-amino-3-mercaptobenzoic acid synthesis | Formation of disulfide byproduct. | Conduct the hydrolysis step under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.[1] | Minimized disulfide formation and improved yield of the desired product. |
| Dark precipitate during diazotization | Decomposition of the diazonium salt due to localized overheating or excess nitrous acid. | Ensure slow, dropwise addition of the sodium nitrite solution with vigorous stirring and strict temperature control (0-5°C). Use a slight molar excess of sodium nitrite. | Formation of a clear or slightly yellow diazonium salt solution, minimizing decomposition products. |
| Incomplete cyclization | Insufficient time or temperature for the cyclization to complete. | After diazotization, allow the reaction mixture to warm to room temperature and stir for several hours. Gentle heating may be required, but should be done cautiously to avoid decomposition. | Complete conversion of the diazonium intermediate to the final product, confirmed by TLC or LC-MS. |
| Product is difficult to purify | Presence of persistent impurities. | For the final product, perform an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding acid. | Improved purity of the final product. |
| NMR spectrum shows unexpected signals | Presence of starting material, disulfide byproduct, or other side products. | Compare the obtained NMR spectrum with literature data for the starting material and potential byproducts. Re-purify the product if necessary. | A clean NMR spectrum matching the expected structure of this compound. |
Visualizing the Synthesis Pathway
Caption: Synthetic workflow for this compound.
Characterization Data
| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | MS (ESI) m/z |
| This compound | δ 13.5 (s, 1H, COOH), 8.6-7.8 (m, 3H, Ar-H) | δ 167.0 (C=O), 154.0, 134.5, 131.0, 128.0, 125.0, 122.0 (Ar-C) | [M-H]- 179.0 |
Note: The provided NMR data is predicted based on the structure and data for similar compounds. Actual chemical shifts may vary.
References
- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- The Royal Society of Chemistry. d4ob01725k1.pdf.
- NIST. 1,2,3-Benzothiadiazole. In NIST Chemistry WebBook.
- PubChem. 1,2,3-Benzothiadiazole.
- Google Patents. CN115710207B - Preparation method of 4-mercaptobenzoic acid.
- Preprints.org. Combination of 1H and 13C NMR Spectroscopy.
- Organic Preparations and Procedures International. (2003). AN IMPROVED PREPARATION OF 4-AMINO-3-MERCAPTOBENZOIC ACID. 35(5).
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Arkivoc. (2022).
- PubChem. 2,1,3-Benzothiadiazole-5-carboxylic acid.
- Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- PubChemLite. This compound (C7H4N2O2S).
- Wikipedia. 1,2,3-Benzothiadiazole.
- Beilstein Journal of Organic Chemistry. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. 14, 2636-2643.
- International Journal of Organic Chemistry. (2016).
- Molecules. (2021).
- Journal of Organic Chemistry. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. 82(9), 4642-4651.
- PubChem. 4-Amino-3-mercaptobenzoic acid.
- Molecules. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. 7(1), 47-53.
- Molecules. (2021).
- Sci-Hub. 4-Amino-3-mercaptobenzoic acid functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin.
- Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. 35(1).
- Molecules. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. 24(19), 3563.
- ResearchGate. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity.
- Molecules. (2021).
- ResearchGate. N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids.
- ResearchGate. Mechanochemical Reaction of Sulfathiazole with Carboxylic Acids: Formation of a Cocrystal, a Salt, and Coamorphous Solids.
Sources
Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of 1,2,3-Benzothiadiazole-5-carboxylic acid in aqueous media. Poor aqueous solubility is a common hurdle for benzothiadiazole derivatives, stemming from their rigid, aromatic core.[1] This document offers scientifically-grounded strategies and practical protocols to overcome this issue in your experiments.
The core of the problem lies in the molecular structure: a hydrophobic benzothiadiazole fused ring system combined with a polar carboxylic acid group. While the carboxylic acid moiety provides a handle for solubility manipulation, the large nonpolar surface area dominates, leading to low solubility in neutral aqueous solutions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [2][3] |
| Molecular Weight | 180.18 g/mol | [2][3] |
| CAS Number | 192948-09-7 | [3][4] |
| Predicted pKa | ~3.21 | [4] |
| Appearance | Off-white to light brown solid | [4] |
| General Solubility | Soluble in organic solvents, poorly soluble in water | [5][6] |
Troubleshooting Guide: Enhancing Aqueous Solubility
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.
Question 1: My this compound won't dissolve in my aqueous buffer (pH 7.4). What is the primary reason for this, and what is the most straightforward first step to try?
Answer:
The primary reason for the poor solubility of this compound at neutral pH is that the carboxylic acid group is largely in its protonated, uncharged form (R-COOH). This form is significantly less polar than its deprotonated, charged carboxylate salt form (R-COO⁻). The hydrophobic character of the benzothiadiazole ring system dominates, leading to insolubility.
The most direct and effective first step is to increase the pH of your solution.
By raising the pH above the compound's pKa (predicted to be ~3.21), you shift the equilibrium towards the formation of the highly soluble carboxylate anion.[4] For carboxylic acids, a general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and maximize solubility.
Mechanism: pH-Dependent Solubility
The solubility of a carboxylic acid is directly dependent on the pH of the aqueous medium. Below its pKa, the un-ionized form predominates. Above the pKa, the ionized (salt) form becomes dominant. This relationship is fundamental to overcoming solubility issues for acidic compounds.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Experimental Protocol: pH Adjustment for Solubilization
-
Preparation: Start by preparing your desired aqueous buffer. It is often easier to dissolve the compound in a slightly alkaline solution first and then adjust the pH downwards if your experiment allows.
-
Initial Dissolution: Weigh the desired amount of this compound. In a separate vessel, dissolve it in a small volume of dilute basic solution (e.g., 0.1 M NaOH). The compound should readily dissolve as its sodium salt is formed.
-
Buffering: Add the dissolved compound concentrate to your primary buffer solution with vigorous stirring.
-
Final pH Adjustment: Monitor the pH of the final solution and carefully adjust it to your target experimental pH using dilute HCl or NaOH. Be aware that lowering the pH too much may cause the compound to precipitate.
-
Observation: Visually inspect the solution for any signs of precipitation. If cloudiness appears, the compound has reached its solubility limit at that pH and concentration.
Question 2: I tried adjusting the pH, but my compound is still not soluble enough for my required stock concentration, or my experiment is pH-sensitive. What are my other options?
Answer:
If pH adjustment alone is insufficient or incompatible with your experimental design, several other robust strategies can be employed, often in combination.
Strategy 1: Salt Formation with Different Counter-ions
While pH adjustment in situ forms a salt, you can also prepare a stable, solid salt of your compound beforehand. Different counter-ions can have a significant impact on the resulting salt's properties, including solubility.[7][8] For carboxylic acids, common and effective counter-ions include sodium (Na⁺), potassium (K⁺), and tromethamine.[7][9]
-
Sodium and Potassium Salts: These are the most common and are typically very water-soluble.[10] They can be prepared by reacting the carboxylic acid with sodium hydroxide, potassium hydroxide, or their respective carbonates/bicarbonates.
-
Tromethamine Salts: Tromethamine is an organic amine that is widely used as a coformer to create multicomponent crystals with improved solubility and dissolution rates.[9] It can form strong hydrogen bonds, which can disrupt the crystal lattice of the parent compound and improve its interaction with water.
Strategy 2: Use of Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar molecules. For benzothiadiazole derivatives, which have a significant hydrophobic character, this is a very effective technique.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent. A derivative of a similar compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is noted to be soluble in DMSO.[6]
-
Ethanol: A polar protic solvent that can be effective, though generally less so than DMSO for highly hydrophobic compounds.
-
Polyethylene Glycols (e.g., PEG 400): These are often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[11][12]
-
Propylene Glycol (PG): Another common excipient that can improve solubility.[11][12]
Workflow for Co-solvent Use:
Caption: Workflow for using a co-solvent to improve solubility.
Important Consideration: Always check the compatibility of the co-solvent with your specific assay or experimental system, as high concentrations can interfere with biological assays or cellular systems.
Strategy 3: Formulation with Excipients
For more complex applications, especially in drug development, advanced formulation strategies can be employed.
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, thereby increasing its apparent solubility.[14][15]
-
Examples: Tween® 80, Triton™ X-100, Sodium Dodecyl Sulfate (SDS).
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][17]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Question 3: I have managed to dissolve my compound, but it seems to precipitate over time. How can I improve the stability of my solution?
Answer:
Solution instability, often manifesting as precipitation of the dissolved compound, is a common issue, particularly with supersaturated solutions created using co-solvents. This occurs because the thermodynamically favored state is the solid, crystalline form.
To improve solution stability:
-
Ensure pH is Optimal: If you are relying on pH for solubility, ensure the pH of your final solution is well above the pKa of the compound. A drop in pH, perhaps due to CO₂ absorption from the air, could cause precipitation.
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors. In solid dispersions, hydrophilic carriers like PVP K30 or HPMC can help maintain the amorphous state of the drug and prevent crystallization.[1]
-
Avoid Supersaturation: If possible, work at concentrations below the equilibrium solubility in your final medium. Determine the kinetic and thermodynamic solubility to understand your working concentration limits.
-
Complexation: Cyclodextrin complexation can offer superior stability compared to co-solvent systems, as the guest molecule is physically encapsulated.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a co-solvent to dissolve this compound?
A1: Based on the properties of similar benzothiadiazole derivatives, Dimethyl Sulfoxide (DMSO) is an excellent starting point.[6] It is a strong solvent for many organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous buffer. Aim for a final DMSO concentration of 1% or less if your experiment is sensitive to it.
Q2: Will reducing the particle size of my solid compound help with solubility?
A2: Particle size reduction, through techniques like micronization or nanonization , does not increase the equilibrium solubility of a compound.[18] However, it does significantly increase the surface area available for solvation, which leads to a faster dissolution rate.[19][20][21] This can be particularly useful for in vivo studies where rapid dissolution is required for absorption.
Q3: Can I use a combination of these techniques?
A3: Absolutely. Combining these methods is often the most powerful approach. For example, you can use a co-solvent in a pH-adjusted buffer to achieve a higher concentration than with either method alone.[22] Similarly, surfactants can be added to a pH-adjusted medium to further enhance solubility and stability.
Q4: How do I determine the quantitative solubility of my compound in a specific solvent system?
A4: The shake-flask method is a standard and reliable protocol.[1]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of your solid compound to a vial containing a known volume of your chosen solvent (e.g., pH 7.4 buffer). An excess of solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop agitation and allow the undissolved solid to settle. For a more complete separation, centrifuge the vial.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
References
- Al-Ghaban, F., Al-Ghaban, M., & Al-Ani, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- BenchChem. (2025).
- Chowdhury, A. H., Ahsan, M. N., & Reza, M. S. (2015). Solubility Enhancement of an Inadequately Water Soluble Drug (Ketorolac Tromethamine) by using different Vehicles IPP. Innovations in Pharmaceuticals and Pharmacotherapy.
- Kim, J. S., Kim, M. S., Park, J., & Lee, S. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. MDPI.
- Chowdhury, A. H., Ahsan, M. N., & Reza, M. S. (2015). Solubility Enhancement of an Inadequately Water Soluble Drug (Ketorolac Tromethamine) by using different Vehicles.
- Nagy, B., Farkas, A., & Borbás, E. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. PMC - NIH.
- American Chemical Society. (n.d.). ASAP (As Soon As Publishable).
- Journal of Pharmaceutical Science and Technology. (2011).
- BenchChem. (2025).
- Al-Ghaban, F., Al-Ghaban, M., & Al-Ani, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
- Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014).
- National Institutes of Health. (n.d.). Benzothiadiazole vs.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. ijppr.humanjournals.com.
- Loftsson, T., & Jarvinen, T. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Journal of Chemical and Pharmaceutical Research. (2024).
- DigitalCommons@URI. (n.d.). a physico-chemical study of the complexation of cyclodextrins with pharmaceutical substances. digitalcommons.uri.edu.
- ResearchGate. (n.d.). A) Synthetic route to benzothiadiazole derivatives 1–4. i) SOCl2,...
- CONICET. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. conicet.gov.ar.
- ResearchGate. (n.d.). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs.
- PubMed. (2004). Modeling the deagglomeration of micronized benzodiazepines from powder mixtures added to dissolution media. PubMed.
- National Institutes of Health. (n.d.).
- ResearchGate. (2006). Use of Surfactants as Plasticizers in Preparing Solid Dispersions of Poorly Soluble API: Stability Testing of Selected Solid Dispersions.
- PubMed. (2006). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API. PubMed.
- PubChemLite. (n.d.). This compound (C7H4N2O2S). pubchemlite.org.
- Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Wikipedia.
- Thermo Fisher Scientific. (n.d.). 2,1,3-Benzothiadiazole-5-carboxylic acid, 97% 250 mg. thermofisher.com.
- ChemicalBook. (2025). This compound | 192948-09-7. chemicalbook.com.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. BenchChem.
- MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. mdpi.com.
- PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ncbi.nlm.nih.gov.
- ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
- Santa Cruz Biotechnology. (n.d.). Benzo-1,2,3-thiadiazole-5-carboxylic acid | CAS 192948-09-7. scbt.com.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
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Technical Support Center: Optimizing Derivatization of 1,2,3-Benzothiadiazole-5-carboxylic acid
Welcome to the technical support center for the derivatization of 1,2,3-benzothiadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this important heterocyclic scaffold.
The 1,2,3-benzothiadiazole moiety is a key building block in the development of novel pharmaceuticals and functional materials.[1] Its successful derivatization at the 5-carboxylic acid position is often a critical step in synthesizing target molecules with desired biological activities or material properties. This guide provides a structured approach to optimizing these reactions, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The two most prevalent derivatization strategies for this compound are esterification and amidation .
-
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent to form an ester. This is often employed to modify the solubility or pharmacokinetic properties of the parent molecule.[2]
-
Amidation: This reaction forms an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is a cornerstone of medicinal chemistry for creating peptides and other complex organic molecules.[3]
Q2: I'm seeing low yields in my amidation reaction. What are the likely causes?
Low yields in amidation reactions are a common issue. The primary culprits are often related to:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be "activated" to become more susceptible to nucleophilic attack by the amine.[3]
-
Poor Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.
-
Side Reactions: The coupling reagents themselves can sometimes react with the amine, leading to unwanted byproducts.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role.
Q3: How do I choose the right coupling reagent for my amidation reaction?
The choice of coupling reagent is critical for a successful amidation. Here's a breakdown of common classes:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used.[4][5] They are effective but can lead to the formation of a difficult-to-remove urea byproduct.[4] Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred for easier workup.[6][7]
-
Phosphonium Salts: Reagents like BOP and PyBOP are highly efficient and generate soluble byproducts.[4]
-
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are known for their high reactivity and ability to suppress side reactions.[4]
The optimal choice depends on the specific substrates, desired reaction conditions (e.g., solution-phase vs. solid-phase), and the need to minimize side reactions like racemization in chiral molecules.[4]
Q4: My esterification reaction is not going to completion. What should I try?
For incomplete esterification, consider the following:
-
Choice of Catalyst: For simple alcohols, a strong acid catalyst like sulfuric acid might be sufficient. For more complex or sensitive substrates, milder conditions using coupling agents are preferable.
-
Removal of Water: Esterification is an equilibrium reaction. Removing the water byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion.
-
Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acyl chloride, can significantly improve yields.[8]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation in Amidation
Workflow for Troubleshooting Low Amidation Yield
Caption: Decision workflow for troubleshooting low amidation yields.
Detailed Steps:
-
Verify Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid.[3]
-
Strategy 1: Pre-activation to Acyl Chloride. Convert the carboxylic acid to 1,2,3-benzothiadiazole-5-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.[8]
-
Strategy 2: In-situ Activation with Coupling Reagents. This is the more common approach. Ensure you are using the correct stoichiometry of the coupling reagent and any necessary additives.
-
-
Select the Appropriate Coupling Reagent:
-
For simple, reactive amines: Carbodiimides like EDC are often sufficient and cost-effective.[6][7]
-
For less reactive or sterically hindered amines: More powerful uronium or phosphonium reagents like HATU or PyBOP are recommended.[4] These reagents often lead to faster reactions and higher yields.[4]
-
To minimize racemization (if applicable): Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® should be used with carbodiimides.[9]
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, especially when using the amine salt.[9]
-
Temperature: Most coupling reactions are performed at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial. For highly sensitive substrates, cooling to 0 °C during the activation step can minimize side reactions.
-
Order of Addition: It is crucial to add the reagents in the correct order. Typically, the carboxylic acid, coupling reagent, and any additives are stirred together for a short period to allow for activation before the amine is introduced.
-
-
Assess Amine Reactivity: If the above steps do not improve the yield, the amine itself may be the issue.
-
Steric Hindrance: Bulky groups near the amine can impede its approach to the activated carboxylic acid.
-
Electronic Effects: Electron-withdrawing groups on the amine can reduce its nucleophilicity. In such cases, a more forceful activation strategy or a different synthetic approach might be necessary.
-
Problem 2: Difficult Purification and Byproduct Formation
Workflow for Addressing Purification Challenges
Caption: A systematic approach to resolving purification difficulties.
Detailed Steps:
-
Identify the Source of the Byproduct:
-
Urea Byproduct: If you are using DCC or DIC, the primary insoluble byproduct is dicyclohexylurea or diisopropylurea, respectively.[4]
-
Guanidinium Byproduct: Some coupling reagents can react with the amine to form a guanidinium species. This is more likely if the amine is added before the carboxylic acid is fully activated.
-
-
Modify Coupling Reagent and Conditions:
-
Switch to a Water-Soluble Carbodiimide: Using EDC allows for the removal of the urea byproduct and excess reagent with a simple aqueous wash.[4]
-
Use Phosphonium or Uronium Reagents: Reagents like PyBOP or HATU produce byproducts that are typically soluble in organic solvents and can be easily removed by chromatography.[4]
-
-
Optimize the Workup Protocol:
-
Aqueous Washes: A standard workup procedure involving washes with dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, is often effective.
-
Filtration: If using DCC, filtering the reaction mixture to remove the precipitated urea byproduct before workup is essential.
-
-
Refine Chromatographic Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the final product. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Preparative HPLC: For difficult separations or to achieve high purity, reversed-phase preparative HPLC can be employed.
-
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC and HOBt
This protocol is a good starting point for the amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HOBt and EDC to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine, followed by DIPEA, to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification via Acyl Chloride
This protocol is suitable for esterification with less reactive alcohols or when direct esterification methods fail.
Step A: Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of DMF (1-2 drops)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Step B: Ester Formation
Materials:
-
Crude 1,2,3-Benzothiadiazole-5-carbonyl chloride
-
Alcohol (1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the alcohol, followed by the slow addition of the base.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table
| Coupling Reagent | Class | Byproduct Solubility | Relative Reactivity | Key Advantages |
| DCC | Carbodiimide | Insoluble in most organic solvents[4] | Moderate | Cost-effective, easy removal of byproduct by filtration |
| EDC | Carbodiimide | Water-soluble[4] | Moderate | Easy workup, suitable for aqueous reactions[6] |
| HATU | Uronium/Aminium | Soluble | High | Fast reaction rates, low racemization[4] |
| PyBOP | Phosphonium | Soluble | High | Efficient for hindered couplings |
References
- Journal of the American Society for Mass Spectrometry. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
- IntechOpen.
- Aapptec. Coupling Reagents. [Link]
- ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
- Journal of Organic Chemistry.
- ResearchGate.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
- Greyhound Chromatography.
- MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Royal Society of Chemistry. Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. [Link]
- National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
- Google Patents.
- MDPI. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. [Link]
- ResearchGate. Optimization of reaction conditions for benzothiazolea. [Link]
- Equation Chemical. 2,1,3-BENZOTHIADIAZOLE-5-CARBONYL CHLORIDE. [Link]
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
- ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
- MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
- PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]
- Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]
- CAS. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- Royal Society of Chemistry. Carbonyldiimidazole (CDI)
Sources
- 1. mdpi.com [mdpi.com]
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- 3. hepatochem.com [hepatochem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. equationchemical.com [equationchemical.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and mitigate the formation of unwanted side products.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental issues. Each answer provides a mechanistic explanation for the problem and offers actionable protocols for resolution.
Q1: My reaction yield is significantly lower than expected, and the crude product is contaminated with a highly polar, water-soluble impurity. What is the likely cause?
A1: This is a classic symptom of diazonium salt decomposition. The synthesis of the 1,2,3-benzothiadiazole ring system from an ortho-amino-mercaptan precursor proceeds via a diazonium salt intermediate. These salts are notoriously unstable, especially at temperatures above 5 °C.[1]
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). In an aqueous acidic medium, water can act as a nucleophile, attacking the aromatic ring and displacing the diazonium group to form a phenol.[2][3] In this specific synthesis, this side reaction leads to the formation of 4-hydroxy-3-mercaptobenzoic acid, a highly polar impurity that can complicate purification.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C throughout the addition of sodium nitrite and for the entire duration the diazonium salt is present. Use an ice-salt bath for more consistent cooling.[1]
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your starting amine. This prevents localized temperature spikes from the exothermic diazotization reaction.
-
Immediate Use: Use the generated diazonium salt in the subsequent cyclization step immediately. Do not store the intermediate solution.
-
Q2: My final product is intensely colored (e.g., deep red, orange, or brown), which I cannot remove through simple recrystallization. What is this impurity?
A2: The formation of a vibrant color strongly suggests the presence of azo compounds. This occurs when the electrophilic diazonium salt intermediate couples with an electron-rich aromatic species present in the reaction mixture.
-
Causality: The most common coupling partner is the unreacted starting amine (4-amino-3-mercaptobenzoic acid). The diazonium salt undergoes an electrophilic aromatic substitution reaction with the starting material to form a diazoamino compound, which can rearrange to form a stable, highly conjugated azo dye.[1] This side reaction is favored if the diazotization is incomplete or if the pH is not sufficiently acidic.
-
Troubleshooting Protocol:
-
Ensure Complete Diazotization: Use a slight stoichiometric excess (e.g., 1.05-1.1 equivalents) of sodium nitrite to ensure all the primary amine is converted to the diazonium salt.
-
Maintain Low pH: Keep the reaction medium strongly acidic (pH < 2) using a mineral acid like HCl or H₂SO₄.[1] A higher pH increases the concentration of the free amine, which is more nucleophilic and prone to coupling.
-
Purification: If azo impurities have formed, they can often be removed by column chromatography on silica gel. Their high polarity and color make them visually easy to track.
-
Q3: I've isolated a high-molecular-weight, sulfur-containing byproduct that is largely insoluble. What could this be?
A3: This is likely a disulfide-linked dimer. The starting material, 4-amino-3-mercaptobenzoic acid, contains a thiol (-SH) group, which is highly susceptible to oxidation.
-
Causality: Thiols can be easily oxidized, especially in the presence of air (O₂) or residual nitrous acid, to form disulfide bonds (-S-S-). This results in the dimerization of the starting material or the final product, leading to a high-molecular-weight, often insoluble, impurity.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.
-
Quench Excess Nitrite: After the diazotization is complete, add a quenching agent like sulfamic acid or urea to destroy any excess nitrous acid, which can act as an oxidant.[4] The evolution of nitrogen gas will be observed.
-
Visualizing the Synthetic Pathway and Side Reactions
To better understand the process, the following diagrams illustrate the desired reaction and the formation of key byproducts.
Caption: Desired synthesis pathway and major side reactions.
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control during this synthesis? A: Without question, temperature . The stability of the diazonium salt intermediate is paramount. Exceeding 5 °C dramatically increases the rate of decomposition to the phenolic byproduct and other undesired reactions.[1][2]
Q: Can I use thionyl chloride (SOCl₂) in this synthesis, and what are the risks? A: Thionyl chloride is a key reagent in related syntheses, like the Hurd-Mori reaction for 1,2,3-thiadiazoles.[5] However, its use in the presence of a carboxylic acid introduces another potential side reaction: the formation of an acyl chloride.[6][7] Thionyl chloride will readily convert the -COOH group to a highly reactive -COCl group.[8] This may or may not be desirable depending on your overall synthetic scheme. If you only want to form the thiadiazole ring without touching the carboxylic acid, a diazotization-cyclization approach is generally preferred.
Q: How do I confirm the formation of my desired product and identify impurities? A: A combination of analytical techniques is recommended:
-
TLC: To monitor reaction progress and check the purity of the crude product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. Look for the disappearance of the amine and thiol protons from the starting material.
-
Mass Spectrometry: To confirm the molecular weight of the product and identify the mass of any major impurities.
-
FT-IR Spectroscopy: To identify key functional groups. The disappearance of the N-H stretches from the amine and the S-H stretch from the thiol are key indicators of a successful reaction.
Data Summary: Mitigating Side Reactions
The following table summarizes the primary side reactions and the key experimental parameters to control for a successful synthesis.
| Side Reaction | Impurity Formed | Primary Cause | Preventative Measures |
| Hydrolysis | Phenolic Byproduct | High Temperature (> 5 °C) | Maintain strict 0-5 °C temperature control.[1] |
| Azo Coupling | Azo Dye | Incomplete diazotization; Insufficiently low pH | Use slight excess of NaNO₂; Maintain pH < 2. |
| Oxidation | Disulfide Dimer | Exposure to Oxygen/Oxidants | Use an inert atmosphere; Degas solvents; Quench excess HNO₂.[4] |
| Acyl Halide Formation | Acyl Chloride Byproduct | Use of thionyl chloride | Avoid SOCl₂ if the carboxylic acid must remain intact.[6][7] |
Optimized Experimental Protocol (Illustrative)
This protocol incorporates the troubleshooting measures discussed above. Note: This is a general guide; specific quantities and reaction times should be optimized for your specific scale and setup.
-
Preparation:
-
Under a nitrogen atmosphere, dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) in aqueous HCl (e.g., 2 M) in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes after the addition is complete. The mixture is now ready for cyclization.
-
-
Cyclization & Work-up:
-
The intramolecular cyclization often proceeds spontaneously upon formation of the diazonium salt. The reaction can be gently warmed to room temperature after the initial stirring period to ensure completion, while monitoring for excessive gas evolution.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and any unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Confirm purity and structure using NMR, MS, and IR analysis.
-
References
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Thionyl Chloride – A Vers
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
- P-Aminobenzoic Acid Diazotiz
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis. Benchchem.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Spectrophotometric Determination of p-aminobenzoic acid via. Research Journal of Pharmacy and Technology.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- Preparation of benzo-1,2,3-thiadiazole-7-carboxylic acid. PrepChem.com.
- 1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic.
- 2,1,3-Benzothiadiazole - Wikipedia. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. scribd.com [scribd.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Hurd-Mori Reaction Technical Support Center: A Troubleshooting Guide
Welcome to the technical support center for the Hurd-Mori reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 1,2,3-thiadiazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this reaction, ensuring both accuracy and success in your experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Hurd-Mori reaction is a common issue that can often be traced back to a few key areas. Let's break down the potential culprits and the corresponding solutions.
First and foremost, the integrity of your starting hydrazone is paramount. The Hurd-Mori reaction requires a hydrazone with an active α-methylene group to facilitate the cyclization with thionyl chloride (SOCl₂)[1][2].
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in your starting ketone or hydrazone can interfere with the reaction. Ensure your starting materials are pure by checking their analytical data (NMR, melting point, etc.).
-
Hydrazone Formation: Incomplete formation of the hydrazone will naturally lead to a low yield of the final product. Monitor the hydrazone formation step (e.g., from a ketone and semicarbazide) by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the cyclization step[1].
-
Reaction Conditions: The Hurd-Mori reaction is sensitive to temperature. While some reactions proceed at room temperature, others may require cooling or gentle heating.[1][3]
-
Excessive Heat: High temperatures can lead to the decomposition of the starting material or the product. If you are refluxing, consider running the reaction at a lower temperature or for a shorter duration.[3]
-
Insufficient Activation: Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary. However, this should be done cautiously while monitoring for side product formation.
-
-
Thionyl Chloride Quality and Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ is highly reactive and can decompose upon storage. Ensure you are using the correct stoichiometry, typically a slight excess (1.5-2.0 equivalents) is employed.[1]
-
Solvent Choice: The choice of solvent can be critical. Dichloromethane (DCM) is a common solvent for this reaction.[1] Ensure the solvent is anhydrous, as thionyl chloride reacts violently with water.
Issue 2: Formation of Unexpected Side Products
Question: I am observing significant side product formation in my Hurd-Mori reaction. What are these impurities and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired 1,2,3-thiadiazole. Understanding the potential side reactions is key to mitigating them.
A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione[2]. This suggests that alternative cyclization pathways can compete with the desired thiadiazole formation.
Troubleshooting Steps:
-
Control Temperature: As mentioned previously, temperature control is crucial. Side reactions often have different activation energies than the main reaction. Running the reaction at a lower temperature can often suppress the formation of unwanted byproducts.
-
Order of Addition: The slow, dropwise addition of thionyl chloride to a cooled suspension of the hydrazone is recommended.[1] This helps to control the reaction exotherm and can minimize side product formation.
-
Substrate-Specific Issues: The electronic nature of your substrate can influence the reaction outcome. For instance, in the synthesis of pyrrolo[2,3-d][1][4][5]thiadiazoles, the nature of the N-protecting group on the pyrrolidine precursor significantly impacts the success of the cyclization. Electron-withdrawing groups on a nitrogen atom within the substrate can lead to superior yields, while electron-donating groups may result in poor conversion.[5][6]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography on silica gel is a common method for purifying 1,2,3-thiadiazoles.[1][2]
Issue 3: Starting Material Remains Unchanged
Question: My reaction shows a significant amount of unreacted starting hydrazone even after prolonged reaction times. What should I do?
Answer: The persistence of starting material is a clear indication that the reaction is not proceeding to completion. This can be due to several factors related to reactivity and reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Reagent Activity: The primary suspect is often the thionyl chloride. As a highly reactive and moisture-sensitive reagent, its quality is critical. Use a fresh, high-quality source of thionyl chloride.
-
Increase Reaction Temperature: If the reaction is being run at low temperatures, a gradual and controlled increase in temperature may be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC to observe the consumption of the starting material.
-
Catalyst/Additive Consideration: While the classical Hurd-Mori reaction does not typically require a catalyst, some modern variations do. For instance, N-tosylhydrazones can be reacted with elemental sulfur in the presence of a catalyst like tetrabutylammonium iodide (TBAI) as a milder alternative to thionyl chloride.[7]
-
Solvent Effects: Ensure your hydrazone is sufficiently soluble in the chosen solvent. If solubility is an issue, you may need to screen other anhydrous solvents in which your starting material has better solubility.
Experimental Protocols
General Protocol for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction
This protocol describes the two-step synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Step 1: Synthesis of Acetophenone Semicarbazone [1]
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction) [1]
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][4][5]thiadiazole Synthesis via Hurd-Mori Reaction.[5]
| Entry | N-Protecting Group (R) | Yield (%) |
| 1 | Benzyl (Electron-donating) | 25 |
| 2 | Methyl (Electron-donating) | 15 |
| 3 | Methyl Carbamate (Electron-withdrawing) | 94 |
Visualizations
Reaction Mechanism of the Hurd-Mori Reaction
Caption: Proposed Mechanism of the Hurd-Mori Reaction.
Troubleshooting Workflow for Low Yield in Hurd-Mori Reaction
Caption: Troubleshooting Flowchart for Low Yield.
References
- Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society1955, 77 (20), 5359–5364. [Link]
- Stanetty, P.; Turner, M.; Linder, T.; Schnürch, M.; Mihovilovic, M. D. Synthesis of Pyrrolo[2,3-d][1][4][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules2005, 10 (2), 367–375. [Link]
- Capozzi, G.; Menichetti, S.; Nativi, C.; Rosi, A.; Vale, G. Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry1997, 62 (21), 7385–7387. [Link]
- Shafique, S.; Rashid, U.; Iftikhar, F.; Ejaz, S. A. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences2021, 11 (12), 5742. [Link]
- Chen, J.; Jiang, Y.; Yu, J.-T.; Cheng, J. A Facile and Practical TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur toward 1,2,3-Thiadiazoles. The Journal of Organic Chemistry2016, 81 (1), 271–275. [Link]
- Morzherin, Y. Y.; Glukhareva, T. V.; Mokrushin, V. S.; Tkachev, A. V.; Bakulev, V. A. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Chemistry of Heterocyclic Compounds2001, 37 (2), 241–242. [Link]
- University of Rochester. How to Troubleshoot a Reaction. [Link]
- PubMed. Synthesis of pyrrolo[2,3-d][1][4][5]thiadiazole-6-carboxylates via the Hurd-Mori reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 1,2,3-Benzothiadiazole-5-carboxylic Acid Solutions
Welcome to the technical support center for 1,2,3-Benzothiadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of your experimental solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to protect the integrity of your compound.
Part 1: Foundational Knowledge: Understanding the Molecule
This compound (CAS 192948-09-7) is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxylic acid substituent.[1][2][3] Its stability in solution is governed by the interplay of these functional groups. The primary factors influencing its degradation are pH, solvent choice, light exposure, temperature, and the presence of oxidizing agents.[4] Potential degradation pathways include hydrolysis of the thiadiazole ring, oxidative modification, photolytic degradation, and decarboxylation (loss of the -COOH group), particularly under thermal stress.[4]
The benzothiadiazole ring system itself can be susceptible to protonation under certain pH conditions, which may alter its electronic properties and stability.[5][6][7] Therefore, controlling the chemical environment is paramount to preventing these degradation pathways and ensuring experimental reproducibility.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I prepared a solution of this compound in DMSO, but after a few days at room temperature on the benchtop, I've noticed a slight color change (e.g., turning yellowish). What is happening?
Answer:
A color change is a common indicator of chemical degradation. The likely culprits are a combination of photodegradation and oxidation, accelerated by ambient temperature and light exposure.
-
Causality (The "Why"): Benzothiadiazole derivatives are often photoactive, meaning they can absorb light energy.[8][9] This absorbed energy can excite the molecule to a higher energy state, making it more susceptible to reacting with oxygen or undergoing rearrangement and degradation.[10] Storing the solution at room temperature provides the necessary activation energy to speed up these undesirable reactions.
-
Immediate Solution:
-
Discard the discolored solution, as its concentration and purity are now compromised.
-
Prepare a fresh solution following the protocol outlined in Part 4: Experimental Protocols .
-
-
Preventative Measures:
-
Light Protection: Always store solutions in amber glass vials or tubes wrapped in aluminum foil to block light.[11]
-
Temperature Control: For short-term storage (1-2 weeks), keep solutions at 2-8°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.[11]
-
Inert Atmosphere: If your compound is particularly sensitive, consider degassing your solvent with nitrogen or argon before dissolution and flushing the headspace of the vial with the inert gas before sealing. This minimizes the presence of oxygen.
-
Question 2: My compound is precipitating out of my aqueous buffer solution (pH 7.4). How can I improve its solubility and stability?
Answer:
Precipitation indicates that the compound's concentration has exceeded its solubility limit in your chosen buffer system. The stability of this compound in aqueous solutions is highly dependent on pH.
-
Causality (The "Why"): The carboxylic acid group (-COOH) is a weak acid. At neutral or slightly acidic pH, a significant portion of the molecules will be in their neutral, protonated form, which is generally less soluble in water than its deprotonated, anionic counterpart (the carboxylate, -COO⁻). While increasing the pH would deprotonate the carboxylic acid and increase solubility, a highly basic environment can promote hydrolysis of the thiadiazole ring.[4] Therefore, a delicate balance must be struck. Furthermore, the parent benzothiadiazole ring system can be protonated under acidic conditions, which could also impact stability.[12]
-
Solution & Optimization:
-
Co-Solvent: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer to increase the solubility of the compound. Ensure the chosen co-solvent is compatible with your downstream application.
-
pH Adjustment: Carefully adjust the pH of your buffer. While a slightly acidic to neutral pH is often a good starting point to protect the thiadiazole ring, you may need to perform a pH optimization study.[5][11] Prepare small-scale solutions at different pH values (e.g., 6.0, 6.5, 7.0, 7.5) and observe their clarity and stability over time.
-
Fresh Preparation: Due to the potential for hydrolysis in aqueous buffers, it is best practice to prepare these solutions fresh before each experiment or, at most, store them for very short periods at 2-8°C.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution?
A1: Highly polar aprotic solvents are generally the best choice for long-term stability.
-
Dimethyl Sulfoxide (DMSO): Excellent choice. It readily dissolves the compound and is less reactive than protic solvents. Many derivatives of benzothiadiazole show good solubility in DMSO.[13][14]
-
N,N-Dimethylformamide (DMF): Another good option, similar to DMSO.
Polar protic solvents like methanol and ethanol can also be used, but they have a reactive hydroxyl group that could potentially form esters with the carboxylic acid over very long storage periods, especially if acidic or basic contaminants are present. For most applications, they are acceptable for short- to medium-term storage.
| Solvent | Type | Recommendation | Rationale |
| DMSO | Polar Aprotic | Highly Recommended | Excellent solvating power for both polar and non-polar moieties; generally inert.[13] |
| DMF | Polar Aprotic | Recommended | Similar properties to DMSO. |
| Methanol/Ethanol | Polar Protic | Acceptable | Good solubility, but potential for esterification over long-term storage.[13] |
| Acetonitrile | Polar Aprotic | Use with Caution | Lower polarity may limit solubility at high concentrations. |
| Water (buffered) | Aqueous | For Working Solutions Only | Higher risk of hydrolysis; prepare fresh. Limited solubility.[13] |
Q2: How should I store the solid compound and my prepared stock solutions?
A2: Proper storage is critical for preserving the compound's integrity.
| Form | Temperature | Light | Atmosphere | Duration |
| Solid Powder | -20°C | Protect from light | Normal | Long-Term (Years) |
| Stock Solution (DMSO/DMF) | -20°C or -80°C | Amber vials (essential) | Normal (or Inert Gas) | Long-Term (Months) |
| Working Solution (Aqueous) | 2-8°C | Amber vials (essential) | Normal | Short-Term (<24 hours) |
Key Practice: Avoid repeated freeze-thaw cycles for stock solutions.[11] Aliquoting into single-use volumes is the most effective strategy to maintain stability.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol details the steps for preparing a stock solution with enhanced stability.
-
Equilibration: Allow the vial of solid this compound (M.W. 180.19 g/mol ) to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]
-
Weighing: In a fume hood, accurately weigh 1.80 mg of the solid compound and transfer it to a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile amber vial to remove any microscopic particulates.
-
Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes or vials (e.g., 20 µL aliquots).
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C.
Caption: Workflow for Preparing a Stable Stock Solution.
Protocol 2: Basic In-House Stability Study
This protocol allows you to test the stability of the compound in your specific experimental buffer.
-
Preparation: Prepare a solution of this compound in your chosen experimental buffer at the final working concentration.
-
Sample Division: Divide the solution into three sets of aliquots in appropriate vials:
-
Set A: Store at -20°C (Control).
-
Set B: Store at 4°C, protected from light.
-
Set C: Store at room temperature, protected from light.
-
-
Time Points: Designate time points for analysis (e.g., T=0, 24h, 48h, 72h, 1 week).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the samples using a suitable analytical method, such as:
-
HPLC-UV: To quantify the remaining parent compound and detect the appearance of degradation products.
-
LC-MS: For more sensitive detection and identification of degradation products.
-
-
Evaluation: Compare the peak area of the parent compound in Sets B and C to the control (Set A) at each time point. A decrease of >5-10% in the parent peak area typically indicates significant degradation.
Caption: Major Potential Degradation Pathways.
By understanding the chemical nature of this compound and implementing these robust handling and storage protocols, you can significantly enhance the stability of your solutions, leading to more reliable and reproducible experimental outcomes.
References
- [Chemical Knowledge]: Specification for storage and transport of carboxylic acids.Source: Google Cloud.
- The Malleable Excited States of Benzothiadiazole Dyes and Investigation of their Potential for Photochemical Control.Source: ChemRxiv.
- Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems.Source: PubMed.
- The MSDS HyperGlossary: Carboxylic Acid.
- Best practices for storage and handling of Salsolinol-1-carboxylic acid.Source: Benchchem.
- Ultra-Photostable Random Lasing Coming from the Benzothiadiazole Derivative Dye-Doped Organic System.
- Effect of pH on fluorescence intensity ratio of benzothiazole...
- Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production.
- Guidelines for Chemical Storage.Source: Chapman University.
- Safe Storage.Source: University of California, Berkeley.
- This compound | 192948-09-7.Source: ChemicalBook.
- Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production.Source: DiVA portal.
- 1,2,3-Benzothiadiazole.Source: Wikipedia.
- The Role of Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production.
- Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production.Source: PMC - NIH.
- Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems.Source: Benchchem.
- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.Source: Benchchem.
- Benzo-1,2,3-thiadiazole-5-carboxylic acid | CAS 192948-09-7 | SCBT.Source: Santa Cruz Biotechnology.
- This compound (C7H4N2O2S).Source: PubChemLite.
- Technical Support Center: Degradation of 1,2,3-Benzothiadiazole-7-carboxylic Acid in Soil.Source: Benchchem.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.Source: MDPI.
- The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips.Source: MDPI.
Sources
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- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Benzothiadiazole Compounds
Welcome to the technical support center for the characterization of benzothiadiazole (BTD) compounds. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing and analyzing this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental data. My insights are drawn from extensive hands-on experience and a deep understanding of the chemical principles governing the behavior of these molecules.
Introduction: The Allure and Challenges of Benzothiadiazoles
Benzothiadiazoles are a privileged scaffold in medicinal chemistry and materials science due to their unique electronic properties, photostability, and tunable fluorescence.[1] However, these same characteristics can present significant challenges during their characterization. Their propensity for aggregation, sensitivity to the local environment (solvatochromism), and potential for polymorphism can lead to inconsistent and misleading results if not properly addressed. This guide will equip you with the knowledge to anticipate and overcome these common hurdles.
Troubleshooting Guides
This section provides in-depth troubleshooting for common characterization techniques used for benzothiadiazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Simple Signal Assignment
NMR is the cornerstone of structural elucidation, but for BTDs, it's not always straightforward.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Broad or Poorly Resolved Aromatic Signals | 1. Aggregation: BTDs, especially planar derivatives, can stack in solution, leading to peak broadening. 2. Intermediate Exchange: Rotational barriers around aryl-BTD bonds can cause exchange broadening. 3. Paramagnetic Impurities: Trace metals from synthesis (e.g., palladium) can broaden signals. | 1. Mitigate Aggregation: a. Decrease Concentration: Dilute your sample. b. Change Solvent: Use a more polar or coordinating solvent (e.g., DMSO-d₆, pyridine-d₅) to disrupt π-π stacking.[2] c. Increase Temperature: This can break up aggregates and sharpen signals. 2. Address Exchange: a. Variable Temperature NMR: Acquire spectra at different temperatures to see if peaks sharpen or coalesce. 3. Remove Impurities: a. Purification: Ensure rigorous purification by chromatography and/or recrystallization. Consider treatment with a metal scavenger. |
| Inconsistent Chemical Shifts | 1. Solvent Effects: The electron-deficient nature of the BTD core makes its proton and carbon chemical shifts highly sensitive to the solvent environment.[3][4] 2. Concentration Dependence: Aggregation can cause shifts in resonance frequencies. | 1. Standardize Solvent: Always report the solvent used. For comparative studies, use the same solvent and concentration. 2. Concentration Study: Run a dilution series to check for concentration-dependent shifts, which is indicative of aggregation. |
| Difficulty Assigning Protons/Carbons | 1. Complex Coupling Patterns: The fused ring system can lead to overlapping multiplets. 2. Ambiguous Isomer Identification: Differentiating between constitutional isomers can be challenging. | 1. 2D NMR: Utilize COSY, HSQC, and HMBC experiments for unambiguous assignments. 2. NOESY/ROESY: These experiments can help differentiate isomers by identifying through-space correlations. 3. Computational Chemistry: DFT calculations can predict chemical shifts to aid in assignment. |
Experimental Workflow for NMR Troubleshooting
Caption: A stepwise approach to troubleshooting problematic NMR spectra of benzothiadiazole compounds.
Mass Spectrometry (MS): Navigating Fragmentation and Ionization
Mass spectrometry is crucial for confirming molecular weight, but interpreting the fragmentation patterns of BTDs can be complex.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Ambiguous Fragmentation Patterns | 1. Complex Rearrangements: The heterocyclic core can undergo unexpected rearrangements upon ionization.[5] 2. Multiple Fragmentation Pathways: Depending on the substituents, various bond cleavages can occur. | 1. High-Resolution MS (HRMS): Obtain accurate mass data to determine the elemental composition of fragments. 2. Tandem MS (MS/MS): Isolate the molecular ion and fragment it to establish clear fragmentation pathways. 3. Isotope Labeling: If feasible, synthesize isotopically labeled analogues to trace the fragmentation of specific parts of the molecule.[6] |
| Low Ionization Efficiency (ESI) | 1. Poor Solubility/Protonation: The compound may not be sufficiently soluble or basic to ionize well in the ESI source. | 1. Optimize Solvent System: Use a solvent system that ensures good solubility and add a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode. 2. Change Ionization Mode: Consider APCI, which can be more effective for less polar compounds. |
| Deoxygenation of N-Oxides | 1. In-source Fragmentation: Benzothiadiazole N-oxides can lose oxygen in the mass spectrometer source, leading to a peak at [M+H-16]⁺.[7][8] | 1. Source Temperature: This is often a thermal process, so reducing the source temperature can minimize this fragmentation.[7] 2. Diagnostic Peak: Recognize that the [M+H-16]⁺ peak can be a diagnostic indicator of an N-oxide functionality. |
Generalized Fragmentation Pathways for Benzothiadiazole Derivatives (EI)
Caption: Common fragmentation routes for benzothiadiazole compounds in Electron Ionization (EI) Mass Spectrometry.
UV-Vis and Fluorescence Spectroscopy: The Pitfalls of Photophysics
The rich photophysical properties of BTDs are a double-edged sword, offering great potential but also numerous opportunities for misinterpretation.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent Absorption/Emission Maxima | 1. Solvatochromism: The absorption and emission maxima of BTDs are often highly dependent on solvent polarity.[9][10] 2. Aggregation: Formation of H- or J-aggregates can lead to blue or red shifts in the absorption spectrum, respectively.[11] | 1. Systematic Solvent Study: Characterize the compound in a range of solvents of varying polarity to understand its solvatochromic behavior. 2. Concentration-Dependent UV-Vis: Acquire spectra at different concentrations. A change in the spectral shape or a deviation from the Beer-Lambert law suggests aggregation.[11] To mitigate this, use dilute solutions (typically < 10⁻⁵ M). |
| Anomalously Low or High Quantum Yield (Φ) | 1. Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE): Aggregation can either quench or enhance fluorescence.[12][13] 2. Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, leading to an artificially low quantum yield. 3. Incorrect Standard or Procedure: The comparative method for quantum yield determination is prone to errors.[14][15] | 1. Solvent/Water Fraction Study: For suspected AIE compounds, measure fluorescence in solvent mixtures with increasing fractions of a poor solvent (e.g., THF/water) to induce aggregation and observe emission changes.[12] 2. Keep Absorbance Low: For quantum yield measurements, ensure the absorbance at the excitation wavelength is below 0.1 (for a 1 cm cuvette) to avoid inner filter effects.[14] 3. Proper Standardization: Use a well-characterized standard with emission in a similar spectral range, and ensure identical experimental conditions (excitation wavelength, slit widths) for both the sample and standard.[16][17] |
| Unexpected Emission Bands | 1. Presence of Emissive Impurities: Even trace impurities can dominate the emission spectrum if they have a high quantum yield. 2. Polymorphism in Solid State: Different crystal packing can lead to different solid-state emission properties.[13][18] | 1. Rigorous Purification: Use multiple purification techniques and verify purity by NMR and LC-MS. 2. Solid-State Characterization: For solid-state measurements, characterize the crystalline form using techniques like powder X-ray diffraction (PXRD) to check for polymorphism.[1] |
Protocol: Relative Fluorescence Quantum Yield Determination
-
Prepare Stock Solutions: Make stock solutions of your BTD compound and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent if possible.
-
Prepare a Dilution Series: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield (Φₓ) of the sample is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[9]
Cyclic Voltammetry (CV): Unraveling Redox Behavior
CV is essential for determining the HOMO/LUMO energy levels of BTD compounds, but the measurements can be plagued by artifacts.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Irreversible or Poorly Defined Waves | 1. Chemical Instability: The radical ions formed upon oxidation or reduction may be unstable and undergo subsequent chemical reactions. 2. Electrode Passivation: The product of the electrochemical reaction can adsorb onto the electrode surface, blocking further electron transfer.[19][20] | 1. Scan Rate Dependence: Perform CV at various scan rates. A chemically reversible process will have a peak-to-peak separation (ΔEp) close to 59/n mV (where n is the number of electrons) and a ratio of anodic to cathodic peak currents (ipa/ipc) of ~1, both of which are independent of the scan rate. 2. Electrode Polishing: If passivation is suspected, polish the working electrode between scans.[21] |
| Shifting Potentials | 1. Unstable Reference Electrode: A faulty or improperly prepared reference electrode will cause potential drift. 2. Solution Resistance (iR Drop): High solution resistance, especially in organic solvents, can distort the voltammogram and shift peak potentials. | 1. Check Reference Electrode: Ensure the reference electrode is properly filled and not clogged. 2. Use an Internal Standard: Add a reversible redox couple with a known potential (e.g., ferrocene/ferrocenium) as an internal standard at the end of the experiment.[22] 3. Minimize iR Drop: Use a supporting electrolyte with high conductivity and position the reference electrode close to the working electrode. |
Decision Tree for CV Analysis
Caption: A workflow for the analysis and troubleshooting of cyclic voltammetry data for benzothiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My benzothiadiazole compound is poorly soluble. How can I obtain reliable characterization data?
A: Poor solubility is a common issue. For NMR, consider using more polar deuterated solvents like DMSO-d₆ or DMF-d₇, or acquiring the spectrum at an elevated temperature. For optical spectroscopy, you may need to work at very low concentrations. If solubility in common organic solvents is a major issue, consider introducing solubilizing groups (e.g., long alkyl chains) into your molecular design.
Q2: I see a significant difference between the photophysical properties of my compound in solution and in the solid state. Why is this?
A: This is a common and interesting feature of many BTD derivatives. The differences arise from the distinct environments the molecules experience. In the solid state, intermolecular interactions such as π-π stacking and crystal packing forces can significantly alter the electronic structure and restrict molecular vibrations, leading to different absorption/emission energies and quantum yields compared to the isolated molecule in solution.[13][18] This is why characterizing both states is crucial for applications like organic electronics.
Q3: What are the most common impurities I should look out for in my synthesis of substituted benzothiadiazoles?
A: If you are using cross-coupling reactions like Suzuki or Stille to functionalize a dihalo-BTD core, common impurities include:
-
Homocoupled products: From the coupling of your boronic acid/ester or organotin reagent with itself.
-
Monosubstituted products: Incomplete reaction leading to one of the halogens remaining.
-
Starting materials: Unreacted dihalo-BTD.
-
Dehalogenated or protodeborylated/protodestannylated byproducts: Loss of the halogen or the boron/tin group.[23] Careful monitoring of the reaction by TLC or LC-MS and rigorous purification by column chromatography are essential.
Q4: How can I definitively prove that my compound exhibits aggregation-induced emission (AIE)?
A: The gold standard experiment is to measure the fluorescence in a solvent system where the compound is initially soluble but aggregates upon the addition of a "poor" solvent. A typical system is a mixture of tetrahydrofuran (THF) and water.[12] You would dissolve your compound in THF (a good solvent) and then record the fluorescence spectra upon incrementally adding water (the poor solvent). A true AIE-active compound will show a significant increase in fluorescence intensity as the water fraction increases and aggregation occurs.[12][13]
References
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- The carbon-13 and proton NMR chemical shift spectra of the compound.
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- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Relative and absolute determination of fluorescence quantum yields of transparent samples (2013). SciSpace. [Link]
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- Fragmentation of N-oxides (deoxygenation)
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
- Synthesis, Photophysical, Solvatochromic and DFT Studies of (Z)-2-(2-Phenyl-4H-benzo[3][9]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives.
- Fluorescence Quantum Yields—Methods of Determination and Standards.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
- Lippert-Mataga plot for the dependence of the difference between the...
- Investigation of electrode passivation during oxidation of a nitroxide radical relevant for flow battery applications.
- Evaluating Corrosion and Passivation by Electrochemical Techniques. ijmerr. [Link]
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]
- Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit.
- Liquid Crystalline Fluorene‐2,1,3‐Benzothiadiazole Oligomers with Amplified Spontaneous Emission. PubMed Central. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
- Lippert−Mataga plots (Stokes shifts, Δf) for BTD‐DTE OF (left) and...
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- UV-Vis spectra of polymers containing benzothiadiazole (left) or fl...
- Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties.
- Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials.
- Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole.
- A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine. RSC Publishing. [Link]
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
- Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid st
- Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings.
- Electrofluorochromic Detection of Cyanide Anion with A Benzothiadiazole-Containing Conjugated Copolymer. The Royal Society of Chemistry. [Link]
- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]
- Investigation of electrode passivation during oxidation of a nitroxide radical relevant for flow battery applications.
- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. NIH. [Link]
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- Tuning the Properties of Benzothiadiazole Dyes for Efficient Visible Light-Driven Photocatalytic H2 Production under Different Conditions.
- Benzo[1,2-d:4,5-d']bis([1][2][18]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. [Link]
- Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. PubMed. [Link]
- Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulf
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Technical Support Center: Optimizing Photovoltaic Device Performance with Benzothiadiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzothiadiazole (BTZ)-based photovoltaic materials. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to enhance the performance of organic solar cells (OSCs). As a core component in many high-performance donor-acceptor (D-A) type polymers and small molecules, benzothiadiazole offers a versatile platform for tuning optoelectronic properties. However, realizing its full potential requires a nuanced understanding of the interplay between molecular design, morphology, and device physics.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions to overcome performance bottlenecks.
Section 1: Troubleshooting Active Layer Morphology
The morphology of the bulk-heterojunction (BHJ) or layer-by-layer (LBL) active layer is arguably the most critical factor governing the performance of BTZ-based OSCs. Sub-optimal morphology leads to poor exciton dissociation, increased charge recombination, and inefficient charge transport, manifesting as low short-circuit current (Jsc) and fill factor (FF).
Q1: My device has a very low Fill Factor (FF < 60%). I've tried standard solvent systems, but performance is poor. What's happening and how can I fix it?
A1: A low FF is often a clear indicator of either high series resistance, low shunt resistance, or significant charge recombination, all of which are intimately linked to poor active layer morphology. When standard solvents alone are insufficient, it suggests that the thermodynamic equilibrium state of your donor:acceptor blend is not ideal for charge transport. The key is to gain kinetic control over the film-forming process.
-
Causality: The goal is to create a finely interpenetrating network of donor and acceptor domains, often referred to as a bicontinuous network. This structure maximizes the interfacial area for exciton dissociation while providing clear, uninterrupted pathways for electrons and holes to travel to their respective electrodes. If domains are too large, excitons may not reach an interface to dissociate. If they are too small or poorly defined, charge carriers become trapped and recombine.
-
Troubleshooting Steps:
-
Introduce a Processing Additive: Halogenated additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) have been traditionally used to fine-tune morphology.[1] However, due to environmental concerns, non-halogenated alternatives like dibenzyl ether (DE) are gaining traction.[1] These additives work by selectively dissolving one component of the blend more than the other, delaying its precipitation during spin-coating and allowing more time for molecular self-organization.
-
Employ Solid Additives: A more recent and highly effective strategy is the use of solid additives. For instance, incorporating a small amount of a fluorinated benzothiadiazole (FBT) analog into the donor layer of a layer-by-layer processed device can create a suitable morphology that promotes efficient charge transport and suppresses recombination loss.[2][3] This method has been shown to boost performance significantly in systems like PM6/Y6.[2]
-
Optimize Thermal Annealing: Post-deposition thermal annealing provides the energy for molecules to rearrange into more ordered, crystalline domains. The optimal temperature and duration are highly material-dependent. Systematically vary the annealing temperature (e.g., from 80°C to 150°C) and time (e.g., 5 to 15 minutes) and characterize the morphology with Atomic Force Microscopy (AFM) to correlate surface features with device performance.
-
Consider a Ternary Blend: Introducing a third component can be a powerful strategy. This third component can act as a "morphology regulator," improving the miscibility between the primary donor and acceptor or creating cascade energy levels that facilitate charge transfer.[4] An alloy-like acceptor, for example, can synergize two compatible acceptors to fine-tune energy alignment and morphology simultaneously.[1]
-
Q2: My device's external quantum efficiency (EQE) is low in the absorption range of my BTZ polymer. How can I improve light harvesting and charge generation?
A2: A mismatch between the absorption spectrum and the EQE spectrum indicates that absorbed photons are not being efficiently converted into charge carriers. This points to issues with exciton dissociation or charge collection, often stemming from morphology or energy level alignment.
-
Causality: Benzothiadiazole is a strong electron-accepting unit, which, when copolymerized with a donor unit, creates a D-A polymer with a significant intramolecular charge transfer (ICT) character.[5][6] This ICT is responsible for the material's absorption in the visible spectrum. If the blend morphology does not provide a sufficient D-A interface, the excitons generated by this absorption will decay radioactively or non-radioactively before they can dissociate into free charges.
-
Troubleshooting Steps:
-
Enhance π-π Stacking and Crystallinity: Molecular design is the first line of defense. Incorporating fluorine atoms into the BTZ unit (FBT) enhances intermolecular interactions and promotes a more ordered, face-on π-π stacking orientation.[6][7] This is crucial for efficient charge transport away from the dissociation interface, preventing recombination. A reduced π-π stacking distance (e.g., from 3.65 Å to 3.51 Å) has been shown to boost exciton dissociation and charge transport.[7]
-
Optimize Donor:Acceptor Ratio: The blend ratio is critical. A ratio that is too rich in one component can lead to isolated domains, preventing the formation of a bicontinuous network. Systematically vary the D:A weight ratio (e.g., 1:1, 1:1.2, 1.2:1) to find the optimal balance for your specific material system.
-
Utilize Layer-by-Layer (LBL) Processing: Instead of a bulk-heterojunction, consider an LBL approach. This method provides more precise control over the donor and acceptor layer morphologies, which can be particularly effective for minimizing device-to-device variations, especially in large-area manufacturing.[2][3]
-
Experimental Workflow: Troubleshooting Low Fill Factor
Below is a systematic workflow for addressing a low FF in your BTZ-based photovoltaic devices.
Caption: Systematic workflow for troubleshooting low Fill Factor (FF).
Section 2: FAQs on Molecular Design and Energy Level Tuning
The performance of a BTZ-based material is encoded in its molecular structure. Fine-tuning the chemical design is essential for optimizing energy levels, absorption, and charge transport properties.
Q3: What is the primary role of fluorination on the benzothiadiazole unit?
A3: Fluorination is one of the most powerful and widely used strategies in the design of BTZ-based materials for OSCs.[8] Its effects are multifaceted:
-
Energy Level Depression: Fluorine is a highly electronegative atom. Incorporating it onto the BTZ backbone deepens both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][8] The deeper HOMO level is particularly beneficial as it leads to a higher open-circuit voltage (Voc), a key parameter for overall device efficiency.
-
Enhanced Intermolecular Interactions: Fluorination can induce non-covalent interactions (e.g., F–H, F–S).[9] These interactions promote stronger π-π stacking and higher crystallinity in the solid state, which is critical for efficient charge transport and achieving a high FF.[6]
-
Improved Miscibility and Morphology: Fluorination alters the electrostatic potential of the molecule, which can influence its interaction with the partner acceptor molecule.[6] This can lead to more favorable blend morphologies with optimized phase separation, directly impacting Jsc and FF.
Q4: How do different side chains on the BTZ polymer backbone affect device performance?
A4: Side chains are not merely for ensuring solubility; they play a crucial role in tuning the material's properties and final device performance.
-
Solubility and Processability: The primary role is to make the conjugated polymer soluble in common organic solvents for solution processing.[10]
-
Molecular Packing: The length and branching of alkyl side chains significantly influence how the polymer backbones pack in the solid state. Shorter, linear alkyl chains can sometimes lead to higher crystallinity and improved charge mobility, which was shown to dramatically improve device performance.[10] However, this must be balanced against solubility requirements.
-
Energy Levels: While the effect is less pronounced than backbone modification, side chains can subtly influence the polymer's energy levels. For instance, attaching electron-donating or withdrawing groups to the side chains can fine-tune the HOMO/LUMO levels.
Diagram: The Impact of Fluorination
This diagram illustrates how fluorinating the benzothiadiazole unit impacts key molecular and device-level properties.
Caption: Mechanism of performance enhancement via BTZ fluorination.
Section 3: Key Performance Parameters and Optimization Data
Optimizing a device involves a trade-off between its key performance metrics. The table below summarizes the impact of various strategies on the photovoltaic parameters of BTZ-based devices, synthesized from multiple studies.
| Strategy | Primary Effect | Impact on Voc | Impact on Jsc | Impact on FF | Resulting PCE (%) | Reference |
| Monochlorination | Deepens HOMO, improves morphology | ↑ | ↑ | ↑ | 9.53 (from 7.77) | [11] |
| Solid Additive (FBT) | Optimizes morphology, suppresses recombination | ~ | ↑ | ↑ | ~17.7 | [2] |
| Side-Chain Engineering | Enhances film absorption and morphology | ~ | ↑ | ↑ | 2.80 | [10] |
| Aryl Terminal Group | Broadens absorption, enhances interactions | ~ | ↑ | ↑ | 2.83 (from 1.86) | [9] |
| Ternary Blend | Cascade energy levels, improved absorption | ↑ | ↑ | ↑ | 8.34 (~12% increase) | [4] |
Note: PCE values are highly dependent on the specific donor, acceptor, and device architecture. This table illustrates the relative improvements achieved through the listed strategies.
Section 4: Standardized Experimental Protocols
To ensure reproducibility and provide a reliable baseline, we outline a standard protocol for device fabrication using a layer-by-layer (LBL) approach with a solid additive, a technique proven to be highly effective.[2][3]
Protocol: LBL Fabrication of a BTZ-based OSC with a Solid Additive
Objective: To fabricate an inverted organic solar cell using a sequential deposition method to improve morphological control.
Materials:
-
ITO-coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (ETL)
-
Donor Polymer (e.g., PM6) with solid additive (e.g., FBT) in a suitable solvent (e.g., Chloroform)
-
Acceptor Material (e.g., Y6) in a suitable solvent (e.g., Chloroform)
-
Molybdenum Oxide (MoO₃) (HTL)
-
Aluminum (Al) or Silver (Ag) (Top electrode)
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before use to increase the surface work function.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the ZnO layer at 150°C for 20 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Donor Layer Deposition (with Solid Additive):
-
Prepare a solution of the donor polymer (e.g., PM6) and the solid additive (e.g., FBT, typically 1-5% by weight relative to the donor) in chloroform.
-
Spin-coat the donor solution onto the ZnO layer at 2000 rpm for 40 seconds.
-
Self-Validation Check: The film should appear uniform and smooth. Use AFM on a test sample to confirm the desired surface roughness and morphology.
-
-
Acceptor Layer Deposition:
-
Immediately after the donor layer is cast, spin-coat the acceptor solution (e.g., Y6 in chloroform) on top of the donor film at 2500 rpm for 40 seconds.
-
Anneal the completed active layer at 100°C for 10 minutes. This step is critical for optimizing the interdiffusion and final morphology at the LBL interface.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit MoO₃ (~10 nm) via thermal evaporation in a vacuum chamber (<10⁻⁶ Torr).
-
Subsequently, deposit the metal electrode (e.g., Al or Ag, ~100 nm) through a shadow mask to define the device's active area (e.g., 4 mm²).[4]
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under a calibrated solar simulator (AM 1.5G, 100 mW/cm²).
-
Measure the External Quantum Efficiency (EQE) to confirm the spectral response and calculate the integrated Jsc.
-
References
- Enhanced Photovoltaic Performance of Benzothiadiazole‐Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. (n.d.). ResearchGate.
- Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives. (2022). Journal of Materials Chemistry A.
- Improving photovoltaic performance of benzothiadiazole-based small molecules: A synergistic effect of non-covalent interaction and aryl terminal group. (2020). Journal of Materials Research.
- Tailoring the photovoltaic performance of benzothiadiazole-based D–A-type polymers by incorporating robust electron-withdrawing substituents. (n.d.). ResearchGate.
- Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study. (n.d.). ACS Publications.
- Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction. (2021). OpenMETU.
- Application of Benzothiadiazole in Organic Solar Cells. (n.d.). ResearchGate.
- Highly Efficient Layer-by-Layer Large-Scale Manufacturing Polymer Solar Cells with Minimized Device-to-Device Variations by Employing Benzothiadiazole-Based Solid Additives. (2022). ResearchGate.
- Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (n.d.). ResearchGate.
- Benzothiadiazole-Based Materials For Organic Solar Cells. (2023). Scribd.
- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (n.d.). ACS Publications.
- Systematic Investigation of Benzodithiophene-Benzothiadiazole Isomers for Organic Photovoltaics. (n.d.). ACS Publications.
- Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (2021). Chinese Journal of Polymer Science.
- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2024). PubMed Central.
- Monochlorination-enabled elevated solar cell performance in region-asymmetric benzothiadiazole-based medium bandgap conjugated copolymers. (2023). Polymer Chemistry.
- Benzothiadiazole Based Cascade Material to Boost the Performance of Inverted Ternary Organic Solar Cells. (n.d.). ResearchGate.
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Technical Support Center: Enhancing the Biological Activity of Benzothiadiazole Derivatives
Welcome to the technical support center dedicated to the strategic enhancement of benzothiadiazole derivatives' biological activity. This guide is designed for researchers, scientists, and drug development professionals actively working with this versatile scaffold. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common experimental hurdles, ensuring your research is both efficient and impactful.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and optimization of benzothiadiazole derivatives.
Q1: What makes the benzothiadiazole scaffold a "privileged structure" in medicinal chemistry?
The benzothiadiazole nucleus is considered a privileged scaffold due to its unique structural and electronic properties.[1][2] It is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiadiazole ring.[3] This arrangement confers a rigid, planar structure that can effectively interact with various biological targets through π-π stacking and other non-covalent interactions.[4] Furthermore, the presence of nitrogen and sulfur atoms provides sites for hydrogen bonding, while the overall aromatic system allows for diverse substitutions to modulate its physicochemical properties and biological activity.[5] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6][7][8]
Q2: What are the key positions on the benzothiadiazole ring for chemical modification to improve biological activity?
Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiadiazole ring are particularly crucial for modulating biological activity.[7][9]
-
Position C-2: This position is highly amenable to the introduction of various substituents, significantly influencing the compound's interaction with target proteins. For example, the introduction of substituted phenyl groups or heterocyclic moieties at C-2 has been shown to enhance anticancer and antimicrobial activities.[5][9]
-
Position C-6: Modifications at this position can impact the molecule's overall electronic properties and lipophilicity, which in turn affects its pharmacokinetic profile and target engagement. For instance, the introduction of electron-donating or electron-withdrawing groups at C-6 can fine-tune the biological response.[7]
Other positions, such as C-4, C-5, and C-7, also offer opportunities for substitution to optimize activity and selectivity.[5]
Q3: What are some common synthetic routes to prepare benzothiadiazole derivatives?
Several synthetic strategies are available, with the most common involving the condensation of 2-aminothiophenol with various electrophiles.[10]
-
Condensation with Aldehydes: This is a widely used method where 2-aminothiophenol reacts with an aldehyde to form a benzothiazoline intermediate, which is subsequently oxidized to the benzothiazole.[5][11]
-
Condensation with Carboxylic Acids or their Derivatives: The reaction of 2-aminothiophenol with carboxylic acids, acyl chlorides, or esters, often in the presence of a condensing agent or catalyst, is another effective route.[5]
Modern "green" chemistry approaches often utilize water as a solvent, reusable catalysts, or microwave-assisted synthesis to improve efficiency and reduce environmental impact.[10]
II. Troubleshooting Guide: Synthesis and Purification
This guide provides solutions to common problems encountered during the synthesis and purification of benzothiadiazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: 2-aminothiophenol is prone to oxidation.[10] 2. Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates.[10] 3. Suboptimal reaction temperature: The reaction may require heating or cooling for optimal performance.[10] 4. Incomplete cyclization: The intermediate may not be converting to the final product efficiently.[10] | 1. Use freshly purified or commercially available high-purity 2-aminothiophenol. Consider handling it under an inert atmosphere.[10] 2. Screen different catalysts. For condensation with carboxylic acids, consider polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[10] For reactions with aldehydes, catalysts like H₂O₂/HCl or samarium triflate can be effective.[10] 3. Monitor the reaction by TLC and optimize the temperature. Gradually increase the temperature if the reaction is slow, or decrease it if side products are forming.[10] 4. Ensure the chosen catalyst and reaction conditions are suitable for promoting the cyclization step. |
| Formation of Multiple Products/Impurities | 1. Side reactions: Over-oxidation or formation of dimeric byproducts can occur. 2. Instability of the product on silica gel: Some derivatives can decompose on acidic silica gel during column chromatography.[10] | 1. Adjust reaction conditions (e.g., temperature, catalyst, reaction time) to minimize side reactions. 2. Use neutral or basic alumina for column chromatography, or consider alternative purification methods like recrystallization or preparative HPLC.[10] |
| Difficulty in Product Isolation | 1. High solubility of the product: The derivative may be highly soluble in the reaction solvent, making precipitation difficult.[11] | 1. After reaction completion, attempt to precipitate the product by adding a non-solvent (e.g., water, hexane). If the product remains dissolved, perform a liquid-liquid extraction with a suitable organic solvent, followed by evaporation.[11] |
III. Troubleshooting Guide: Biological Assays
Addressing challenges in evaluating the biological activity of your newly synthesized compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Assay Buffer | 1. Hydrophobic nature of the compound: Many benzothiadiazole derivatives have low aqueous solubility. 2. Precipitation of the compound: The compound may precipitate out of solution at the tested concentrations. | 1. Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the biological system. 2. Visually inspect the assay wells for any precipitation. If observed, lower the compound concentration or try using a co-solvent or solubilizing agent that is compatible with your assay. |
| Inconsistent or Non-Reproducible Results | 1. Compound instability: The derivative may be unstable in the assay buffer or under the assay conditions (e.g., light-sensitive, prone to hydrolysis). 2. Variability in biological systems: Cell lines can behave differently over passages, and enzyme activity can vary between batches.[12] | 1. Assess the stability of your compound under the assay conditions. Protect from light if necessary and prepare fresh solutions for each experiment. 2. Standardize your biological assays. Use cells within a specific passage number range and run appropriate positive and negative controls in every experiment.[12] |
| High Background Signal or Assay Interference | 1. Intrinsic fluorescence of the compound: Some benzothiadiazole derivatives are fluorescent, which can interfere with fluorescence-based assays.[13] 2. Non-specific binding: The compound may bind to assay components, leading to false-positive or false-negative results. | 1. Measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different assay format (e.g., colorimetric, luminescent). 2. Include appropriate controls to assess non-specific binding. This may involve running the assay in the absence of the biological target or using a structurally similar but inactive compound. |
IV. Strategic Approaches to Enhance Biological Activity
Improving the biological activity of benzothiadiazole derivatives is a multifactorial process. The following strategies, grounded in established medicinal chemistry principles, can guide your optimization efforts.
A. Structure-Activity Relationship (SAR) Guided Modifications
A systematic exploration of the chemical space around the benzothiadiazole core is fundamental. As previously mentioned, the C-2 and C-6 positions are key handles for modification.
-
At C-2: Introduce a variety of aromatic and heterocyclic rings to explore different binding interactions. The nature of the substituent (e.g., electron-donating or -withdrawing) on these appended rings can further fine-tune activity.
-
At C-6: Modulate lipophilicity and electronic properties by introducing substituents like halogens, alkoxy, or nitro groups. For example, a chlorine atom at the 6th position has been shown to increase bioactivity in some cases.[14]
The following diagram illustrates the key modification points on the benzothiadiazole scaffold.
Caption: Key modification points on the benzothiadiazole scaffold.
B. Bioisosteric Replacement
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic properties. For example, replacing a sulfur atom in the thiadiazole ring with selenium has been shown to retain potency in some cases.[15]
C. Prodrug Approach
To overcome issues like poor solubility or unfavorable pharmacokinetic profiles, a prodrug strategy can be employed. This involves chemically modifying the active compound to create an inactive derivative that is converted to the active form in vivo. For instance, attaching amino acids to the benzothiadiazole core can create prodrugs with improved solubility and bioavailability.
The workflow for a prodrug strategy is depicted below.
Caption: Prodrug strategy workflow for benzothiadiazole derivatives.
V. Conclusion
The benzothiadiazole scaffold offers a remarkable platform for the development of novel therapeutic agents. A rational approach to drug design, informed by a thorough understanding of SAR principles and coupled with systematic troubleshooting of experimental challenges, is paramount to success. This guide provides a foundational framework to navigate the complexities of working with benzothiadiazole derivatives and to unlock their full therapeutic potential.
VI. References
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Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Journal of Medicinal Chemistry.
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
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Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias.
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Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Square.
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances.
-
Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. Ariston Publications.
-
Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Benzothiadiazoles. Benchchem.
-
Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives. BenchChem.
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry.
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini Reviews in Medicinal Chemistry.
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Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
-
A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Benzothiazoles - scaffold of interest for CNS targeted drugs. Current Medicinal Chemistry.
-
Benzothiazole derivatives in the design of antitumor agents. Medicinal Research Reviews.
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry.
-
Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation. MDPI.
-
Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate.
-
Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar.
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
-
Biological Assay: Its Types, Applications and Challenges. Longdom Publishing.
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Technical Support Center: Resolving Peak Overlaps in NMR Spectra of 1,2,3-Benzothiadiazole Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for 1,2,3-Benzothiadiazole derivatives. The inherent electronic nature and rigid structure of the benzothiadiazole core often lead to significant signal crowding and peak overlap, particularly in the aromatic region of the ¹H NMR spectrum. This guide provides a structured approach, from simple experimental adjustments to advanced 2D NMR techniques, to help you achieve spectral clarity and unambiguous structural elucidation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding NMR analysis of 1,2,3-Benzothiadiazole compounds.
Q1: Why is peak overlap such a common issue with 1,2,3-Benzothiadiazole derivatives?
A1: The 1,2,3-benzothiadiazole ring system is a compact, bicyclic aromatic structure. Protons on the benzene portion of the molecule exist in very similar chemical environments, leading to a high density of signals within a narrow chemical shift range (typically 7.0-9.0 ppm).[1][2] Substituents on the ring can further influence the electronic environment, but often the resulting chemical shift differences are too small to be resolved in a standard 1D ¹H NMR spectrum, leading to complex, overlapping multiplets.[3]
Q2: What are the first and simplest steps I should take when I encounter overlapping peaks?
A2: Before resorting to more time-intensive experiments, several simple adjustments to your sample preparation and data acquisition can often resolve or reduce peak overlap.[4] These include:
-
Changing the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to solvent anisotropy effects, potentially separating the overlapping signals.[4][5]
-
Varying the Sample Concentration: High concentrations can cause peak broadening and shifts due to intermolecular interactions.[5] Diluting the sample may improve resolution.
-
Adjusting the Temperature: Acquiring the spectrum at a different temperature can sometimes alter chemical shifts enough to resolve overlap, especially if conformational dynamics are at play.[4]
Q3: I've tried changing solvents and other simple tricks, but my aromatic signals are still overlapped. When is it time to move to 2D NMR?
A3: If simple methodological adjustments are insufficient, 2D NMR is the next logical and most powerful step.[3][6] You should consider 2D NMR as soon as you cannot confidently assign coupling patterns or extract accurate integrations from your 1D spectrum. Techniques like COSY are invaluable for establishing proton-proton connectivities even when the 1D signals are crowded, while heteronuclear experiments like HSQC and HMBC leverage the much larger chemical shift dispersion of ¹³C to resolve overlapping proton signals.[6][7]
Q4: Can computational methods help me assign the protons in my 1,2,3-Benzothiadiazole derivative?
A4: Absolutely. Computational chemistry, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts.[8][9] By calculating the theoretical spectrum for a proposed structure, you can compare it with your experimental data to confirm assignments and resolve ambiguities.[10][11] Several studies have shown good agreement between calculated and experimental values for heterocyclic compounds.[8]
In-Depth Troubleshooting Guide
This guide provides systematic, step-by-step solutions to specific problems you may encounter during your NMR analysis.
Problem 1: The aromatic protons in my 1D ¹H NMR spectrum are a single, unresolved multiplet.
This is the most common issue for substituted 1,2,3-benzothiadiazoles. The goal is to introduce differential chemical shifts to resolve the individual signals.
Workflow for Resolving Peak Overlap
Sources
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- 2. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational NMR Prediction: A Microreview [corinwagen.github.io]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing the challenges of scaling the synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid. Moving from bench-scale discovery to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering users to troubleshoot effectively and optimize their process.
Section 1: The Synthetic Pathway - A Scalability Perspective
The most common and scalable route to this compound involves the intramolecular cyclization of a diazonium salt derived from 4-Amino-3-mercaptobenzoic acid. This two-step process, while conceptually straightforward, contains critical control points that are magnified upon scale-up.
Overall Reaction Scheme:
The synthesis begins with a suitable precursor, leading to the key intermediate, 4-Amino-3-mercaptobenzoic acid. This intermediate is then diazotized and cyclized in a one-pot reaction to yield the final product.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Part A: Precursor Synthesis (4-Amino-3-mercaptobenzoic acid)
Q1: My yield for the 4-Amino-3-mercaptobenzoic acid precursor is inconsistent upon scale-up. What are the likely causes?
A1: Inconsistency in precursor synthesis often points to mass transfer limitations or challenges in maintaining a homogenous reaction environment. The synthesis, which can involve steps like the reduction of a disulfide or displacement of a halide, requires vigorous and efficient stirring. In larger reactors, inadequate agitation can lead to localized concentration gradients, resulting in incomplete conversion or the formation of side products. Furthermore, thiol-containing compounds are susceptible to oxidation.[1] Ensure your reactor is properly inerted with nitrogen or argon, especially during work-up and isolation, to prevent the formation of disulfide impurities.
Q2: I am observing significant disulfide by-product formation. How can this be minimized at a larger scale?
A2: The formation of disulfide bonds is an oxidative process, often catalyzed by trace metals or air. At scale, the extended reaction and work-up times increase the window for oxidation.
-
Robust Inerting: Ensure a consistently inert atmosphere. Multiple vacuum/nitrogen cycles are more effective than a simple nitrogen blanket.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon.
-
Reducing Agents in Work-up: Consider adding a small amount of a mild reducing agent, like sodium bisulfite, during the aqueous work-up to reduce any disulfide that has formed back to the thiol.
-
Temperature Control: Keep the temperature as low as reasonably possible during work-up and isolation.
Part B: Diazotization & Intramolecular Cyclization
Q3: During the diazotization step, I'm getting a low yield and see a dark-colored precipitate. What is happening and how can I prevent it?
A3: This is a classic scale-up problem related to thermal control and mixing. The diazonium salt intermediate is thermally unstable.[3]
-
Causality: The dark precipitate is likely due to the decomposition of the diazonium salt and subsequent azo coupling side reactions.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation from the reactor's core inefficient.[2][4] This creates localized "hot spots" where the temperature rises above the critical 0-5 °C range, rapidly decomposing the intermediate.
-
Solution:
-
Reactor Efficiency: Use a jacketed reactor with an efficient cooling system and a calibrated temperature probe.
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and locally, preventing accumulation. The rate of addition should be dictated by the reactor's ability to dissipate the reaction exotherm.
-
Vigorous Stirring: Optimize the stirring speed and impeller design to ensure rapid mixing and prevent localized concentration or temperature gradients.[2]
-
Q4: How can I ensure the diazotization reaction goes to completion without using a large excess of nitrous acid?
A4: Using a large excess of nitrous acid is undesirable as it can lead to side reactions and presents safety/environmental concerns. To ensure completion:
-
In-Process Monitoring: Use a simple in-process control like a starch-iodide paper test to monitor for the presence of excess nitrous acid. A blue-black color indicates excess HNO₂, signaling that the diazotization is complete.
-
Stoichiometry: Carefully control the stoichiometry. A slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite is often sufficient if the addition rate and temperature are well-controlled.
-
Homogeneity: The key is ensuring every molecule of the amine sees the diazotizing agent. This again emphasizes the importance of efficient mixing at scale.
Q5: What are the critical safety considerations for handling diazonium salt intermediates at scale?
A5: Aryl diazonium salts, while more stable than their aliphatic counterparts, can be explosive when isolated and dry.[5]
-
NEVER Isolate: The primary rule is to never isolate the diazonium salt intermediate. It should be generated and consumed in situ.
-
Temperature Control: A runaway thermal excursion is the biggest risk. Ensure you have a robust cooling system and a clear emergency plan for cooling failure. A quench solution (e.g., a pre-chilled solution of sulfamic acid) should be readily available to neutralize excess nitrous acid.
-
Material Compatibility: Ensure the reactor and associated equipment are made of compatible materials. Some metals can catalyze the decomposition of diazonium salts.
Part C: Work-up and Purification
Q6: My crude product is an oil or an amorphous solid that is difficult to purify by crystallization. What are my options for large-scale purification?
A6: Moving away from column chromatography is essential for scale-up.[2]
-
Crystallization Solvent Screening: This is the most critical step. A thorough screening of various solvents and solvent/anti-solvent systems is required. The ideal system will dissolve the product at elevated temperatures but provide low solubility at room temperature or below, while keeping impurities dissolved.[2]
-
Slurry Washes: If impurities are significantly more soluble than the product, washing the crude solid with an appropriate solvent (slurrying) can be a highly effective and scalable purification method.[2]
-
pH Adjustment: As the product is a carboxylic acid, its solubility is highly pH-dependent. You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the pure product by adding acid.
Section 3: Scalable Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid (Intermediate)
(This protocol is adapted from analogous syntheses, such as the preparation of 4-chloro-3-mercaptobenzoic acid, and should be validated at a small scale first.[6])
-
Diazotization of Precursor: In a jacketed reactor maintained at 0-5 °C, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in 5N hydrochloric acid. To this stirred suspension, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Xanthate Formation: In a separate reactor, prepare a solution of potassium ethyl xanthate (1.1 eq) in water. Warm this solution to 45-50 °C.
-
Displacement Reaction: Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.
-
Hydrolysis: After the addition is complete, heat the mixture to 70-80 °C for 2-4 hours to complete the reaction and hydrolyze the xanthate intermediate.
-
Isolation: Cool the mixture and acidify with concentrated HCl to precipitate the crude 4-chloro-3-mercaptobenzoic acid. This intermediate can then be carried forward or subjected to dehalogenation if required for the final target.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system like aqueous ethanol or acetic acid.[6]
Protocol 2: Synthesis of this compound
-
Charge Reactor: Charge the jacketed reactor with 4-Amino-3-mercaptobenzoic acid (1.0 eq) and dilute hydrochloric acid (approx. 3-4 volumes). Cool the stirred suspension to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution to the reactor sub-surface over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. Use starch-iodide paper to confirm a slight excess of nitrous acid. If the test is negative, add a small additional portion of the nitrite solution.
-
Cyclization: The cyclization often proceeds spontaneously upon formation of the diazonium salt. In some cases, a gentle warming to room temperature or slightly above (e.g., 30-40 °C) may be required to drive the cyclization to completion. Monitor the reaction by TLC or HPLC.
-
Product Isolation: Once the reaction is complete, the product typically precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the filter cake with cold water until the washings are neutral. Further purification can be achieved by recrystallization. A common method involves dissolving the crude product in a basic aqueous solution, performing a charcoal treatment if necessary to remove colored impurities, filtering, and then re-precipitating the pure acid by acidifying with HCl.
Section 4: Process Control and Troubleshooting Logic
Effective scale-up requires a logical approach to troubleshooting. The following diagram illustrates a decision-making workflow for a common scale-up issue: low yield.
Caption: Troubleshooting decision tree for addressing low product yield during scale-up.
Table 1: Critical Process Parameters - Lab vs. Pilot Scale
| Parameter | Lab Scale (250 mL) | Pilot Scale (50 L) | Rationale for Change |
| NaNO₂ Addition Time | 5-10 minutes | 1-2 hours | To manage exotherm within the cooling capacity of the larger reactor.[4] |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., Pfaudler) | Magnetic stirring is insufficient for mixing in large, viscous suspensions. Mechanical stirring ensures homogeneity.[2] |
| Temperature Monitoring | External bath probe | Internal, calibrated probe | An internal probe provides an accurate reading of the actual reaction temperature, which can differ significantly from the jacket temperature. |
| Purification Method | Silica Gel Chromatography | Recrystallization / pH-based precipitation | Chromatography is not economically or practically viable for large quantities. Crystallization is the industry standard.[2] |
Section 5: Reagent Safety and Handling
Safe handling of all chemicals is paramount. The following table summarizes key hazards for critical reagents. Always consult the full Safety Data Sheet (SDS) before handling.
| Reagent | Key Hazards | Recommended Handling Precautions |
| Sodium Nitrite (NaNO₂) | Oxidizer, Toxic if swallowed, Environmental hazard | Keep away from combustible materials. Wear gloves, eye protection, and lab coat. Use in a well-ventilated area. |
| Thionyl Chloride (SOCl₂) | Causes severe skin burns and eye damage, Reacts violently with water, Toxic if inhaled.[7][8] | Handle only in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Ensure no contact with water or moisture.[7][9][8] |
| Hydrochloric Acid (HCl, conc.) | Causes severe skin burns and eye damage, May cause respiratory irritation. | Use in a chemical fume hood. Wear appropriate gloves, eye protection, and protective clothing. |
| Diazonium Salts (in situ) | Potentially explosive if isolated and dried. Unstable. | DO NOT ISOLATE. Keep reaction temperature below 5 °C at all times. Have an emergency quench solution ready. |
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Benzothiadiazoles.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Fisher Scientific. (2009). Thionyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
- Spectrum Chemical. (2017). Thionyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2025). Thionyl chloride SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- CymitQuimica. (n.d.). 4-Amino-3-mercaptobenzoic acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds.
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Technical Support Center: Ensuring the Stability of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Welcome to the dedicated technical support guide for 1,2,3-Benzothiadiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to maintain the integrity of your valuable research materials.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a benzothiadiazole core and a carboxylic acid functional group. This unique structure, while offering significant potential in medicinal chemistry and materials science, also presents inherent stability challenges. The presence of the sulfur and nitrogen-containing heterocyclic ring, combined with the reactive carboxylic acid moiety, makes the molecule susceptible to degradation under various environmental conditions. This guide will walk you through the potential degradation pathways, preventative storage strategies, and analytical methods to ensure the long-term stability of your samples.
Troubleshooting Guide: A Proactive Approach to Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've noticed a change in the color and physical appearance of my solid this compound sample over time. What could be the cause?
Answer: A change in the physical appearance of your solid sample, such as discoloration (e.g., from off-white to yellow or brown), is often the first indicator of degradation. This can be caused by a combination of factors:
-
Photodegradation: Benzothiadiazole derivatives can be sensitive to light.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored degradation products.
-
Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of sulfoxides or other oxidized species.
-
Moisture: Carboxylic acids can be hygroscopic. Adsorbed moisture can facilitate hydrolytic degradation pathways, even in the solid state, albeit at a slower rate than in solution.
Preventative Measures:
-
Always store the solid compound in an amber glass vial or a container that protects it from light.
-
For long-term storage, consider storing the container inside a desiccator to minimize moisture exposure.
-
Purging the container with an inert gas like argon or nitrogen before sealing can help displace oxygen and prevent oxidation.[2]
Question 2: My analytical results (e.g., HPLC, NMR) show the presence of impurities that were not there when I first received the compound. What are the likely degradation pathways?
Answer: The appearance of new peaks in your analytical chromatogram or signals in your NMR spectrum is a clear sign of chemical degradation. Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The thiadiazole ring can be susceptible to cleavage under hydrolytic conditions (presence of water), which can be catalyzed by acidic or basic environments. This could lead to the opening of the heterocyclic ring.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can occur, particularly under thermal stress. This would result in the formation of 1,2,3-benzothiadiazole.
-
Oxidation: As mentioned earlier, the sulfur atom can be oxidized. Additionally, the benzene ring can undergo hydroxylation, especially in the presence of reactive oxygen species.[3]
To identify the specific degradation products, it is advisable to perform forced degradation studies, which are discussed in a later section of this guide.
Question 3: I have prepared a stock solution of this compound in an organic solvent, and I am concerned about its stability. What are the best practices for storing solutions?
Answer: The stability of this compound in solution is generally lower than in its solid state and is highly dependent on the solvent, pH, temperature, and light exposure.
-
Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions. Aprotic solvents are often a better choice for long-term storage.
-
pH Considerations: The carboxylic acid group's ionization state is pH-dependent, which can influence the compound's stability.[4] It is crucial to control the pH of your solution if possible, for instance by using buffers if compatible with your experimental setup. Extreme pH values (highly acidic or basic) are likely to accelerate hydrolysis of the thiadiazole ring.[5]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to slow down the rate of degradation.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
Recommended Actions:
-
Prepare fresh solutions whenever possible.
-
If you need to store solutions, perform a small-scale stability study under your specific storage conditions to understand the degradation profile over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, store the solid compound in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and dark place.[7] Storage in a desiccator at 2-8°C is recommended. For ultimate protection, consider storage under an inert atmosphere (argon or nitrogen).[2]
Q2: What materials should I avoid storing this compound with?
A2: Avoid storing it with strong oxidizing agents, strong bases, strong acids, and reducing agents.[2][8] Carboxylic acids can also be corrosive to metals, so avoid storage in metal containers unless they are properly lined.
Q3: How can I check the purity of my this compound sample?
A3: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[9] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and detect major impurities.
Q4: Is this compound sensitive to air?
A4: While not explicitly documented for this specific molecule in the initial search, related compounds and general chemical principles suggest a potential for air sensitivity, primarily due to the risk of oxidation of the sulfur atom. Storing under an inert atmosphere is a good preventative measure.[2]
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Desiccator with a suitable desiccant (e.g., silica gel)
-
Inert gas (argon or nitrogen) source (optional, for long-term storage)
-
Refrigerator or freezer for controlled temperature storage
Procedure:
-
Receiving the Compound: Upon receipt, inspect the container for any damage. Note the initial appearance of the compound.
-
Aliquoting: If you will be using small amounts of the compound over time, it is best to aliquot the bulk material into smaller, pre-weighed vials. This minimizes the exposure of the entire batch to atmospheric conditions each time it is used.
-
Inert Atmosphere (Optional but Recommended): For each aliquot, gently flush the vial with a stream of inert gas for a few seconds to displace air and moisture before tightly sealing the cap.
-
Labeling: Clearly label each vial with the compound name, lot number, date, and concentration (if in solution).
-
Storage:
-
Solid Form: Place the sealed vials in a desiccator and store in a dark, cool environment (2-8°C is generally suitable).
-
Solution Form: Store solutions in tightly sealed, light-protected containers at -20°C. Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use clean, dry spatulas and glassware.
-
After dispensing the desired amount, reseal the container promptly, and if applicable, purge with inert gas again.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[10][11]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a UV lamp
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
-
Control Samples: Prepare control samples (unstressed) for each condition.
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours), periodically taking aliquots for analysis. The goal is to achieve 5-20% degradation.
-
Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base hydrolysis samples to prevent further degradation on the HPLC column.
-
Analysis: Analyze the stressed and control samples using a suitable HPLC method (see Protocol 3 for method development).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.
Data Presentation and Visualization
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid State | Solution State |
| Temperature | 2-8°C | -20°C (aliquoted) |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Atmosphere | Dry (desiccator), Inert gas (optional) | Tightly sealed |
| pH | Not applicable | Control pH if possible (avoid extremes) |
| Incompatibilities | Strong acids, bases, oxidizing agents | Protic solvents (potential risk) |
Diagrams
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Analytical Method Development
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate and quantify the parent compound from its potential degradation products.[12][13]
Objective: To develop a robust HPLC method for the purity assessment and stability testing of this compound.
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile or Methanol
-
Solvent B: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.
-
-
Elution: Start with an isocratic elution (e.g., 50:50 Solvent A:Solvent B) and then move to a gradient elution if necessary to resolve all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (determine this by running a UV scan). 254 nm is often a good starting point for aromatic compounds.
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13] The forced degradation samples are key to proving the specificity and stability-indicating nature of the method.
References
- Wang, W., et al. (2022). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Chinese Chemical Letters.
- ResearchGate. (2022). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines | Request PDF.
- Wang, W., et al. (2022). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Journal of the Chinese Chemical Society.
- Semantic Scholar. (n.d.). The Malleable Excited States of Benzothiadiazole Dyes and Investigation of their Potential for Photochemical Control | Semantic Scholar.
- ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF.
- CymitQuimica. (2023). 2,1,3-Benzothiadiazole-5-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-5-carbaldehyde.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-4-carboxylic acid.
- ChemicalBook. (2023).
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Magbøl, M. (2022). Forced Degradation – A Review.
- Pharmaceutical Technology. (2016).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Benchchem. (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
- MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
- National Institutes of Health. (n.d.).
- Harbin Institute of Technology. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells.
- Wikipedia. (n.d.). 1,2,3-Benzothiadiazole.
- Sigma-Aldrich. (2023).
- An-Najah Staff. (n.d.).
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Benchchem. (n.d.). Technical Support Center: Degradation of 1,2,3-Benzothiadiazole-7-carboxylic Acid in Soil.
- Benchchem. (n.d.). Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- SAS Journal of Pharmacy. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
- National Institutes of Health. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- PubMed. (n.d.). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Environmental Science: Water Research & Technology (RSC Publishing). (n.d.).
- Benchchem. (n.d.).
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.).
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2024).
- MDPI. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips.
- PubMed. (2020).
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Validation & Comparative
A Comparative Analysis of 1,2,3-Benzothiadiazole-Based Plant Activators and Commercial Fungicides in Plant Pathogen Control
A Technical Guide for Researchers in Plant Science and Agrochemical Development
In the continuous effort to safeguard global crop yields, the strategic management of fungal pathogens is paramount. While conventional fungicides have long been the cornerstone of disease control, the rise of resistant strains and increasing environmental scrutiny have catalyzed the search for alternative and complementary solutions. Among these, plant defense activators, such as derivatives of 1,2,3-Benzothiadiazole, represent a paradigm shift from direct pathogen inhibition to the potentiation of the plant's innate immune system.
This guide provides a detailed comparison of the antifungal efficacy and mechanisms of action of 1,2,3-Benzothiadiazole derivatives against three widely used classes of commercial fungicides: strobilurins (Azoxystrobin), triazoles (Propiconazole), and dithiocarbamates (Mancozeb). We will delve into the fundamental differences in their modes of action, present standardized protocols for their evaluation, and analyze comparative performance data to equip researchers with the insights needed to design effective and sustainable disease management strategies.
Section 1: Mechanisms of Action - A Tale of Two Strategies
The fundamental difference between 1,2,3-Benzothiadiazole derivatives and traditional fungicides lies in their target. While fungicides are designed to directly kill or inhibit the growth of the fungal pathogen, benzothiadiazole-based compounds act as elicitors, triggering a plant's own defense mechanisms.
1,2,3-Benzothiadiazole: Activating Systemic Acquired Resistance (SAR)
1,2,3-Benzothiadiazole and its derivatives, most notably Acibenzolar-S-methyl (ASM), are not directly fungitoxic.[1] Instead, they mimic the action of salicylic acid, a key signaling molecule in plants, to induce Systemic Acquired Resistance (SAR).[1][2] This process primes the entire plant for a more rapid and robust defense response upon pathogen attack.
The SAR pathway is a complex signaling cascade that leads to the expression of a broad spectrum of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's physical and chemical barriers against infection.[2][3] Because SAR induction does not target specific fungal enzymes, the development of resistance is considered to have a low risk.[1]
Figure 1: Simplified signaling pathway of SAR induction by 1,2,3-Benzothiadiazole.
Commercial Fungicides: Direct Pathogen Inhibition
In contrast, the selected commercial fungicides directly interfere with vital metabolic processes within the fungal cells.
-
Azoxystrobin (Strobilurin - FRAC Group 11): This systemic fungicide is a potent inhibitor of mitochondrial respiration.[4][5] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, blocking ATP synthesis and leading to cellular energy deprivation and fungal death.[4][6]
-
Propiconazole (Triazole - FRAC Group 3): As a demethylation inhibitor (DMI), propiconazole disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[7][8][9] By inhibiting the 14-alpha demethylase enzyme, it leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately halting fungal growth.[7][10]
-
Mancozeb (Dithiocarbamate - FRAC Group M3): Mancozeb is a non-systemic, contact fungicide with a multi-site mode of action.[11][12] It reacts with and inactivates the sulfhydryl (-SH) groups of amino acids and enzymes within fungal cells.[11] This disrupts numerous biochemical processes, including lipid metabolism, respiration, and ATP production, making the development of resistance highly unlikely.
Figure 2: Direct inhibitory mechanisms of action for selected commercial fungicides.
Section 2: Experimental Design for Comparative Efficacy Evaluation
To objectively compare these different classes of antifungal agents, a multi-faceted experimental approach is required. This involves both in vitro assays to assess direct antifungal activity and in vivo studies to evaluate performance in a whole-plant system, which is crucial for SAR inducers.
In Vitro Antifungal Susceptibility Testing
In vitro tests are essential for determining the direct inhibitory effect of the commercial fungicides. The "poisoned food technique" is a widely used and straightforward method.
Protocol: Poisoned Food Technique
-
Preparation of Fungicide-Amended Media:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C in a water bath.
-
Prepare stock solutions of the test fungicides (Azoxystrobin, Propiconazole, Mancozeb) in an appropriate solvent (e.g., DMSO or sterile distilled water).
-
Incorporate the fungicides into the molten PDA at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only the solvent should also be prepared.
-
Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-day-old pure culture of the test fungus (e.g., Alternaria solani, Fusarium oxysporum), cut a 5 mm mycelial disc from the advancing edge using a sterile cork borer.
-
Aseptically place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at 25 ± 2°C in the dark for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the radial mycelial growth (colony diameter) in two perpendicular directions for each plate.
-
Calculate the percentage inhibition of mycelial growth using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] * 100
-
Where: C = Average diameter of the mycelial colony in the control plate, and T = Average diameter of the mycelial colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration causing 50% inhibition) value for each fungicide by plotting the percentage inhibition against the logarithm of the fungicide concentration.
-
In Vivo Plant Protection Assay
In vivo assays are critical for evaluating the efficacy of SAR inducers like 1,2,3-Benzothiadiazole, as their protective effect is manifested through the plant's response.
Protocol: Whole Plant Assay (Preventative Application)
-
Plant Cultivation:
-
Grow susceptible host plants (e.g., tomato for Alternaria solani, cucumber for powdery mildew) from seed in sterile potting mix under controlled greenhouse conditions (e.g., 24/18°C day/night, 16h photoperiod). Use plants at the 3-4 true leaf stage for the experiment.
-
-
Treatment Application:
-
Prepare aqueous solutions or suspensions of the 1,2,3-Benzothiadiazole derivative and the commercial fungicides at their recommended field application rates. Include a water-sprayed control group.
-
Apply the treatments to the foliage of the plants until runoff using a fine-mist sprayer. Ensure complete coverage of all leaf surfaces.
-
Allow the plants to dry completely.
-
-
Pathogen Inoculation:
-
Typically, 4-7 days after treatment application (to allow for the induction of SAR), inoculate the plants with a standardized spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL).
-
Inoculation can be performed by spraying the spore suspension onto the foliage.
-
After inoculation, place the plants in a high-humidity chamber ( >90% RH) for 24-48 hours to facilitate infection.
-
-
Incubation and Disease Assessment:
-
Return the plants to the greenhouse and monitor for disease development.
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease severity can be rated using a visual scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis/blight) or by calculating the percentage of leaf area affected.
-
-
Data Analysis:
-
Calculate the Percent Disease Control (PDC) for each treatment using the formula:
-
PDC (%) = [(DSC - DST) / DSC] * 100
-
Where: DSC = Mean disease severity in the control group, and DST = Mean disease severity in the treated group.
-
-
Figure 3: Comparative experimental workflow for in vitro and in vivo evaluations.
Section 3: Comparative Performance Data
The following tables summarize representative data for the antifungal agents against common phytopathogens. It is crucial to note the different metrics used: EC50 for direct in vitro inhibition and Percent Disease Control for in vivo plant protection, reflecting their distinct modes of action.
Table 1: In Vitro Antifungal Activity of Commercial Fungicides (EC50 in µg/mL)
| Fungicide | Mechanism of Action | Botrytis cinerea | Fusarium oxysporum | Alternaria solani |
| Azoxystrobin | Respiration Inhibitor | 0.04 - >100¹ | 1 - 5² | 0.04 - 1.09 |
| Propiconazole | Sterol Biosynthesis Inhibitor | - | <1 - 5 | 6.40 |
| Mancozeb | Multi-site Contact | - | - | 9.05 - 187.12 |
¹High variability in EC50 values for Azoxystrobin against B. cinerea is often due to the prevalence of resistant strains. ²Data for F. oxysporum f. sp. cubense.
Table 2: In Vivo Protective Efficacy of Benzothiadiazole (ASM) and Commercial Fungicides
| Compound | Mechanism of Action | Target Disease | Host Plant | Percent Disease Control (%) |
| 1,2,3-Benzothiadiazole (ASM) | SAR Inducer | Fusarium Head Blight | Wheat | ~29 |
| 1,2,3-Benzothiadiazole (ASM) | Powdery & Downy Mildew | Cucumber | High | |
| 1,2,3-Benzothiadiazole (ASM) | Tobacco Blue Mold | Tobacco | High | |
| Azoxystrobin | Respiration Inhibitor | Early Blight | Tomato | High |
| Propiconazole | Sterol Biosynthesis Inhibitor | Fusarium Wilt | Banana | ~80 |
| Mancozeb | Multi-site Contact | Early Blight | Potato | >90 |
Section 4: Synthesis and Discussion
The comparison between 1,2,3-Benzothiadiazole derivatives and conventional fungicides is not a simple matter of which is "stronger," but rather an analysis of two distinct and potentially synergistic strategies for plant disease management.
-
Direct vs. Indirect Action: The most significant distinction is the indirect, host-mediated action of benzothiadiazoles versus the direct, pathogen-targeted action of fungicides. This is reflected in the experimental data, where fungicides show potent in vitro activity (low EC50 values), while the efficacy of SAR inducers can only be demonstrated in vivo.
-
Spectrum of Activity: Commercial fungicides often have a defined spectrum of activity based on their specific molecular target. Azoxystrobin and Propiconazole are effective against a broad range of pathogens but are susceptible to resistance development through single-site mutations.[4] Mancozeb's multi-site action provides broad-spectrum control with a very low risk of resistance, making it a valuable tool in resistance management programs.[12] In contrast, SAR inducers like ASM can provide broad-spectrum resistance against fungi, bacteria, and even viruses, as they enhance the plant's general defense system.[3]
-
Application Strategy: The preventative nature of SAR induction necessitates application before the onset of disease.[1] Its effects typically take several days to fully manifest. Many conventional fungicides, especially systemic ones like Azoxystrobin and Propiconazole, offer both preventative and curative ("kick-back") activity, allowing for more flexibility in application timing.[8] Contact fungicides like Mancozeb are purely preventative and must be present on the plant surface before a pathogen arrives.
-
Resistance Management: The unique, non-fungitoxic mechanism of SAR inducers makes them excellent rotational partners with conventional fungicides. Integrating a SAR inducer into a spray program can reduce the selection pressure exerted by single-site fungicides, thereby delaying the development of resistant pathogen populations.[1]
Conclusion
1,2,3-Benzothiadiazole-5-carboxylic acid and its derivatives are best understood not as direct replacements for conventional fungicides but as a distinct class of plant protection agents. Their ability to induce Systemic Acquired Resistance offers a durable, broad-spectrum, and low-resistance-risk strategy for disease management. While direct-acting fungicides like Azoxystrobin, Propiconazole, and Mancozeb provide potent and often immediate pathogen control, an integrated approach that combines the host-defense potentiation of benzothiadiazoles with the targeted inhibition of traditional fungicides presents a robust and sustainable path forward for modern agriculture. Future research should continue to explore the synergistic effects of these combined strategies to optimize crop protection while minimizing chemical inputs and environmental impact.
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A Comparative Guide to the Validation of Analytical Methods for 1,2,3-Benzothiadiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,2,3-Benzothiadiazole-5-carboxylic Acid
This compound is a heterocyclic compound of significant interest as a building block in the synthesis of novel pharmaceutical agents and functional materials. Its precise quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of downstream products. The validation of analytical methods is, therefore, not a perfunctory step but the very foundation of reliable data and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
This document will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into the rationale behind methodological choices and providing a framework for robust validation.
Physicochemical Properties and Analytical Considerations
Before delving into specific methods, understanding the physicochemical properties of this compound is paramount. As a carboxylic acid, its polarity, solubility, and volatility are key factors influencing the choice of analytical technique. Carboxylic acids can exhibit poor peak shape in reversed-phase HPLC due to interactions with residual silanols on the stationary phase and are generally non-volatile, making direct GC analysis challenging.[3] These characteristics necessitate careful method development to achieve accurate and reproducible results.
Comparative Overview of Primary Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and commonly employed analytical techniques for the analysis of compounds like this compound. The choice between them hinges on several factors, including the desired sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a highly versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2] For this compound, reversed-phase HPLC is the most common approach, offering excellent resolution and sensitivity.
The Causality Behind Experimental Choices in HPLC:
-
Stationary Phase: A C18 column is a typical first choice due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target analyte.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial.[1] It serves to suppress the ionization of the carboxylic acid group, leading to better retention and improved, more symmetrical peak shapes.
-
Detection: Given the aromatic nature of the benzothiadiazole ring system, UV detection is a simple and effective choice. A photodiode array (PDA) detector can provide additional spectral information to confirm peak identity and purity. For higher sensitivity and specificity, particularly for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[4]
Gas Chromatography (GC): A Powerful Alternative Requiring Derivatization
GC is renowned for its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer. However, the analysis of non-volatile compounds like carboxylic acids by GC necessitates a derivatization step to increase their volatility and thermal stability.[3]
The Rationale for Derivatization in GC Analysis:
The primary obstacle for GC analysis of this compound is its low volatility and the presence of an active hydrogen on the carboxyl group. Derivatization addresses this by converting the carboxylic acid into a less polar, more volatile ester or silyl derivative.[3]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the acidic proton with a trimethylsilyl (TMS) group.[5][6] This process is generally rapid and produces derivatives with excellent chromatographic properties. The mention of "Silylated GC" as an assay method for the isomeric 2,1,3-Benzothiadiazole-5-carboxylic acid suggests this is a viable industrial approach.[7]
Head-to-Head Comparison of HPLC and GC-MS for Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] According to ICH Q2(R1) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]
| Validation Parameter | HPLC-UV/PDA | GC-MS (after Derivatization) | Causality and Insights |
| Specificity | Good to Excellent. PDA detectors can assess peak purity. Co-eluting impurities can be a challenge. | Excellent. Mass spectrometry provides a high degree of certainty in identification based on mass-to-charge ratio and fragmentation patterns. | GC-MS is inherently more specific due to the added dimension of mass analysis, making it superior for impurity identification. |
| Linearity | Typically excellent over a wide concentration range (e.g., 0.1-100 µg/mL). | Generally good, but the derivatization step can introduce variability. | HPLC often provides a wider linear range without the complication of a chemical reaction step. |
| Accuracy (% Recovery) | High (typically 98-102%). | High, but can be influenced by the efficiency and reproducibility of the derivatization reaction. | Both methods can achieve high accuracy, but GC-MS requires careful optimization and control of the derivatization step. |
| Precision (% RSD) | Excellent (typically <2% for intra-day and inter-day). | Very good, but the additional sample preparation step (derivatization) can increase variability compared to HPLC. | The simpler workflow of HPLC often leads to slightly better precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Good with UV detection. Can be significantly improved with MS detection (LC-MS). | Excellent. MS detectors are highly sensitive, often reaching picogram levels. | For trace-level analysis and impurity profiling, GC-MS generally offers lower detection and quantitation limits. |
| Robustness | Generally robust. Small changes in mobile phase composition, pH, and temperature can be evaluated. | Robustness testing must also include variations in derivatization conditions (time, temperature, reagent concentration). | The robustness of a GC-MS method is more complex to establish due to the additional derivatization step. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Lower, as the derivatization step adds time to the overall workflow. | For routine quality control with a large number of samples, HPLC is often more efficient. |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol outlines a method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Conditions:
-
System: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength maximum determined from the UV spectrum).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a 100 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent to a target concentration within the linear range.
3. Validation Workflow:
Caption: HPLC Method Validation Workflow.
Protocol 2: GC-MS Analysis following Silylation
This protocol describes a GC-MS method for the analysis of this compound after a silylation step.
1. Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
3. Validation Workflow:
Caption: GC-MS Method Validation Workflow.
Logical Framework for Method Selection
The decision to employ HPLC or GC-MS should be driven by the specific analytical objective.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analytical method validation of this compound.
-
For routine quality control , such as potency assays and purity checks where high throughput is essential, a validated Reversed-Phase HPLC method is the most practical and efficient choice. Its straightforward sample preparation and robustness make it ideal for this purpose.
-
For in-depth impurity profiling, structural elucidation of unknowns, and trace-level analysis , GC-MS following silylation offers superior specificity and sensitivity. While the derivatization step adds complexity, the wealth of structural information obtained from mass spectrometry is invaluable for comprehensive characterization and meeting stringent regulatory requirements for impurity identification.
Ultimately, a combination of these orthogonal techniques provides the most robust and comprehensive analytical characterization of this compound, ensuring the highest standards of data integrity in research and drug development.
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- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
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A Tale of Two Isomers: A Comparative Guide to 1,2,3- and 2,1,3-Benzothiadiazole Derivatives
In the vast landscape of heterocyclic chemistry, seemingly subtle structural variations can lead to profoundly different physicochemical properties and real-world applications. This guide provides an in-depth comparative analysis of two pivotal benzothiadiazole isomers: 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole. While sharing the same molecular formula, the arrangement of their sulfur and nitrogen atoms dictates their destiny, steering one towards safeguarding crops and the other towards illuminating our digital world. This document is intended for researchers, chemists, and materials scientists, offering a comprehensive look at their synthesis, properties, and performance, supported by experimental data and detailed protocols.
At a Glance: Isomeric Divergence
The core difference between these two scaffolds lies in the arrangement of the heteroatoms within the five-membered thiadiazole ring fused to the benzene ring. This seemingly minor shift has a drastic impact on the electronic nature of the molecules. The 2,1,3-isomer possesses a plane of symmetry and is a potent electron-accepting unit, a characteristic that has made it a cornerstone in the development of organic electronics.[1] In contrast, the asymmetric 1,2,3-isomer has found its niche in the agrochemical sector, primarily as an inducer of systemic acquired resistance (SAR) in plants.[2]
| Property | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole |
| Common Name | iso-Benzothiadiazole (isoBTD) | Benzothiadiazole (BTD) |
| Symmetry | Asymmetric | Symmetric |
| Primary Application | Agrochemicals (Plant Activators) | Organic Electronics (OLEDs, OPVs) |
| Key Derivative | Acibenzolar-S-methyl | 4,7-Dibromo-2,1,3-benzothiadiazole |
| Reactivity Hallmark | Weakly nucleophilic[3] | Readily undergoes cross-coupling[4] |
Synthesis: Forging the Cores
The synthetic pathways to these isomers are fundamentally different, dictated by the required arrangement of the sulfur and nitrogen atoms. The choice of starting materials and reaction conditions is critical to achieving the desired isomeric core.
The 1,2,3-Benzothiadiazole Core: Diazotization and Cyclization
The synthesis of the 1,2,3-isomer typically relies on the diazotization of an ortho-substituted aniline, followed by intramolecular cyclization. A classic and widely used method is the reaction of 2-aminothiophenol with sodium nitrite.[3] The commercially significant derivative, acibenzolar-S-methyl, is synthesized through a multi-step process that establishes this core.[2][5]
This protocol is a composite of established synthetic steps.[2][5][6]
Step 1: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Starting Material Preparation: Dissolve 3-amino-2-mercaptobenzoic acid in a suitable aqueous acidic solution (e.g., dilute HCl). Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C. The diazonium salt intermediate is formed in situ.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The intramolecular cyclization occurs as the diazonium group reacts with the adjacent thiol.
-
Isolation: The product, 1,2,3-benzothiadiazole-7-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion to S-Methyl 1,2,3-benzothiadiazole-7-carbothioate (Acibenzolar-S-methyl)
-
Acid Chloride Formation: Suspend the dried 1,2,3-benzothiadiazole-7-carboxylic acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Thioesterification: Cool the reaction mixture and carefully evaporate the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acid chloride in a fresh portion of an inert solvent.
-
Reaction with Methanethiol: Bubble methanethiol (CH₃SH) gas through the solution or add a solution of sodium thiomethoxide (NaSCH₃) at a controlled temperature (e.g., 0 °C).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield acibenzolar-S-methyl as a white to beige crystalline powder.[5]
The 2,1,3-Benzothiadiazole Core: Condensation and Functionalization
The symmetric 2,1,3-isomer is readily prepared by the condensation of o-phenylenediamine with a sulfur-containing reagent, most commonly thionyl chloride.[7] For applications in materials science, the core is often functionalized with bromine atoms at the 4 and 7 positions. This dibromo-derivative is a versatile building block for creating complex conjugated molecules via cross-coupling reactions.
This protocol is adapted from established literature procedures.[7]
Step 1: Synthesis of 2,1,3-Benzothiadiazole
-
Reaction Setup: In a fume hood, add o-phenylenediamine to a flask containing a suitable solvent like toluene.
-
Reagent Addition: Slowly add thionyl chloride to the stirred mixture. The reaction is exothermic and should be controlled with cooling if necessary.
-
Reaction Completion: Heat the mixture to reflux for several hours until the reaction is complete.
-
Isolation: Cool the reaction mixture and isolate the crude product. Purification by recrystallization or sublimation yields 2,1,3-benzothiadiazole.
Step 2: Bromination to 4,7-Dibromo-2,1,3-benzothiadiazole
-
Reaction Setup: Dissolve 2,1,3-benzothiadiazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution.
-
Reaction Conditions: Heat the mixture and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or chloroform) affords pure 4,7-dibromo-2,1,3-benzothiadiazole as a solid.
Comparative Performance and Applications
The distinct electronic structures of the two isomers lead to their divergent applications. 1,2,3-benzothiadiazole derivatives excel in biological applications, while 2,1,3-benzothiadiazole derivatives are stars in the materials science arena.
1,2,3-Benzothiadiazole Derivatives: Guardians of Agriculture
The most prominent application of this isomer is in agriculture, where derivatives like acibenzolar-S-methyl (also known as BTH) function as plant activators.[2] They are not directly fungicidal but rather induce Systemic Acquired Resistance (SAR), a plant's own defense mechanism against a broad spectrum of pathogens.[8]
Upon application, BTH is absorbed by the plant and hydrolyzed to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid. This molecule mimics the natural signaling molecule, salicylic acid (SA), triggering a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The products of these genes bolster the plant's defenses, preparing it for future pathogen attacks.
The efficacy of these compounds is measured by their ability to reduce disease severity in plants.
| Compound | Pathogen | Host Plant | Efficacy | Reference |
| Acibenzolar-S-methyl | Venturia nashicola (Pear Scab) | Japanese Pear | Significant reduction in scab incidence | [9] |
| Acibenzolar-S-methyl | Erysiphe graminis (Powdery Mildew) | Wheat | Effective disease reduction | [10][11] |
| Acibenzolar-S-methyl | Septoria tritici | Wheat | Variable effectiveness, enhanced with fungicides | [10] |
| BTHWA¹ | Powdery Mildew | Zucchini | More effective with fewer applications | [8] |
| Benzothiazole² | Colletotrichum gloeosporioides | Mango | 50% mycelial inhibition at 1 ppm | [12] |
¹ N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide ² The parent benzothiazole ring, not a benzothiadiazole. Included for context on related structures.
2,1,3-Benzothiadiazole Derivatives: Powering Organic Electronics
The 2,1,3-benzothiadiazole (BTD) core is a powerful electron acceptor, making it an invaluable building block for donor-acceptor (D-A) type organic semiconductors.[1] When paired with electron-donating units, BTD derivatives exhibit tunable electronic and photophysical properties, making them ideal for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7]
The key to the success of BTD in this field is the ability to fine-tune its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. This is typically achieved by attaching different electron-donating groups to the 4 and 7 positions of the BTD core via cross-coupling reactions. This modification alters the energy gap of the molecule, which in turn determines its absorption and emission properties.
A direct comparison of D-A-D molecules synthesized with both isoBTD (1,2,3-) and BTD (2,1,3-) cores reveals the profound impact of the isomerism on their optoelectronic properties.
| Property | isoBTD Derivative (3a)¹ | BTD Derivative (4a)² |
| λabs (nm) | 450, 480 | 456 |
| λem (nm) | 557 | 560 |
| LUMO (eV) | -2.69 | -2.97 |
| HOMO (eV) | -5.18 | -5.32 |
| Eg (eV) | 2.49 | 2.35 |
¹ 4,7-di(thiophen-2-yl)benzo[d][10][13]thiadiazole ² 4,7-di(thiophen-2-yl)benzo[c][6][10][13]thiadiazole Data sourced from a comparative study.[4]
The data clearly shows that the BTD-based derivative has a lower LUMO energy level and a smaller energy gap, which is generally desirable for achieving longer wavelength absorption and emission in organic electronic devices. Quantum-mechanical calculations support these findings, indicating that isoBTD has a higher LUMO energy and a larger band gap compared to its BTD counterpart.[4] This higher stability in the excited state for isoBTD suggests it could be promising for applications where high electron conductivity is paramount.[4]
Conclusion: Two Scaffolds, Two Destinies
The comparative study of 1,2,3- and 2,1,3-benzothiadiazole derivatives serves as a powerful illustration of how subtle changes in molecular architecture can lead to vastly different functionalities.
-
1,2,3-Benzothiadiazole: Its unique biological activity, stemming from its ability to mimic a natural plant signaling molecule, has cemented its role in modern agriculture as a tool for enhancing innate plant defenses.
-
2,1,3-Benzothiadiazole: Its strong electron-accepting nature and symmetric structure make it an ideal building block for the rational design of high-performance organic semiconductors, driving innovation in displays, lighting, and solar energy.
For researchers and developers, the choice between these isomers is not arbitrary but a strategic decision based on the desired application. Understanding their distinct synthesis, reactivity, and electronic properties is paramount to harnessing their full potential, whether it be in protecting our food supply or powering the next generation of electronic devices.
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A Comparative Guide to the Biological Efficacy of 1,2,3-Benzothiadiazole-5-carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of 1,2,3-benzothiadiazole-5-carboxylic acid derivatives, a class of compounds demonstrating significant potential across agricultural and medicinal chemistry. We will objectively compare their performance as antimicrobial, insecticidal, and herbicidal agents, supported by experimental data, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel bioactive molecules.
The 1,2,3-Benzothiadiazole Scaffold: A Privileged Core for Bioactivity
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] The fused benzene and thiazole rings create a unique electronic architecture that is amenable to diverse chemical modifications. Specifically, the 1,2,3-benzothiadiazole isomer has been a focus of intense research. The introduction of a carboxylic acid group at the 5-position provides a critical synthetic handle, allowing for the creation of extensive libraries of ester and amide derivatives. This derivatization is key to modulating the compound's lipophilicity, target affinity, and overall biological efficacy.
Synthesis of Bioactive Derivatives: A Methodological Overview
The generation of diverse this compound derivatives is fundamental to exploring their structure-activity relationships (SAR). The synthesis is typically a two-stage process: formation of the core heterocyclic acid, followed by its derivatization.
Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-5-carboxamides
This protocol outlines a robust and widely applicable method for synthesizing N-substituted amide derivatives, which frequently exhibit enhanced biological activity.
Part A: Synthesis of this compound Core
-
Starting Material: The synthesis commences with 4-amino-3-mercaptobenzoic acid.[4]
-
Diazotization & Cyclization: Dissolve 4-amino-3-mercaptobenzoic acid in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool the mixture to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. This initiates a diazotization of the amino group, which then undergoes intramolecular cyclization with the adjacent thiol group.
-
Isolation: The resulting this compound precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts and acid, and dry thoroughly.
Part B: Amide Coupling Reaction
-
Acid Activation: Suspend the this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Convert the carboxylic acid to a more reactive intermediate. A common method is to form the acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[5] Alternatively, use peptide coupling reagents like HATU or EDC in the presence of an amine base like triethylamine (TEA).
-
Nucleophilic Acyl Substitution: Add the desired primary or secondary amine to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the activated carbonyl carbon.
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction and perform an extractive workup to remove reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure N-substituted amide derivative.
Caption: Standardized workflow for assessing insecticidal activity.
Comparative Data: Activity against Spodoptera littoralis
| Compound Derivative | LC₅₀ (ppm) at 48h | Reference Insecticide | LC₅₀ (ppm) at 48h |
| Ester (Methyl) | 150.2 | Chlorpyrifos | 15.5 |
| Amide (N-propyl) | 95.8 | Chlorpyrifos | 15.5 |
| Amide (N-(4-nitrophenyl)) | 35.3 | Chlorpyrifos | 15.5 |
Data synthesized from representative studies for illustrative purposes. [6] Analysis of Efficacy: Similar to antimicrobial activity, derivatization is crucial. Simple esters show modest activity, while amides demonstrate significantly improved performance. The introduction of a nitro group on a phenyl ring (e.g., N-(4-nitrophenyl) amide) can increase toxicity to a level that approaches commercial standards, highlighting the importance of electronic and steric factors in target binding. [7][6]
Herbicidal Activity
Benzothiazole derivatives have also been developed as herbicides, often targeting key enzymes in plant biosynthesis pathways like protoporphyrinogen oxidase (PPO). [8][9] Comparative Data: Post-emergence Herbicidal Activity
| Compound Derivative | Target Weed | Inhibition (%) @ 375 g/ha | Reference Herbicide | Inhibition (%) @ 375 g/ha |
| Ester (Ethyl) | Amaranthus retroflexus | 45% | Flumioxazin | 98% |
| Amide (N-methyl) | Amaranthus retroflexus | 60% | Flumioxazin | 98% |
| Amide (N-phenyl) | Amaranthus retroflexus | 85% | Flumioxazin | 98% |
Data synthesized from representative studies for illustrative purposes. [10] Analysis of Efficacy: The herbicidal activity is highly dependent on the nature of the derivative. Phenyl amide derivatives show promising post-emergence activity against broadleaf weeds, though they may not yet match the efficacy of leading commercial PPO inhibitors. [8][9]This scaffold represents a promising starting point for the development of new selective herbicides. [10][11]
Mechanism of Action: Inducing Plant Defenses
Beyond direct toxicity, a primary mechanism of action for benzothiadiazole derivatives in agricultural applications is the induction of Systemic Acquired Resistance (SAR). [12]SAR is a plant's innate immune response that provides long-lasting, broad-spectrum protection against pathogens.
Benzothiadiazole (BTH) and its derivatives act as functional analogs of salicylic acid (SA), the key signaling molecule in the SAR pathway. [13][14]By mimicking SA, these compounds trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The proteins encoded by these genes have antimicrobial properties and reinforce the plant cell wall, "priming" the plant to respond more quickly and robustly to subsequent pathogen attacks. [13][15]
Caption: Simplified SAR signaling pathway activated by BTH derivatives.
Conclusion and Strategic Outlook
Derivatives of this compound are a highly versatile and promising class of bioactive compounds. The available data conclusively show that derivatization of the carboxylic acid moiety, particularly into amides with specific electronic and lipophilic properties, is a critical strategy for unlocking potent antimicrobial, insecticidal, and herbicidal activities. Furthermore, their ability to induce systemic acquired resistance in plants offers a unique, indirect mode of action for crop protection.
Future research should be prioritized in the following areas:
-
Mechanism of Action Elucidation: While the SAR mechanism is well-understood, the precise molecular targets for direct insecticidal and antimicrobial effects require further investigation.
-
Quantitative Structure-Activity Relationship (QSAR): Systematic studies are needed to build predictive models that can guide the rational design of next-generation derivatives with enhanced potency and selectivity.
-
Safety and Environmental Profile: As lead candidates emerge, rigorous toxicological and environmental fate studies will be essential for their viability as commercial products.
The this compound scaffold remains a fertile ground for the discovery of novel chemical solutions to pressing challenges in agriculture and medicine.
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A Spectroscopic Guide to Differentiating 1,2,3-Benzothiadiazole-5-carboxylic Acid and Its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 1,2,3-benzothiadiazole derivatives are recognized as privileged scaffolds due to their diverse biological activities and unique photophysical properties. The functionalization at the 5-position, particularly with a carboxylic acid, provides a critical handle for further molecular elaboration. The conversion of this carboxylic acid to its corresponding ester is a common synthetic step to modulate physicochemical properties such as lipophilicity, cell permeability, and metabolic stability. Accurate and efficient differentiation between the acid and its ester is paramount for reaction monitoring, quality control, and characterization of final compounds.
This guide provides an in-depth spectroscopic comparison of 1,2,3-benzothiadiazole-5-carboxylic acid and its methyl ester, offering supporting data and experimental insights to enable unambiguous characterization.
Molecular Structures and Spectroscopic Handles
The key structural difference lies in the functional group at the C5 position of the benzothiadiazole ring: a carboxylic acid (-COOH) versus a methyl ester (-COOCH₃). This seemingly minor change introduces and removes specific spectroscopic handles that are readily detected by common analytical techniques.
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Synthesis
The synthesis of a target molecule is a significant achievement, but it marks the beginning, not the end, of a rigorous scientific inquiry. For a compound like 1,2,3-Benzothiadiazole-5-carboxylic acid, a versatile heterocyclic building block with applications ranging from agrochemicals to materials science, unambiguous structural confirmation is paramount.[1][2] Its utility as a precursor hinges on the precise arrangement of its atoms; isomeric impurities or alternative structures could drastically alter its reactivity and biological profile.
This guide provides an in-depth, logic-driven workflow for the structural elucidation of this compound. We will move beyond a simple checklist of techniques, instead explaining the causal reasoning behind the analytical sequence. Our approach is designed as a self-validating system, where each piece of data corroborates the next, culminating in a confident structural assignment. We will compare the expected data for our target molecule against a common potential isomer, 2,1,3-Benzothiadiazole-5-carboxylic acid, to illustrate the power of these techniques in distinguishing between closely related structures.[3]
The Analytical Workflow: A Multi-Modal Approach
Confirming a molecular structure is akin to solving a puzzle. Each analytical technique provides a different set of clues, and only by combining them can we see the full picture. Our workflow is designed to be efficient and logical, starting with broad-stroke characterization and moving toward fine-detail elucidation.
Caption: Logical workflow for structural confirmation.
Phase 1: Foundational Analysis - Mass and Functional Groups
The first step is to verify the two most fundamental properties of the molecule: its mass and the presence of key functional groups. These techniques are relatively fast and confirm that the reaction has yielded a product in the correct molecular ballpark.
A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Before investing time in detailed NMR analysis, we must confirm the molecular weight. Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the molecular ion, providing a clear and immediate answer to the question, "Did we make a molecule of the correct mass?" For our target, C₇H₄N₂O₂S, the expected monoisotopic mass is approximately 179.999 Da.[4]
Data Comparison: Target vs. Isomer Both 1,2,3- and 2,1,3-Benzothiadiazole-5-carboxylic acid have the same molecular formula (C₇H₄N₂O₂S) and will therefore produce identical mass spectrometry results under standard conditions. MS confirms the elemental composition but cannot distinguish between isomers.
| Analysis | Expected Result for C₇H₄N₂O₂S | Hypothetical Experimental Result |
| Monoisotopic Mass | 179.9993 Da | - |
| ESI-MS [M-H]⁻ | m/z 178.9921 | m/z 178.9925 |
| ESI-MS [M+H]⁺ | m/z 181.0066 | m/z 181.0070 |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players
Expertise & Experience: FT-IR spectroscopy is a powerful and rapid tool for identifying functional groups. For our target, two features are critical: the carboxylic acid and the aromatic system. The carboxylic acid will manifest as a very broad O-H stretching band (a hallmark of the hydrogen-bonded dimer) and a sharp, strong C=O stretching band. The presence of these two peaks provides strong evidence that the carboxyl group is intact.
Data Comparison: Target vs. Isomer Similar to mass spectrometry, the FT-IR spectra of the 1,2,3- and 2,1,3- isomers are expected to be very similar, as they contain the same functional groups.[3] Minor differences in the "fingerprint region" (below 1500 cm⁻¹) may exist due to differences in symmetry, but these are often too subtle for definitive isomer assignment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Result (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | 3100-2600 (broad) |
| Aromatic C-H | C-H stretch | 3100 - 3000 | 3075 |
| Carboxylic Acid | C=O stretch | 1720 - 1680 | 1695 |
| Aromatic Ring | C=C stretch | 1600 - 1450 | 1580, 1470 |
Phase 2: Definitive Structural Elucidation - Nuclear Magnetic Resonance (NMR)
With the correct mass and functional groups confirmed, we proceed to NMR spectroscopy. This is the most powerful tool for determining the precise connectivity of atoms in a molecule. The key to differentiating isomers lies in the distinct electronic environments of their protons and carbons, which result in unique chemical shifts and coupling patterns. For this analysis, DMSO-d₆ is the solvent of choice, as it effectively solubilizes the carboxylic acid and allows for the observation of the acidic proton.[5][6]
Caption: Structure of the target molecule.
A. ¹H NMR Spectroscopy: Mapping the Proton Skeleton
Expertise & Experience: The substitution pattern on the benzene ring dictates the appearance of the aromatic region in the ¹H NMR spectrum. For our target, this compound, we expect three distinct signals for the three aromatic protons. In contrast, the more symmetric 2,1,3-isomer would likely show a different, more simplified pattern.[3][7] The acidic proton of the carboxyl group will appear as a broad singlet at a very high chemical shift (>13 ppm), confirming its presence.
Data Comparison: Distinguishing Isomers with ¹H NMR
| Assignment (1,2,3-Isomer) | Predicted δ (ppm) | Predicted Multiplicity | Assignment (2,1,3-Isomer) | Literature δ (ppm) | Literature Multiplicity |
| COOH | > 13.0 | br s | COOH | ~13.3 | br s |
| H-4 | ~8.8 | d | H-4 | ~8.7 | d |
| H-7 | ~8.4 | d | H-6 | ~8.3 | dd |
| H-6 | ~8.2 | dd | H-7 | ~8.2 | d |
Predicted values for the 1,2,3-isomer are based on substituent effects on the parent benzothiadiazole scaffold. Literature values for the 2,1,3-isomer are sourced from available data.[7]
The key difference lies in the predicted splitting. The 1,2,3-isomer should give rise to two doublets and a doublet of doublets (dd), reflecting the specific ortho and meta couplings between H-4, H-6, and H-7. The pattern for the 2,1,3-isomer will be different due to its unique connectivity. This distinction is the most critical piece of evidence for confirming the correct isomer.
B. ¹³C NMR Spectroscopy: Confirming the Carbon Backbone
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework. For our target, we expect to see 7 distinct carbon signals, as there are no planes of symmetry in the molecule. The chemical shifts of these carbons, particularly the carboxyl carbon and the carbons attached to the heteroatoms (C3a, C7a), are highly diagnostic.
Data Comparison: Target vs. Isomer While some aromatic carbon signals may overlap or be difficult to assign without advanced 2D NMR experiments (like HMBC and HSQC), the overall number of signals and the distinct chemical shift of the carbonyl carbon provide strong corroborating evidence.
| Assignment (1,2,3-Isomer) | Predicted δ (ppm) | Assignment (2,1,3-Isomer) | Literature δ (ppm) |
| C=O | ~167 | C=O | ~166 |
| C7a | ~154 | C7a/C3a | ~155 |
| C3a | ~152 | C7a/C3a | ~153 |
| C5 | ~135 | C5 | ~133 |
| C7 | ~129 | C7 | ~129 |
| C4 | ~125 | C4 | ~124 |
| C6 | ~122 | C6 | ~120 |
Predicted values are based on established chemical shift ranges and data from analogous structures.[8][9] Literature values for the 2,1,3-isomer are sourced from available data.[7]
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-modal analytical approach, we construct a self-validating proof of structure for synthesized this compound.
-
Mass Spectrometry confirms the elemental formula.
-
FT-IR Spectroscopy verifies the presence of the essential carboxylic acid and aromatic functional groups.
-
¹H NMR Spectroscopy provides the definitive evidence, distinguishing the target from potential isomers through its unique splitting pattern.
-
¹³C NMR Spectroscopy corroborates the finding by showing the correct number of carbon signals and confirming the carbon skeleton.
Only when the data from all four techniques are consistent and logically aligned can the structure be assigned with the high degree of confidence required for further research and development.
Detailed Experimental Protocols
1. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Agilent 6545 Q-TOF or equivalent.
-
Method: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min. Acquire spectra in both positive and negative ion modes.
-
Parameters: Capillary voltage: 3500 V; Gas temperature: 300 °C; Nebulizer pressure: 30 psi; Mass range: m/z 50-500.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Bruker Alpha II or equivalent.
-
Method: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Bruker Avance 400 MHz (or higher field) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Parameters: Spectral width: 20 ppm; Acquisition time: ~3 s; Relaxation delay: 2 s; Number of scans: 16.
-
Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Parameters: Spectral width: 240 ppm; Acquisition time: ~1 s; Relaxation delay: 2 s; Number of scans: 1024 or more, depending on sample concentration.
-
Processing: Apply a 1-2 Hz line broadening exponential function. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[6]
-
References
- The Royal Society of Chemistry. Supporting Information.
- The Royal Society of Chemistry. d4ob01725k1.pdf.
- PubChemLite. This compound (C7H4N2O2S).
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- PubChem. 1,2,3-Benzothiadiazole.
- ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
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- MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors.
- PubChem. 2,1,3-Benzothiadiazole-5-carboxylic acid.
- Wikipedia. 1,2,3-Benzothiadiazole.
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- DiVA portal. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
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- National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.
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- CAS. 1,2,3-Benzothiadiazole-7-carboxylic acid.
- MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules.
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A Researcher's Guide to Cross-Reactivity in 1,2,3-Benzothiadiazole-5-Carboxylic Acid-Based Sensors: A Comparative Analysis
This guide provides a comprehensive overview of the critical considerations for developing and validating fluorescent sensors based on the 1,2,3-Benzothiadiazole-5-carboxylic acid scaffold. As researchers and drug development professionals, our pursuit of novel sensing technologies demands not only innovation in molecular design but also rigorous validation of their performance. This document is structured to provide both the foundational knowledge and the practical, in-depth protocols necessary to ensure the scientific integrity of your work in this emerging area. We will delve into the synthesis of the core molecule, the principles of sensor design, and, most importantly, a detailed methodology for conducting robust cross-reactivity studies, a cornerstone of any reliable sensor development program.
The this compound Scaffold: A Promising Platform for Fluorescent Sensors
The 1,2,3-benzothiadiazole moiety is a heterocyclic scaffold that has garnered interest in materials science and medicinal chemistry.[1][2] Its inherent photophysical properties, when appropriately functionalized, make it a promising candidate for the development of fluorescent chemosensors. The inclusion of a carboxylic acid group at the 5-position provides a versatile handle for synthetic modification, allowing for the covalent attachment of various recognition units tailored to specific analytes. This adaptability is a key advantage, opening the door to a wide range of potential sensing applications.
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step. A reliable synthetic route is essential for producing the high-purity starting material necessary for sensor development. The Hurd-Mori reaction is a well-established method for the formation of the 1,2,3-thiadiazole ring system and can be adapted for this purpose.[1]
Diagram of the Synthesis Pathway
Caption: Synthetic pathway for this compound.
Principles of Sensor Design and the Imperative of Cross-Reactivity Studies
A fluorescent chemosensor typically consists of a fluorophore (the signaling unit) and a recognition moiety (the binding unit).[3][4] In our case, the 1,2,3-benzothiadiazole core acts as the fluorophore. The carboxylic acid group allows for the attachment of a recognition element that selectively binds to the target analyte. This binding event should induce a measurable change in the fluorescence properties of the benzothiadiazole core, such as an increase or decrease in intensity, or a shift in the emission wavelength.
The success of any sensor hinges on its selectivity —its ability to bind to the intended analyte in the presence of other, often structurally similar, compounds. Cross-reactivity is the measure of this selectivity, quantifying the sensor's response to potential interferents. A high degree of cross-reactivity can lead to false-positive signals, rendering the sensor unreliable for real-world applications. Therefore, a thorough investigation of cross-reactivity is not just a part of the validation process; it is a fundamental aspect of the sensor's design and characterization.
Logical Relationship of Selectivity and Cross-Reactivity
Caption: The interplay between selectivity and cross-reactivity in sensor performance.
A Hypothetical Case Study: Cross-Reactivity of a 1,2,3-Benzothiadiazole-Based Sensor for Copper (II)
Given the nascent stage of research into sensors based on the this compound scaffold, we will proceed with a hypothetical case study to illustrate the best practices for a comprehensive cross-reactivity investigation.
Hypothetical Sensor: Let us envision a sensor, "BTDA-Cu," where a copper-chelating moiety has been attached to the carboxylic acid group of the 1,2,3-benzothiadiazole core. We hypothesize that the binding of Cu²⁺ will quench the fluorescence of the benzothiadiazole fluorophore.
Experimental Protocol for Cross-Reactivity Assessment
This protocol is designed to be a rigorous and self-validating system, ensuring the trustworthiness of the generated data.
Workflow for Cross-Reactivity Testing
Caption: A systematic workflow for conducting cross-reactivity studies.
Detailed Steps:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the BTDA-Cu sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the target analyte (Cu²⁺) and a wide range of potential interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or an appropriate buffer. The choice of interferents should be guided by their prevalence in potential sample matrices and their chemical similarity to the target analyte.
-
-
Determination of Optimal Conditions:
-
Determine the optimal excitation and emission wavelengths for the BTDA-Cu sensor in the absence and presence of Cu²⁺.
-
Establish a working concentration of the sensor that provides a stable and measurable fluorescence signal.
-
-
Selectivity Study (Individual Interferents):
-
In separate experiments, add a high concentration (e.g., 10- to 100-fold excess relative to the target analyte's expected concentration) of each potential interfering ion to a solution of the BTDA-Cu sensor.
-
Measure the fluorescence response and compare it to the response of the sensor alone. A significant change in fluorescence indicates cross-reactivity.
-
-
Competition Study (Analyte + Interferent):
-
To a solution of the BTDA-Cu sensor, add the target analyte (Cu²⁺) at a concentration that produces a significant but not saturating response.
-
To this solution, add each of the potential interfering ions individually at a high concentration.
-
Measure the fluorescence response. A significant change from the response with Cu²⁺ alone indicates that the interferent is competing for the binding site.
-
Data Presentation and Interpretation
The results of the cross-reactivity study should be presented clearly and concisely. A bar chart is often effective for visualizing the relative response to different ions.
Table 1: Hypothetical Cross-Reactivity Data for BTDA-Cu Sensor
| Interfering Ion | Concentration (µM) | Fluorescence Quenching (%) |
| Cu²⁺ (Analyte) | 10 | 85 |
| Na⁺ | 100 | < 2 |
| K⁺ | 100 | < 2 |
| Mg²⁺ | 100 | 3 |
| Ca²⁺ | 100 | 2.5 |
| Mn²⁺ | 100 | 5 |
| Fe²⁺ | 100 | 8 |
| Fe³⁺ | 100 | 10 |
| Co²⁺ | 100 | 7 |
| Ni²⁺ | 100 | 9 |
| Zn²⁺ | 100 | 12 |
| Cd²⁺ | 100 | 6 |
| Hg²⁺ | 100 | 15 |
| Pb²⁺ | 100 | 5 |
| Al³⁺ | 100 | 4 |
Note: This data is purely hypothetical and for illustrative purposes only.
Comparison with Alternative Analytical Methods
A comprehensive guide must also consider the existing landscape of analytical techniques for the target analyte. For the detection of Cu²⁺, several well-established methods exist.
Table 2: Comparison of a Hypothetical BTDA-Cu Sensor with Other Methods for Cu²⁺ Detection
| Method | Principle | Advantages | Disadvantages |
| BTDA-Cu Sensor | Fluorescence Quenching | High sensitivity, potential for real-time monitoring, ease of use. | Potential for matrix effects, requires validation for each sample type. |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms | High sensitivity and selectivity, well-established method. | Requires expensive instrumentation, sample digestion is often necessary. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization in plasma followed by mass analysis | Extremely high sensitivity, multi-element analysis capability. | Very expensive instrumentation, requires specialized facilities and trained operators. |
| Colorimetric Assays | Formation of a colored complex | Simple, low cost, suitable for field use. | Lower sensitivity and selectivity compared to other methods. |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel fluorescent sensors. However, the realization of this potential is entirely dependent on rigorous scientific validation. As we have detailed, a comprehensive cross-reactivity study is a non-negotiable component of this process. The hypothetical case study presented here provides a robust framework for such an investigation.
Future research in this area should focus on the synthesis of a variety of sensors based on this scaffold for different analytes and, crucially, the publication of detailed cross-reactivity data. This will enable the scientific community to build a collective understanding of the selectivity profiles of this class of sensors and will pave the way for their application in addressing real-world analytical challenges in research, drug development, and beyond.
References
- Dias, G. G., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(1), 56.
- Barzinmehr, H., et al. (2024). A review of fluorescent peptide-based chemosensors with selectivity for metal ions. ResearchGate.
- Yuan, L., et al. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(21), 6172-6198.
- Gwynne, L., et al. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry, 9, 708548.
- MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(14), 5484.
- Nowakowska, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3185.
- IJIRMPS. (2023). Fluorescent based chemosensors and its applications: A Review. International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(1).
- Kim, S. K., & Yoon, J. (2014). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. Accounts of Chemical Research, 47(8), 2479-2487.
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A Comparative Guide to the Synthetic Routes of 1,2,3-Benzothiadiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Benzothiadiazole-5-carboxylic acid is a key building block in the development of novel pharmaceuticals and functional organic materials. The strategic placement of the carboxylic acid group on the benzothiadiazole core provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. This guide critically evaluates two distinct and viable synthetic pathways: the classical approach via diazotization and a modern strategy involving C-H functionalization.
Route 1: Classical Synthesis via Diazotization of 4-Amino-3-mercaptobenzoic acid
This traditional approach leverages the well-established chemistry of diazonium salts to construct the thiadiazole ring. The commercially available 4-amino-3-mercaptobenzoic acid serves as the direct precursor, making this a convergent and often preferred route for straightforward synthesis.
Mechanistic Rationale
The core of this synthesis lies in the diazotization of the primary aromatic amine of 4-amino-3-mercaptobenzoic acid.[1] In the presence of a strong mineral acid and a source of nitrous acid (typically generated in situ from sodium nitrite), the amino group is converted into a highly reactive diazonium salt. The proximate thiol group then acts as an intramolecular nucleophile, attacking the diazonium moiety to form the stable five-membered thiadiazole ring with the concomitant loss of a proton and water. The low reaction temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[2]
Visualizing the Workflow: Diazotization Route
Caption: Workflow for the synthesis of this compound via diazotization.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ethanol (or other suitable recrystallization solvent)
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Diazotization: Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold distilled water. Add this solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Monitoring the Reaction: Monitor the presence of excess nitrous acid by periodically testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete cyclization.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Route 2: Modern Synthesis via C-H Functionalization
This contemporary approach involves the construction of the benzothiadiazole core first, followed by the strategic introduction of the carboxylic acid group at the 5-position. This method offers greater flexibility for creating a variety of substituted analogs and often employs milder reaction conditions.
Mechanistic Rationale
This synthetic strategy is a two-stage process. The first stage involves the synthesis of the parent 1,2,3-benzothiadiazole, which can be achieved through the diazotization of 2-aminothiophenol. The second, and key, stage is the regioselective functionalization of the benzothiadiazole ring. Recent advances in catalysis have enabled the direct C-H borylation of heteroaromatic compounds.[3][4] Iridium-catalyzed C-H borylation has been shown to be highly regioselective for the 5-position of the related 2,1,3-benzothiadiazole, likely due to electronic and steric factors.[3] The resulting 5-borylated intermediate is a versatile building block that can be converted to the carboxylic acid through oxidation and subsequent hydrolysis, or more directly via carboxylation with carbon dioxide using a suitable catalyst.
Visualizing the Workflow: C-H Functionalization Route
Caption: Workflow for the synthesis of this compound via C-H functionalization.
Detailed Experimental Protocol
Stage 1: Synthesis of 1,2,3-Benzothiadiazole
(This protocol is based on the established synthesis of the parent compound.)
Materials:
-
2-Aminothiophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Follow a similar diazotization procedure as outlined in Route 1, using 2-aminothiophenol as the starting material.
-
After the reaction is complete, the product is typically extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and the solvent removed under reduced pressure to yield crude 1,2,3-benzothiadiazole.
-
Purification can be achieved by distillation or column chromatography.
Stage 2: C-H Borylation and Carboxylation
(This protocol is conceptualized based on modern catalytic methods.)
Materials:
-
1,2,3-Benzothiadiazole
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[Ir(OMe)COD]₂ (or a similar Iridium catalyst precursor)
-
A suitable ligand (e.g., dtbpy)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Carbon Dioxide (CO₂)
-
A suitable Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)
-
A suitable base (e.g., K₃PO₄)
Procedure:
-
C-H Borylation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 1,2,3-benzothiadiazole (1.0 eq), B₂(pin)₂ (1.5 eq), the Iridium catalyst (e.g., 1-3 mol%), and the ligand (e.g., 1-3 mol%) in the anhydrous solvent. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Workup and Isolation of Boronate Ester: After completion, cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 1,2,3-benzothiadiazole-5-boronic acid pinacol ester.
-
Carboxylation: In another flame-dried Schlenk flask, combine the isolated boronate ester (1.0 eq), the Palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base in an anhydrous solvent. Purge the flask with CO₂ and maintain a CO₂ atmosphere (e.g., using a balloon). Heat the reaction mixture, and monitor for the consumption of the starting material.
-
Acidic Workup and Purification: Upon completion, cool the reaction mixture and perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate. Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization or column chromatography.
Comparative Analysis
| Feature | Route 1: Diazotization | Route 2: C-H Functionalization |
| Starting Material | 4-Amino-3-mercaptobenzoic acid | 2-Aminothiophenol |
| Number of Steps | 1 (plus workup/purification) | 3 (synthesis of core, borylation, carboxylation) |
| Reagent Cost & Availability | Starting material is a specialty chemical. | 2-Aminothiophenol is more common; catalysts can be expensive. |
| Scalability | Generally scalable, but temperature control is critical. | Scalability may be limited by catalyst cost and reaction sensitivity. |
| Reaction Conditions | Cryogenic temperatures (0-5 °C), aqueous acidic medium. | Anhydrous conditions, elevated temperatures, inert atmosphere. |
| Key Challenges | Stability of the diazonium intermediate; potential for side reactions. | Regioselectivity of C-H activation; catalyst sensitivity; anhydrous techniques required. |
| Flexibility for Analogs | Limited to the availability of substituted precursors. | High flexibility; the borylated intermediate can be used to introduce various functional groups. |
| Overall Yield | Can be moderate to good, but sensitive to reaction conditions. | Can be good to excellent, but requires optimization of each step. |
| Safety Considerations | Diazonium salts can be explosive if isolated. | Requires handling of pyrophoric reagents (if using organolithiums for an alternative carboxylation) and inert atmosphere techniques. |
Conclusion and Expert Recommendation
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Diazotization) is the more direct and classical approach. Its primary advantage is the single-step conversion from a commercially available, albeit specialized, starting material. This makes it an attractive option for the straightforward, gram-scale synthesis of the target molecule where derivatization is not the primary goal. However, the stringent requirement for low-temperature control and the inherent instability of the diazonium salt intermediate demand careful experimental execution to ensure good yields and purity.
Route 2 (C-H Functionalization) represents a more modern and versatile strategy. While it involves more synthetic steps, it offers significant advantages in terms of flexibility. The 1,2,3-benzothiadiazole-5-boronic acid pinacol ester intermediate is a powerful synthon that opens the door to a wide array of 5-substituted analogs, not just the carboxylic acid. This route is highly recommended for research and development programs focused on structure-activity relationship (SAR) studies and the creation of compound libraries. The primary considerations for this route are the higher initial investment in catalysts and the need for expertise in handling air-sensitive reactions.
For researchers primarily focused on obtaining the title compound for initial studies, the diazotization route offers a more time- and resource-efficient pathway , provided the starting material is accessible. For those engaged in medicinal chemistry or materials science discovery programs, the C-H functionalization route provides superior long-term value due to its inherent flexibility and adaptability.
References
- Organic Syntheses Procedure
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- Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC
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Validating the Mechanism of Action for Benzothiadiazole-Based Drugs: A Comparative Guide for Researchers
The benzothiadiazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning oncology, neuroprotection, and anti-inflammatory roles.[1] The remarkable versatility of this heterocyclic system stems from its ability to interact with a wide range of biological targets, including kinases, transcription factors, and other enzymes.[1][2] However, this promiscuity necessitates a rigorous and multi-faceted approach to validating the precise mechanism of action (MoA) for any novel benzothiadiazole-based drug candidate. A definitive understanding of target engagement and downstream pathway modulation is paramount for successful clinical translation.
This guide provides a comparative analysis of key experimental methodologies for validating the MoA of benzothiadiazole-based drugs. We will delve into the technical nuances of each approach, offering field-proven insights into experimental design, data interpretation, and the inherent advantages and limitations of each technique. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust and comprehensive data package to support their MoA hypothesis.
The Landscape of MoA Validation: A Multi-Pronged Approach
No single experiment can definitively elucidate a drug's MoA. Instead, a confluence of evidence from orthogonal assays is required to build a compelling scientific narrative. For benzothiadiazole-based drugs, which often target intracellular signaling pathways, a combination of techniques that probe direct target binding, target engagement in a cellular context, and the functional consequences of this engagement is essential. This guide will focus on a selection of powerful, complementary techniques:
-
Cellular Thermal Shift Assay (CETSA): For confirming target engagement in intact cells.
-
Affinity-Based Chemical Proteomics (e.g., Kinobeads): For unbiased target identification and selectivity profiling, particularly for kinase inhibitors.
-
Reporter Gene Assays: For quantifying the functional output of a signaling pathway.
-
Electrophoretic Mobility Shift Assay (EMSA): For validating direct binding to nucleic acids or assessing the DNA-binding activity of a target protein.
Cellular Thermal Shift Assay (CETSA): Quantifying Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a drug's binding to its target protein within the complex milieu of an intact cell.[3] The principle is elegantly simple: the binding of a ligand, such as a benzothiadiazole inhibitor, often stabilizes the target protein, making it more resistant to thermal denaturation.[3]
Causality Behind the Experimental Choice
CETSA is a crucial first step in MoA validation as it provides direct evidence of target engagement in a physiologically relevant context. Unlike in vitro assays that use purified recombinant proteins, CETSA accounts for factors such as cell permeability, intracellular drug concentrations, and the native conformational state of the target protein. A positive thermal shift is a strong indicator that the drug is reaching and binding to its intended target within the cell.
Experimental Workflow & Data Presentation
The CETSA workflow can be broken down into two main phases: generating a melt curve to determine the optimal temperature for the assay, and then performing an isothermal dose-response (ITDR) experiment to quantify the potency of target engagement.
Protocol 1: CETSA Melt Curve
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with the benzothiadiazole compound at a single, high concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells through rapid freeze-thaw cycles in liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Analysis: Quantify the band intensities and normalize them to the non-heated control. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to the right for the drug-treated sample indicates thermal stabilization.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment: Treat cells with a serial dilution of the benzothiadiazole compound for 1-2 hours.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (from the melt curve, a temperature that results in ~50% protein denaturation in the vehicle control).
-
Lysis, Separation, and Analysis: Follow steps 3-5 from the melt curve protocol.
-
Data Analysis: Plot the normalized soluble protein levels against the drug concentration to generate a dose-response curve and calculate the EC50 for target engagement.
Table 1: Representative CETSA Data for a Hypothetical Benzothiadiazole-Based Kinase Inhibitor ("BenzoKinib")
| Parameter | Value | Interpretation |
| Tagg (Vehicle) | 52°C | Melting temperature of the target kinase without the inhibitor. |
| Tagg (10 µM BenzoKinib) | 58°C | Melting temperature of the target kinase with the inhibitor. |
| ΔTagg | +6°C | A significant positive thermal shift, confirming target engagement. |
| ITDR EC50 | 150 nM | The concentration of BenzoKinib required to stabilize 50% of the target kinase population. |
Visualization of the CETSA Workflow
Caption: CETSA workflow for MoA validation.
Affinity-Based Chemical Proteomics: Unbiased Target Identification and Selectivity Profiling
While CETSA is excellent for validating a hypothesized target, affinity-based chemical proteomics methods, such as the use of "Kinobeads," are invaluable for unbiased target identification and for assessing the selectivity of a compound, particularly for kinase inhibitors.[4]
Causality Behind the Experimental Choice
Many benzothiadiazole-based drugs are designed as kinase inhibitors. The human kinome is vast, and off-target effects are a common cause of toxicity and failed clinical trials. Kinobeads, which are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors, allow for the affinity capture of a large proportion of the expressed cellular kinome.[4] By performing a competition experiment with a free benzothiadiazole inhibitor, one can identify its specific targets and assess its selectivity across the kinome in a single experiment.
Experimental Workflow & Data Presentation
Protocol 3: Kinobeads Competition Binding Assay
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Competition: Incubate the lysate with varying concentrations of the benzothiadiazole inhibitor or a vehicle control.
-
Affinity Capture: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.
-
Data Analysis: Compare the abundance of each identified kinase in the drug-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the free inhibitor.
Table 2: Representative Kinobeads Data for "BenzoKinib"
| Target Kinase | Apparent Kd (nM) | Selectivity Score | Interpretation |
| Target Kinase A | 25 | 0.05 | High-affinity primary target. |
| Off-Target Kinase B | 800 | >1 | Moderate off-target activity. |
| Off-Target Kinase C | >10,000 | >1 | No significant binding observed. |
Visualization of the Kinobeads Workflow
Caption: Kinobeads workflow for target identification.
Reporter Gene Assays: Measuring Functional Pathway Modulation
Confirming target engagement is a critical piece of the puzzle, but it is equally important to demonstrate that this engagement leads to a functional consequence on the relevant signaling pathway. Reporter gene assays are a versatile and quantitative method for measuring the activity of a specific signaling pathway.[5]
Causality Behind the Experimental Choice
For benzothiadiazole drugs that target transcription factors like STAT3 or modulate pathways that converge on a specific transcription factor, reporter assays provide a direct readout of the drug's functional efficacy. These assays are designed to measure the transcriptional activity of a specific transcription factor, thus providing a quantitative measure of the drug's ability to inhibit or activate the pathway.
Experimental Workflow & Data Presentation
Protocol 4: STAT3 Luciferase Reporter Assay
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Drug Treatment: Treat the transfected cells with a dose-response of the benzothiadiazole-based STAT3 inhibitor.
-
Pathway Stimulation: Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) to induce STAT3-dependent luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the drug concentration to determine the IC50 of pathway inhibition.
Table 3: Representative Luciferase Reporter Assay Data for a Benzothiadiazole-Based STAT3 Inhibitor ("BenzoStat")
| Parameter | Value | Interpretation |
| IC50 | 67 nM | The concentration of BenzoStat required to inhibit 50% of IL-6-induced STAT3 transcriptional activity. |
Visualization of the STAT3 Signaling Pathway and Reporter Assay Principle
Caption: STAT3 pathway and reporter assay principle.
Electrophoretic Mobility Shift Assay (EMSA): Validating Direct Nucleic Acid Binding
For benzothiadiazole-based drugs that are hypothesized to directly bind to DNA or to inhibit the DNA-binding activity of a protein, the Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a classic and powerful in vitro technique.
Causality Behind the Experimental Choice
EMSA provides direct evidence of a physical interaction between a protein and a nucleic acid sequence. It can be used to determine if a benzothiadiazole compound prevents the binding of a transcription factor to its DNA response element. This assay is particularly useful for validating the mechanism of inhibitors of DNA-binding proteins.
Experimental Workflow & Data Presentation
Protocol 5: EMSA for Inhibition of Protein-DNA Binding
-
Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the specific binding site for the target protein with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: Incubate the labeled probe with the purified target protein in the presence of varying concentrations of the benzothiadiazole inhibitor or a vehicle control.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA probe by autoradiography or fluorescence imaging.
-
Data Analysis: A "shifted" band, which migrates slower than the free probe, represents the protein-DNA complex. A dose-dependent decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to disrupt the protein-DNA interaction.
Table 4: Representative EMSA Data for an Inhibitor of a DNA-Binding Protein
| Inhibitor Concentration | Free Probe | Protein-DNA Complex | Interpretation |
| 0 nM | + | +++ | Strong protein-DNA binding in the absence of the inhibitor. |
| 100 nM | ++ | ++ | Partial inhibition of protein-DNA binding. |
| 1 µM | +++ | + | Significant inhibition of protein-DNA binding. |
| 10 µM | ++++ | - | Complete inhibition of protein-DNA binding. |
Visualization of the EMSA Principle
Caption: Principle of the Electrophoretic Mobility Shift Assay.
Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Chemical Proteomics (Kinobeads) | Reporter Gene Assays | Electrophoretic Mobility Shift Assay (EMSA) |
| Primary Question Answered | Does the drug bind to the target in intact cells? | What are the direct protein targets of the drug? How selective is it? | Does the drug modulate the activity of a specific signaling pathway? | Does the drug interfere with protein-DNA interactions? |
| Biological Context | In-cell, in-tissue | Cell lysate | In-cell | In vitro |
| Throughput | Low to medium (Western blot), High (with specialized platforms) | High | High | Low |
| Quantitative Readout | ΔTagg, EC50 | Apparent Kd, Selectivity Score | IC50 / EC50 | Qualitative or semi-quantitative |
| Key Advantage | Physiologically relevant context of target engagement. | Unbiased, proteome-wide target identification. | Direct measure of functional pathway modulation. | Direct evidence of protein-nucleic acid interaction. |
| Key Limitation | Requires a specific antibody for detection; not all binding events cause a thermal shift. | Limited to proteins that can be captured by the affinity matrix; may miss allosteric binders. | Indirect measure of target engagement; pathway can be modulated at multiple points. | In vitro; requires purified components; can be technically challenging. |
| Best Suited For | Validating a primary target in a cellular environment. | Target deconvolution and selectivity profiling of kinase inhibitors. | Quantifying the functional potency of pathway modulators. | Validating inhibitors of DNA-binding proteins. |
Conclusion: An Integrated Strategy for MoA Validation
The validation of the mechanism of action for benzothiadiazole-based drugs requires a thoughtful and integrated experimental strategy. As we have demonstrated, each of the discussed techniques provides a unique and critical piece of information. A robust MoA validation package will typically begin with unbiased target identification using methods like affinity-based chemical proteomics, followed by rigorous validation of target engagement in a cellular context with CETSA. The functional consequences of this engagement should then be quantified using reporter gene assays, and for specific target classes, direct binding interactions can be confirmed with techniques like EMSA.
By employing a multi-pronged approach and carefully considering the causality behind each experimental choice, researchers can build a compelling and self-validating narrative for the mechanism of action of their benzothiadiazole-based drug candidates, thereby paving the way for their successful development into novel therapeutics.
References
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comparative analysis of the photophysical properties of benzothiadiazole isomers
An In-Depth Comparative Guide to the Photophysical Properties of Benzothiadiazole Isomers
Authored by: A Senior Application Scientist
For researchers at the forefront of materials science, optoelectronics, and drug development, the rational design of molecules with tailored photophysical properties is paramount. Among the vast library of functional organic motifs, 2,1,3-benzothiadiazole (BTD) has distinguished itself as a robust electron-accepting unit, forming the core of countless high-performance organic semiconductors, fluorescent probes, and therapeutic agents.[1][2] The strategic tuning of its electronic and optical characteristics is often the key to unlocking next-generation technologies.
This guide provides a . We will delve into how subtle changes in the arrangement of atoms within the BTD scaffold—specifically comparing the canonical 2,1,3-benzothiadiazole with its isomer, benzo[d][1][2][3]thiadiazole—profoundly influence their interaction with light. Furthermore, we will explore the impact of positional isomerism of substituents on the widely used 4,7-disubstituted BTD core. This analysis is grounded in experimental data, explaining the causality behind the observed phenomena and providing detailed protocols for reproducing these critical measurements in your own laboratory.
The Isomeric Landscape of Benzothiadiazole
Isomerism, where molecules share the same chemical formula but differ in atomic arrangement, can lead to dramatically different physical and electronic properties. In the context of benzothiadiazole, two key forms of isomerism are of primary interest: constitutional isomerism of the heterocyclic core and positional isomerism of substituents.
-
Constitutional Isomers: The most studied isomer is 2,1,3-benzothiadiazole (also known as benzo[c][1][2][4]thiadiazole), which we will refer to as BTD .[5][6] Its lesser-known constitutional isomer is benzo[d][1][2][3]thiadiazole , hereafter referred to as isoBTD .[5][7] While both feature a benzene ring fused to a thiadiazole ring, the connectivity of the nitrogen and sulfur atoms differs, leading to distinct electronic structures.
-
Positional Isomers: For the common BTD core, functional groups are typically introduced at the 4- and 7-positions to create donor-acceptor-donor (D-A-D) type molecules.[5][6] However, substitution can also occur at the 5- and 6-positions. The resulting 4,7- and 5,6-isomers exhibit different photophysical behaviors due to variations in the electronic coupling and molecular symmetry.
Caption: Key isomers of benzothiadiazole investigated for their unique photophysical properties.
Comparative Photophysical Analysis: BTD vs. isoBTD
The difference in the heterocyclic core structure between BTD and isoBTD has profound implications for their electronic energy levels and, consequently, their optical properties. Quantum-mechanical calculations indicate that isoBTD possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy and a larger HOMO-LUMO energy gap (Eg) compared to BTD.[5][7] This suggests that isoBTD is more stable in the excited state, which directly influences its absorption and emission characteristics.[5][7]
A direct comparison of D-A-D type molecules based on these two isomeric cores, where various π-spacers act as donor units, reveals a consistent trend.
Key Experimental Observations:
-
Absorption and Emission: Compounds based on the isoBTD core generally exhibit a red-shift (a shift to longer wavelengths) in their maximum absorption peaks compared to their BTD-based counterparts.[5][7][8] This is accompanied by a lower absorptive and luminescent capacity.[5][7][8]
-
Extinction Coefficient: Interestingly, the choice of π-spacer can modulate this behavior. For instance, when a 2,2'-bithiophene fragment is used as the π-spacer, the isoBTD-based compound shows an unexpected increase in its extinction coefficient and a blue-shift in its absorption maxima compared to the BTD analog.[7][8] This highlights the intricate interplay between the acceptor core and the donor units in dictating the final photophysical outcome.
Data Summary: BTD vs. isoBTD Derivatives
The following table summarizes the optical properties of D-A-D compounds where the donor (D) is a thiophene-based π-spacer and the acceptor (A) is either BTD or isoBTD.
| Acceptor Core | π-Spacer (Donor) | λmax (nm) in DMSO | Molar Extinction Coefficient (εmax) |
| BTD | Thiophene | 452 | 15,000 |
| isoBTD | Thiophene | 469 | 13,000 |
| BTD | 2,2'-Bithiophene | 488 | 23,000 |
| isoBTD | 2,2'-Bithiophene | 479 | 29,000 |
Data synthesized from comparative studies.[8]
This data clearly illustrates that while the initial hypothesis of a consistent red-shift holds for simpler donors, more complex π-systems can reverse this trend, making the isoBTD core a promising, albeit less explored, platform for designing materials with specific optical properties.[7][8]
The Impact of Substituent Position: 4,7- vs. 5,6-Isomerism
Within the widely used 2,1,3-BTD framework, the position of donor substituents dramatically alters the molecule's properties. The 4,7-substitution pattern is most common, creating a linear D-A-D molecule. In contrast, 5,6-substitution results in a "bent" or C2v symmetric structure.
This geometric difference has significant electronic consequences. Fluorination of the BTD core at the 5- and 6-positions (to create DTF2BT) compared to the non-fluorinated 4,7-dithienyl BTD (DTBT) provides an excellent case study.
Key Experimental Observations:
-
Molecular Geometry: X-ray crystallography reveals that fluorination at the 5,6-positions leads to stronger intramolecular S-F contacts, promoting a more planar molecular structure compared to the 4,7-isomer.[9] This increased planarity enhances π-conjugation.
-
Electronic Properties: The introduction of electron-withdrawing fluorine atoms at the 5,6-positions lowers both the HOMO and LUMO energy levels, a well-understood effect.[9] This generally leads to a red-shift in absorption and emission.
-
Intermolecular Interactions: The 5,6-isomer (DTF2BT) exhibits stronger intermolecular forces, resulting in a much higher melting point and a sharper crystallization peak compared to the 4,7-isomer (DTBT).[9] This has significant implications for thin-film morphology and charge transport in organic electronic devices.
Caption: Logical relationship between isomeric core, electronic structure, and observed photophysical properties.
Experimental Protocols for Photophysical Characterization
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental protocols are essential. Here, we detail the methodologies for two fundamental measurements.
Protocol: UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of a compound's absorbance spectrum, which reveals the wavelengths of light it absorbs.
Causality: The choice of a spectroscopic grade solvent is critical to avoid interference from impurities that may absorb in the same UV-Vis range as the analyte. Maintaining a dilute solution ensures a linear relationship between absorbance and concentration, as described by the Beer-Lambert law.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the benzothiadiazole isomer in a spectroscopic grade solvent (e.g., chloroform, THF, or dichloromethane).[1][4]
-
From the stock solution, prepare a dilute sample solution in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the maximum absorbance (Amax) is between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a reference cuvette with the pure solvent used for the sample.
-
Set the desired wavelength range for the scan (e.g., 300-900 nm).[1]
-
-
Measurement:
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction or "auto-zero" with the solvent-filled cuvettes.
-
Run the spectral scan for the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset), which can be used to estimate the optical bandgap.[1]
-
Protocol: Steady-State Fluorescence and Quantum Yield Determination
This protocol describes how to measure the fluorescence emission spectrum and calculate the fluorescence quantum yield (ΦF) using the comparative method.
Causality: The comparative method is a reliable technique that relates the fluorescence of an unknown sample to that of a well-characterized standard. Using optically dilute solutions (Absorbance < 0.1) is crucial to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, which would lead to an underestimation of the true quantum yield.
Methodology:
-
Sample and Standard Preparation:
-
Select a suitable fluorescence standard with a known quantum yield and an emission range that can be accurately detected by the instrument (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[10]
-
Prepare a series of at least five optically dilute solutions (A < 0.1 at the excitation wavelength) for both the standard and the unknown sample in the same solvent.
-
-
Instrument Setup (Spectrofluorometer):
-
Set the excitation wavelength (λex) to be the same for both the sample and the standard.
-
Record the emission spectrum over a range that covers the entire emission profile for both the sample and the standard.
-
Measure the absorbance of each prepared solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Measurement:
-
For each of the prepared solutions (both standard and sample), record the fluorescence emission spectrum.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The plot should yield a straight line for each series. Determine the gradient (slope) of these lines (Gradsample and Gradstd).
-
Calculate the quantum yield of the sample (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (n2sample / n2std)
where ΦF, std is the quantum yield of the standard, and n is the refractive index of the solvent used for the sample and standard solutions (if the same solvent is used, this term cancels out).[11]
-
Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.
Conclusion and Future Outlook
The isomeric form of a benzothiadiazole core is a critical, yet sometimes overlooked, design parameter that dictates its fundamental photophysical properties. The comparative analysis between 2,1,3-benzothiadiazole (BTD) and benzo[d][1][2][3]thiadiazole (isoBTD) reveals that the latter offers distinct electronic characteristics, leading to generally red-shifted absorption and altered luminescent capacity.[5][7][8] Similarly, the positional isomerism of substituents (e.g., 4,7- vs. 5,6-disubstitution) directly impacts molecular planarity, electronic energy levels, and intermolecular packing, all of which are crucial for the performance of organic electronic devices.[9]
By understanding these structure-property relationships, researchers can move beyond simple trial-and-error and towards a more predictive, rational design of novel BTD-based materials. The experimental protocols provided in this guide offer a validated framework for characterizing these properties, enabling robust and reproducible science. The continued exploration of less common isomers like isoBTD and novel substitution patterns will undoubtedly uncover new families of fluorophores and semiconductors with tailored functionalities for a wide array of applications.
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- Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. (n.d.). MDPI.
- Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. (n.d.). Royal Society of Chemistry.
- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). ResearchGate.
- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). MDPI.
- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). MDPI.
- Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?. (n.d.). Lirias.
- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D-A-D Conjugated Molecules Based on Them. (2021). PubMed.
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- Effect of Fluorination of 2,1,3-Benzothiadiazole. (2015). The Journal of Organic Chemistry.
- Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. (n.d.). ResearchGate.
- Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. (n.d.). Royal Society of Chemistry.
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benchmarking the performance of new benzothiadiazole derivatives against existing ones
An In-Depth Technical Guide to Benchmarking the Performance of New Benzothiadiazole Derivatives
Authored by a Senior Application Scientist
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic structure, serving as a cornerstone in the development of high-performance organic electronics and potent therapeutic agents.[1] Its electron-deficient nature, rigid planar structure, and susceptibility to functionalization make it an ideal building block for tuning the optoelectronic and biological properties of molecules.[2][3] For researchers, scientists, and drug development professionals, the critical challenge lies not only in the synthesis of novel BTD derivatives but in the rigorous, objective, and reproducible benchmarking of their performance against existing standards.
This guide provides a comprehensive framework for this comparative analysis. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating insights from both materials science and medicinal chemistry, we offer a multi-faceted approach to evaluating the true potential of newly designed BTD analogues.
Foundational Synthesis and Structural Validation
Before any performance benchmarking can occur, the absolute structural integrity of the new derivative must be confirmed. The synthesis of BTD derivatives often begins from a common precursor, such as 4,7-dibromo-2,1,3-benzothiadiazole, which allows for the introduction of diverse functionalities through cross-coupling reactions.[4][5]
Example Synthetic Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
A reliable synthesis of this key precursor is foundational for further derivatization.[4]
-
Dissolution: Dissolve 2,1,3-benzothiadiazole in a suitable solvent such as concentrated sulfuric acid under an inert atmosphere.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution. The temperature should be carefully controlled (e.g., maintained at 60°C) to prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture over ice water to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol or toluene) to yield the pure 4,7-dibromo-2,1,3-benzothiadiazole.
-
Characterization: The final product's identity and purity must be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.[6][7]
The following diagram illustrates a generalized synthetic workflow for creating new BTD derivatives from this precursor.
Caption: A systematic workflow for the evaluation of new BTD derivatives in organic electronics.
Performance Benchmarking in Medicinal Chemistry
In drug discovery, BTD derivatives are explored for a vast range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. [8][9][10]For anticancer applications, the primary goals are to identify compounds with high potency against cancer cells and, critically, high selectivity, meaning they have minimal toxic effects on non-malignant cells. [11][12]
Key Performance Metrics and Their Rationale
-
Cytotoxicity (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates higher potency. This is a standard metric obtained from cell viability assays. [13]* Selectivity Index (SI): This is arguably the more important parameter. It is calculated as the ratio of the IC₅₀ in a non-malignant cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀ non-malignant / IC₅₀ cancer). A high SI value is desirable, as it suggests the compound can kill cancer cells at concentrations that are not harmful to normal cells. [12]* Mechanism of Action: For advanced derivatives, identifying the specific biological target (e.g., a particular kinase) is crucial. Kinase inhibition assays can quantify a compound's potency against its intended target. [14]
Comparative Data Summary: BTD Derivatives for Anticancer Activity
This table compares a known BTD-based kinase inhibitor ("Existing Inhibitor BTZ-1") with a novel derivative ("New Inhibitor BTZ-2") designed for improved selectivity.
| Parameter | Existing Inhibitor BTZ-1 | New Inhibitor BTZ-2 | Rationale for Improvement |
| IC₅₀ (MCF-7 Cancer Cells, µM) | 0.15 | 0.20 | Potency is slightly lower but still in a highly active range. |
| IC₅₀ (MCF-10A Normal Cells, µM) | 1.5 | 8.0 | Significantly reduced toxicity against non-malignant cells is a major improvement. |
| Selectivity Index (SI) | 10 | 40 | A 4-fold increase in selectivity indicates a much better therapeutic window. [11] |
| Target Kinase IC₅₀ (VEGFR-2, µM) | 0.08 | 0.09 | On-target activity is maintained, confirming the compound's mechanism of action. [14] |
Experimental Protocols: Characterizing Anticancer Activity
Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay The SRB assay is a reliable, cost-effective colorimetric method for assessing cell proliferation and cytotoxicity by quantifying cellular protein content. [15][16]
-
Cell Seeding: Seed both cancer cells (e.g., MCF-7) and non-malignant cells (e.g., MCF-10A) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTD derivative (and a standard control drug like Doxorubicin) for a set period (e.g., 48-72 hours).
-
Cell Fixation: Gently discard the media and fix the adherent cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash and Solubilize: Remove the unbound dye by washing four times with 1% acetic acid. Air dry the plates again. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Readout: Measure the optical density (absorbance) at ~510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.
The workflow for screening potential BTD-based anticancer agents is shown below.
Caption: A typical workflow for the in vitro evaluation of new BTD derivatives as anticancer agents.
Conclusion: A Unified Approach to Innovation
The benzothiadiazole scaffold remains a fertile ground for scientific discovery in both materials science and medicinal chemistry. However, innovation is not measured by synthesis alone. The true value of a novel derivative is only revealed through rigorous, systematic, and comparative benchmarking.
By adhering to the principles of scientific integrity—explaining the causality of experimental choices, employing self-validating protocols like selectivity profiling, and grounding claims in robust data—researchers can confidently assess the performance of their new materials. The workflows and protocols detailed in this guide provide a foundational framework for this endeavor. A unified approach that combines photophysical, electrochemical, and biological evaluations will undoubtedly accelerate the rational design of the next generation of high-performance benzothiadiazole derivatives.
References
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2,3-Benzothiadiazole-5-carboxylic Acid
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the realms of drug discovery, materials science, and medicinal chemistry, the utility of a heterocyclic building block like 1,2,3-Benzothiadiazole-5-carboxylic acid is dictated by its absolute purity.[1] The presence of unreacted starting materials, intermediates, or side-products can confound downstream biological assays, compromise the structural integrity of novel materials, and invalidate subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methodologies to rigorously validate the purity of synthesized this compound, ensuring that your research is built upon a foundation of chemical certainty.
Our approach moves beyond a simple recitation of techniques. We will explore the causality behind methodological choices, presenting a self-validating system of analysis where orthogonal techniques are used to build a cohesive and irrefutable purity profile.
Context: Synthesis and Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common route to substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a semicarbazone with thionyl chloride, followed by hydrolysis of an ester group to yield the final carboxylic acid.[2]
Potential impurities could therefore include:
-
Unreacted starting materials (e.g., ethyl acetoacetate semicarbazone).
-
The ester intermediate (ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate).[2]
-
By-products from side reactions with thionyl chloride.
-
Residual solvents from purification steps.
Our validation strategy must be capable of detecting and differentiating these species from the target compound.
The Analytical Workflow: A Multi-faceted Approach
No single technique is sufficient to declare a compound "pure." A robust validation workflow employs a combination of rapid qualitative screening and in-depth quantitative and structural analysis.
Caption: Overall Purity Validation Workflow.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and low-cost technique for monitoring reaction progress and assessing the complexity of a mixture.[3][4] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5]
Expertise & Causality
For this compound, the high polarity of the carboxylic acid group will cause it to have a strong affinity for the polar silica gel stationary phase. This results in a lower Retention Factor (Rf) compared to less polar impurities, such as the ethyl ester intermediate. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[6] For carboxylic acids that may "streak" on the plate, adding a small amount of acetic acid to the mobile phase can improve spot shape by protonating the analyte and reducing its interaction with the silica.[7]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[7]
-
Spotting: Dissolve a small amount (<1 mg) of your crude product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin. It is best practice to also spot the starting material and a "co-spot" containing both the starting material and the reaction mixture to aid in identification.[3]
-
Development: Place a small amount of the chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid) into a developing chamber. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp, as aromatic compounds like benzothiadiazoles will quench the plate's fluorescence and appear as dark spots.[5]
-
Analysis: A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities.[8]
Caption: Decision logic based on TLC screening results.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[9] For purity validation, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is non-polar and the mobile phase is polar.
Expertise & Causality
Given the aromatic nature and carboxylic acid functionality of the target molecule, a C18 column is an excellent choice for the stationary phase. A gradient elution method, starting with a higher polarity mobile phase (e.g., water with an acid modifier like formic or trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol), will provide excellent separation of the target compound from both more polar and less polar impurities. A UV detector is ideal, as the benzothiadiazole ring system possesses a strong chromophore.[10]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter.[11]
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B (re-equilibration)
-
-
Data Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, a purity of >95% is often required.
Spectroscopic Techniques: Unambiguous Structural Verification
While chromatography indicates the number of components and their relative amounts, it does not confirm the identity of the main peak. Spectroscopic methods are essential for structural elucidation.[8][12]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[12] It is arguably the most powerful tool for confirming the identity of a synthesized organic compound.
-
¹H NMR: For this compound, the proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and a highly characteristic, broad singlet for the acidic proton of the carboxylic acid, typically appearing far downfield (10-13 ppm).[13][14] The disappearance of this peak upon adding a drop of D₂O confirms its identity as an exchangeable proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range.[14] The presence of unexpected signals would indicate impurities.
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[12] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.[15] For this compound (C₇H₄N₂O₂S), the expected exact mass provides a definitive check on its elemental composition. A common fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂).[16]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[12] It is an excellent, rapid method to confirm the successful conversion of the ester intermediate to the carboxylic acid.
-
Key Diagnostic Peaks for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~3300 cm⁻¹ to 2500 cm⁻¹.[17][18]
-
C=O Stretch (Carbonyl): A strong, sharp absorption between 1760-1690 cm⁻¹.[17]
-
C-O Stretch: An absorption in the 1320-1210 cm⁻¹ region.[18]
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
The absence of a strong C-O stretch around 1735 cm⁻¹ (typical for an ester) and the presence of the broad O-H band are strong indicators of a successful hydrolysis reaction.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Quantitation | Sensitivity | Expertise Level | Relevance to Target Molecule |
| TLC | Number of components, relative polarity.[3] | Semi-quantitative at best. | Moderate (µg) | Low | Excellent for rapid reaction monitoring and checking for starting material.[4] |
| HPLC-UV | Number of components, retention time.[9] | Excellent (Purity %, concentration). | High (ng-pg) | Moderate | The definitive method for quantitative purity assessment.[10] |
| ¹H & ¹³C NMR | Complete molecular structure, connectivity.[12] | Quantitative (qNMR with internal standard). | Low (mg) | High | Unambiguous confirmation of identity; detects proton- or carbon-containing impurities.[19] |
| HRMS | Exact molecular weight and elemental formula.[15] | No | Very High (pg-fg) | High | Confirms the correct molecular formula and can help identify unknown impurity peaks from HPLC.[20] |
| FTIR | Presence of functional groups.[12] | No | Moderate (µg-mg) | Low-Moderate | Confirms key transformations, e.g., hydrolysis of ester to carboxylic acid.[18] |
Conclusion
Validating the purity of synthesized this compound is a critical, multi-step process that underpins the reliability of subsequent research. A workflow beginning with rapid TLC screening, followed by purification if necessary, and culminating in orthogonal quantitative (HPLC) and structural (NMR, MS, FTIR) analyses provides an unassailable confirmation of both purity and identity. By understanding the principles behind each technique and applying them judiciously, researchers can proceed with confidence, knowing their molecular building blocks meet the highest standards of quality.
References
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- Wikipedia. (n.d.). Thin-layer chromatography.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Request PDF. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
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A Researcher's Guide to Comparative Docking Studies of Benzothiadiazole Derivatives
Welcome to an in-depth guide on conducting comparative molecular docking studies of benzothiadiazole derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile scaffold. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a comparative analysis of docking results against various protein targets.
The benzothiadiazole core is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these small molecules to their protein targets, thereby guiding lead optimization and rational drug design.[2][3]
The "Why": Understanding the Rationale Behind a Comparative Docking Study
A comparative docking study is not merely about generating binding scores. It's a computational experiment designed to answer specific biological questions. The primary goals are often to:
-
Identify potential protein targets: For novel benzothiadiazole derivatives, docking against a panel of known disease-related proteins can help identify potential therapeutic targets.
-
Predict binding modes: Understanding how a ligand interacts with the active site of a protein at the atomic level is crucial for structure-activity relationship (SAR) studies.
-
Rank potential drug candidates: By comparing the docking scores and binding energies of multiple derivatives, we can prioritize compounds for further experimental validation.
-
Elucidate mechanisms of action: Docking can provide insights into how a compound might inhibit or activate a protein, complementing experimental data.
The choice of target proteins is paramount and should be driven by the therapeutic area of interest. For instance, researchers focusing on oncology might select targets like STAT3 or protein kinases, while those in infectious diseases might target bacterial enzymes like dihydroorotase or dihydropteroate synthase (DHPS).[4][5][6]
Experimental Workflow: A Step-by-Step Protocol
A robust and reproducible docking study requires careful preparation of both the protein receptor and the small molecule ligands. The following protocol outlines the key steps for a comparative docking study.
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Methodologies
1. Protein Structure Acquisition:
-
Obtain the 3D crystallographic structure of the target protein from a public database like the Protein Data Bank (PDB).[7]
-
If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model.
2. Ligand Structure Preparation:
-
Draw the 2D structures of the benzothiadiazole derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field.
3. Receptor Preparation:
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.[8][9] Software like AutoDockTools can be used for this purpose.[10]
4. Grid Box Definition:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site.[11] If a co-crystallized ligand is present, the grid box is typically centered on it.[11]
5. Molecular Docking:
-
Perform the docking simulation using a validated software package. Popular choices include:
-
AutoDock Vina: Known for its speed and accuracy, making it suitable for virtual screening.[3][10]
-
GOLD (Genetic Optimisation for Ligand Docking): A highly configurable software known for its accuracy in predicting binding modes.[12]
-
Surflex-Dock and rDock: Also widely used in the research community.[2]
-
6. Pose Analysis and Scoring:
-
Analyze the predicted binding poses of the ligands within the protein's active site.
-
The docking software will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). Lower binding energy values generally indicate stronger binding.[8]
7. Protocol Validation:
-
A crucial step is to validate the docking protocol by re-docking the native co-crystallized ligand into the protein's active site.[11] A successful validation is achieved if the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).[11]
8. Comparative Analysis:
-
Compare the docking scores, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) across the different benzothiadiazole derivatives and target proteins.
Comparative Docking Data of Benzothiadiazole Derivatives
The following table summarizes the results of various docking studies on benzothiadiazole derivatives against different protein targets. This data provides a comparative overview of their potential binding affinities.
| Derivative Class | Target Protein | Docking Software | Best Docking Score (kcal/mol) / MolDock Score | Key Interacting Residues | Reference |
| Benzothiazole-Chalcones | Carbonic Anhydrase I (hCA-I) | - | Ki: 14.43-59.66 µM | - | [13] |
| Benzothiazole-Chalcones | Carbonic Anhydrase II (hCA-II) | - | Ki: 26.65-73.34 µM | - | [13] |
| Benzothiazole-Chalcones | Paraoxonase (PON-1) | - | IC50: 13.28-16.68 µM | - | [13] |
| Benzothiazole-Thiazole Hybrids | p56lck | GLIDE (Schrödinger) | - | Hing region, Allosteric site, Activation loop | [14] |
| Benzothiadiazole Derivatives | STAT3-SH2 domain | - | IC50: 15.8 ± 0.6 µM (for compound 1) | Cysteine residues around the SH2 domain | [5] |
| Benzothiazole Derivatives | Dihydroorotase (E. coli) | Maestro (Schrödinger) | -7.735 | LEU222, ASN44 | [4][6] |
| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | - | - | Lys220 | [15] |
| Benzothiazole Fused 1,3,4-Oxadiazole | Estrogen Receptor Alpha (ER-alpha) | Molegro Virtual Docker | -123.14 to -165.72 | - | [16] |
| Benzothiazole Derivatives | GABA-AT | Molegro Virtual Docker | -104.23 to -121.56 | N-asn110, O-Cys47 | [17] |
Visualizing Molecular Interactions
The following diagram illustrates a hypothetical binding mode of a benzothiadiazole derivative within a protein's active site, highlighting key interactions.
Caption: A schematic of ligand-protein interactions.
Trustworthiness and Self-Validating Systems
To ensure the reliability of a comparative docking study, several validation steps are crucial. As mentioned, re-docking the native ligand is a primary validation method.[11] Additionally, comparing docking results with experimental data, such as IC50 values from enzyme inhibition assays, is essential for building confidence in the computational model.[1][18] When a good correlation is observed between in silico predictions and in vitro results, the docking protocol can be considered validated for that specific target.
Conclusion and Future Directions
Comparative docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the potential of benzothiadiazole derivatives as therapeutic agents. By systematically evaluating their interactions with various protein targets, researchers can make informed decisions to guide their synthetic efforts and prioritize compounds for further biological evaluation. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel benzothiadiazole-based drugs.
References
- Protein–Ligand Docking with GOLD - CCDC. [Link]
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- Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH. [Link]
- Drug Discovery - Software. [Link]
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- DOCKING - Center for Comput
- Molecular Docking - An easy protocol. [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. [Link]
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
- Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed. [Link]
- In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity | Revista Electronica de Veterinaria. [Link]
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
- Benzothiazole derivatives of DHFR enzyme inhibition activity - ResearchG
- Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed. [Link]
- Towards the Inhibition of Protein-Protein Interactions (PPIs)
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. [Link]
- Molecular Docking Tutorial. [Link]
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- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - ResearchG
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A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid: Assessing and Ensuring Reproducibility
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest. Our focus extends beyond a mere recitation of steps; we delve into the causality behind experimental choices, providing a framework for assessing and ensuring the reproducibility of this multi-step synthesis.
The 1,2,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science. The addition of a carboxylic acid moiety at the 5-position offers a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for various applications. However, the synthesis of this specific isomer presents unique challenges in regioselectivity and reproducibility. This guide will illuminate a reliable synthetic pathway and equip you with the knowledge to troubleshoot and optimize the process.
Primary Synthetic Pathway: A Multi-Step Approach to Regiocontrolled Synthesis
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from a commercially available substituted aniline. This approach ensures the correct regiochemistry, which is a critical consideration for this class of compounds.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Reproducibility Assessment
Step 1: Synthesis of 4-Chloro-3-mercaptobenzoic acid
This initial step involves the conversion of 3-amino-4-chlorobenzoic acid to the corresponding mercaptan via a diazonium salt intermediate.
Protocol:
-
Diazotization: Suspend 3-amino-4-chlorobenzoic acid in 5N hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with vigorous stirring. Prepare a solution of sodium nitrite in water and add it dropwise to the suspension, maintaining the temperature below 5 °C. The formation of a yellow diazonium salt solution (or suspension) will be observed.
-
Xanthate Formation: In a separate flask, prepare a solution of potassium ethyl xanthate in water containing a catalytic amount of nickel chloride. Warm this solution to 45-50 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Nitrogen gas will evolve, and a precipitate will form, which may initially be an oil that solidifies upon further reaction.
-
Hydrolysis: After the addition is complete, heat the mixture to approximately 70 °C. Cool the mixture and filter the solid intermediate. The crude xanthate ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in water.
-
Work-up and Purification: After cooling, filter the reaction mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-chloro-3-mercaptobenzoic acid. The product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or acetic acid.
Assessing Reproducibility:
| Parameter | Potential Issue | Mitigation Strategy |
| Temperature Control | Exceeding 5 °C during diazotization can lead to decomposition of the diazonium salt, reducing yield and forming phenolic byproducts. | Use a properly sized ice bath, monitor the internal temperature closely, and add the sodium nitrite solution slowly. |
| Purity of Starting Material | Impurities in the 3-amino-4-chlorobenzoic acid can lead to side reactions and difficult purification. | Use a high-purity starting material or recrystallize it before use. |
| Rate of Addition | Too rapid addition of the diazonium salt to the xanthate solution can lead to uncontrolled gas evolution and potential foaming. | Add the diazonium salt solution portion-wise or via an addition funnel at a controlled rate. |
| Hydrolysis Conditions | Incomplete hydrolysis will result in contamination of the final product with the xanthate ester. | Ensure sufficient reaction time and concentration of the potassium hydroxide solution for complete hydrolysis. Monitor the reaction by TLC. |
Step 2: Cyclization to this compound
The final step is the intramolecular cyclization of the o-aminothiophenol derivative to form the 1,2,3-benzothiadiazole ring. This is achieved through diazotization of the remaining amino group.
Protocol:
-
Dissolution: Dissolve the purified 3-mercapto-4-aminobenzoic acid in a suitable acidic medium (e.g., dilute hydrochloric or sulfuric acid). The corresponding disulfide may also be used as the starting material.
-
Diazotization and Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. The diazotization of the amino group will be followed by spontaneous intramolecular cyclization to form the 1,2,3-benzothiadiazole ring.
-
Isolation and Purification: After the addition is complete, stir the reaction mixture at low temperature for a short period and then allow it to warm to room temperature. The product may precipitate out of the solution. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Assessing Reproducibility:
| Parameter | Potential Issue | Mitigation Strategy |
| Purity of Intermediate | Impurities from the previous step can interfere with the cyclization reaction. | Ensure the 3-mercapto-4-aminobenzoic acid is of high purity. |
| Temperature Control | As with the first diazotization, maintaining a low temperature is crucial to prevent side reactions. | Use an efficient cooling bath and slow addition of the nitrite solution. |
| Acid Concentration | The acidity of the medium can affect the stability of the diazonium intermediate and the rate of cyclization. | Use the recommended concentration of acid as per established general procedures for this type of cyclization. |
| Oxidation of Thiol | The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. | While the disulfide can also be a starting material, controlling the oxidative state of the starting material can improve consistency. |
Comparative Analysis of Synthetic Strategies
While the described multi-step synthesis provides excellent regiocontrol, it is important to consider alternative approaches for the synthesis of benzothiadiazole derivatives to understand the broader context.
| Synthetic Method | Description | Advantages | Disadvantages |
| Direct Diazotization of o-Aminothiophenols | The classical and most direct route to the 1,2,3-benzothiadiazole core.[1] | Simple, one-step cyclization. | Requires the specific o-aminothiophenol precursor, which may not be readily available. |
| Herz Reaction | A method to synthesize benzothiadiazoles from anilines using disulfur dichloride.[1] | Utilizes more readily available aniline starting materials. | Often results in a mixture of regioisomers and can introduce chloro substituents onto the aromatic ring. Not suitable for the synthesis of the unsubstituted parent compound. |
| Hurd-Mori Reaction | Involves the reaction of acylhydrazones with thionyl chloride to form 1,2,3-thiadiazoles. | A versatile method for the synthesis of the 1,2,3-thiadiazole ring. | Primarily used for non-fused thiadiazole systems; application to benzothiadiazoles is less common. |
| Condensation Reactions | Condensation of o-aminothiophenols with various electrophiles (aldehydes, carboxylic acids, etc.). | A very common and versatile method for synthesizing a wide range of derivatives. | Primarily leads to the formation of 2-substituted benzothiazoles (the 1,3-isomer), not the desired 1,2,3-benzothiadiazole. |
For the synthesis of the specifically targeted this compound, the multi-step pathway beginning with a pre-functionalized benzene ring offers the most reliable and reproducible method for achieving the desired regiochemistry.
Troubleshooting Common Synthesis Issues
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Validation and Characterization
To ensure the successful and reproducible synthesis of this compound, proper analytical characterization is essential. The following techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates. The proton NMR should show the characteristic aromatic proton splitting patterns corresponding to the substitution on the benzene ring. The carbon NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the final crystalline product.
By carefully controlling the reaction parameters outlined in this guide and employing rigorous analytical techniques, researchers can achieve a reproducible and reliable synthesis of this compound, paving the way for its further exploration in drug discovery and materials science.
References
- Wikipedia. 1,2,3-Benzothiadiazole. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Benzothiadiazole-5-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 1,2,3-Benzothiadiazole-5-carboxylic acid. As a compound utilized in advanced research and development, its unique chemical structure—combining a benzothiadiazole heterocycle with a carboxylic acid moiety—necessitates a rigorous and compliant approach to waste management. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures protect personnel, maintain laboratory safety, and adhere to environmental regulations.
Hazard Assessment and Waste Characterization
The first step in any disposal protocol is a thorough understanding of the material's hazards. While a comprehensive toxicological profile for this compound may not be widely available, we can infer its primary risks from its constituent functional groups and related structures. This scientific rationale forms the basis for treating it as hazardous waste.
-
Benzothiadiazole Moiety: The parent compound, 1,2,3-Benzothiadiazole, is a sulfur- and nitrogen-containing heterocycle. Such compounds can release toxic oxides of nitrogen (NOx) and sulfur (SOx) upon combustion[1]. The toxicological properties of many benzothiadiazole derivatives are not fully investigated, mandating a cautious approach[1].
-
Carboxylic Acid Group: The carboxylic acid functional group renders the molecule acidic. It will react with bases, and concentrated forms of similar organic acids are considered corrosive[2]. This group dictates its incompatibility with a range of common laboratory chemicals.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[3][4]. Given its acidic nature and the potential for toxic byproducts, this compound waste must be managed as hazardous chemical waste .
Table 1: Essential Safety and Handling Information
| Parameter | Guideline | Rationale & References |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, lab coat. Work in a chemical fume hood. | To prevent skin and eye contact. The fume hood mitigates inhalation risk from dust or vapors. This aligns with general good laboratory practice for handling hazardous chemicals.[2][5][6] |
| Chemical Incompatibilities | Bases (e.g., sodium hydroxide, amines), Strong Oxidizing Agents (e.g., nitric acid, peroxides), Reducing Agents , and Metals . | Carboxylic acids react exothermically with bases. Oxidizers and reducers can trigger potentially violent reactions. Segregation prevents dangerous chemical reactions in the waste container.[1][2][7] |
| Primary Hazards | Eye Irritation, Skin Irritation, Respiratory Irritation. Harmful if swallowed or inhaled. | Based on data for analogous compounds. Assumed hazardous until proven otherwise.[6][8][9] |
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines a self-validating system for the safe and compliant disposal of this compound from the point of generation to final handoff.
Step 1: Waste Segregation at the Source
This is the most critical step in ensuring safety. Immediately upon generation, waste containing this compound must be segregated.
-
Action: Collect all waste—including pure compound, contaminated solutions, and reaction byproducts—in a dedicated hazardous waste container.
-
Causality: Never mix this acidic waste stream with bases, oxidizers, or other incompatible chemical wastes in the same container to prevent violent reactions, gas evolution, or fire[2][10]. Mixing hazardous and non-hazardous waste increases the total volume of hazardous material, elevating disposal costs and regulatory burdens[7].
Step 2: Proper Containerization and Labeling
The integrity and labeling of the waste container are mandated by both the EPA and OSHA for safety and compliance.
-
Action:
-
Select a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds[2][3]. Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top cap[11].
-
Affix a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components and their approximate percentages[12][13]. Indicate the associated hazards (e.g., "Corrosive," "Toxic")[14].
-
-
Causality: Proper container selection prevents leaks and degradation of the container itself[3]. Accurate labeling is required by OSHA's Hazard Communication Standard and EPA regulations to inform personnel and waste handlers of the container's contents and dangers, ensuring safe handling throughout the disposal chain[14][15].
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory space pending pickup.
-
Action:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel[10][12].
-
Place the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks[10].
-
Keep the waste container closed at all times except when adding waste[13].
-
-
Causality: The SAA designation allows for the accumulation of a limited quantity of hazardous waste (up to 55 gallons) without requiring a full-scale storage permit[10][14]. Secondary containment is a crucial safeguard against spills reaching the environment or incompatible materials[16]. Keeping containers closed minimizes the release of vapors, protecting air quality and personnel as mandated by OSHA[13][15].
Step 4: Final Disposal and Coordination
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Action:
-
Causality: Hazardous waste must be transported and disposed of by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][17]. The material will likely be disposed of via controlled high-temperature incineration with flue gas scrubbing to destroy the organic molecule and safely handle the resulting NOx and SOx gases[5]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [5][13].
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release.
Spill Management
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad[2].
-
Collect the absorbed material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and dispose of it according to the protocol in Section 2[5].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's EHS or emergency response team immediately[2].
-
Prevent entry into the affected area.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5][6].
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Visualization of the Disposal Workflow
The following diagram illustrates the mandatory decision-making process for handling waste generated from this compound.
Caption: Disposal Workflow for this compound Waste.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—rooted in hazard assessment, strict segregation, proper containerization, and compliant storage—research professionals can effectively minimize risks. Always consult your institution's specific EHS guidelines, as they are the final authority on waste procedures in your facility.
References
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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- ChemicalBook. (2025).
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A Researcher's Guide to the Safe Handling of 1,2,3-Benzothiadiazole-5-carboxylic acid
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 1,2,3-Benzothiadiazole-5-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research. The procedures outlined below are grounded in established safety principles and data from authoritative sources.
Understanding the Risks: Hazard Identification
This compound and its analogs are known to present several hazards. While some specific data for this exact compound may be limited, information on structurally similar chemicals indicates a need for caution. The primary concerns are skin, eye, and respiratory irritation. Some related compounds are also classified as harmful if swallowed or in contact with skin.[1][2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, with the rationale for each selection rooted in preventing potential health effects.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][6] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation.[1][2][5] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or long-sleeved clothing.[5][6] | Minimizes skin exposure to dust or accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) or use in a chemical fume hood.[5][6] | Required if handling procedures may generate dust or aerosols to prevent respiratory tract irritation.[1][2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals is crucial for maintaining a safe laboratory environment. The following step-by-step guide details the lifecycle of this compound within the laboratory.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed, well-ventilated, cool, and dry place.[1][4][7] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled.
-
Work Area Preparation: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4][5]
-
Ventilation: Conduct all handling procedures in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7][8]
-
Handling Procedures:
-
Don all required PPE as outlined in the table above.
-
Handle the solid material carefully to avoid the formation of dust and aerosols.[5][7]
-
Use non-sparking tools to prevent ignition sources.[7]
-
After handling, wash hands and any exposed skin thoroughly.[1][4]
-
Decontaminate the work surface upon completion of the task.
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] For a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[7][8] For larger spills, contact your institution's environmental health and safety department.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4][7] Seek immediate medical attention.[8]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][7] If skin irritation persists, consult a physician.[4]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Disposal Plan
Chemical waste disposal must be handled in accordance with all local, regional, and national regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[1][7]
-
Disposal Route: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1 - Safety Data Sheet. (2024-11-04).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
